D-Altrose
Description
Properties
IUPAC Name |
(3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RSVSWTKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare aldohexose monosaccharide, an epimer of D-mannose at the C-3 position. As an unnatural sugar, its limited availability in nature has historically constrained its research applications. However, recent advancements in synthetic methodologies have made this compound more accessible, sparking growing interest in its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and insights into its potential roles in biological systems, tailored for professionals in research and drug development.
Physical Properties of this compound
This compound is a white to off-white crystalline solid.[1] It is soluble in water but practically insoluble in methanol.[1][2] The physical properties of this compound are summarized in the table below, providing a comparative overview of key quantitative data.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molar Mass | 180.156 g/mol | [3] |
| Melting Point | 103-105 °C | [1][3] |
| Specific Rotation [α]D | +32.6° (at equilibrium in water) | [1] |
| Solubility | Soluble in water; Slightly soluble in DMSO and heated methanol; Almost insoluble in methanol. | [1][2][4] |
| pKa (Predicted) | 12.45 ± 0.20 | [4] |
| Appearance | Colorless to off-white crystalline solid | [1] |
Chemical Properties and Reactivity
As an aldohexose, this compound exhibits reactivity characteristic of reducing sugars, including the ability to undergo mutarotation in solution. In aqueous solution, this compound exists as an equilibrium mixture of its cyclic pyranose and furanose forms, as well as a small amount of the open-chain aldehyde form. The ring conformation of α-altropyranoside is noted for its flexibility compared to many other aldohexopyranosides.[3]
Chemical Reactions of this compound
This compound can participate in a variety of chemical reactions common to monosaccharides:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The aldehyde group can be reduced to a primary alcohol.
-
Esterification and Etherification: The hydroxyl groups can be converted to esters and ethers.[5]
-
Glycoside Formation: Reaction with alcohols in the presence of an acid catalyst forms glycosides.[5]
-
Ruff Degradation: This reaction shortens the carbon chain of an aldose by one carbon.[6]
-
Kiliani-Fischer Synthesis: This synthesis lengthens the carbon chain of an aldose by one carbon. Subjecting D-ribose to a Kiliani-Fischer synthesis yields a mixture of D-allose and this compound.[3][7]
Experimental Protocols
Synthesis of this compound
1. Kiliani-Fischer Synthesis from D-Ribose
This method extends the carbon chain of D-ribose to produce a mixture of the C-2 epimers, D-Allose and this compound.[7]
-
Step 1: Cyanohydrin Formation.
-
React D-ribose with aqueous sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-ribose, forming a mixture of two diastereomeric cyanohydrins.[7]
-
-
Step 2: Hydrolysis to Aldonic Acids.
-
Heat the cyanohydrin mixture in water to hydrolyze the cyanide group into a carboxylic acid, forming a mixture of D-allonic acid and D-altronic acid. These readily form more stable lactones (D-allonolactone and D-altronolactone).[7]
-
-
Step 3: Separation of Diastereomers.
-
The diastereomeric lactones can be separated by techniques such as fractional crystallization or chromatography.[7]
-
-
Step 4: Reduction to Aldoses.
Kiliani-Fischer Synthesis of this compound.
2. Enzymatic Synthesis from D-Psicose
A highly specific and efficient method for this compound synthesis involves the enzymatic isomerization of D-psicose using L-rhamnose isomerase.[2]
-
Enzyme: L-rhamnose isomerase (EC 5.3.1.14). While its natural substrate is L-rhamnose, it also catalyzes the conversion of D-psicose to D-allose, with this compound being a byproduct.[1]
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the specific isomerase used. For example, with L-rhamnose isomerase from Clostridium stercorarium, the reaction can be conducted at pH 7.0 and 70°C.[1]
-
Procedure:
-
Prepare a solution of D-psicose in a suitable buffer (e.g., 50 mM HEPES).
-
Add the L-rhamnose isomerase and any necessary cofactors (e.g., 1 mM MnCl₂).[1]
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 8. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
D-Altrose: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Altrose, a rare aldohexose monosaccharide, presents a compelling subject for investigation within the realms of chemical synthesis, biochemistry, and pharmacology. As an epimer of D-glucose, its unique stereochemistry offers potential for novel biological activities and applications in drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis methodologies, and potential biological implications. Detailed experimental protocols for in vitro assessment and proposed signaling pathways are presented to facilitate further research into this intriguing molecule.
Introduction
This compound is an unnatural monosaccharide that has garnered interest for its potential role as a building block in the synthesis of biologically active compounds, such as iminosugars.[1] While research specifically focused on this compound is less extensive compared to its more common isomers, studies on related rare sugars suggest a range of biological effects, including antioxidant properties and modulation of cellular signaling pathways. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for its investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1990-29-0 | [1] |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Colorless to off-white crystalline solid | [1] |
| Melting Point | 103-105 °C | [1] |
| Solubility | Soluble in water, practically insoluble in methanol | [1] |
| Optical Rotation | [α]D +32.6° in water (at equilibrium) | [1] |
Synthesis of this compound
The scarcity of this compound in nature necessitates its chemical or enzymatic synthesis. Several methods have been reported, each with distinct advantages and limitations.
3.1. Chemical Synthesis
-
From Levoglucosenone (B1675106): this compound can be prepared from levoglucosenone via the formation of D-altrosan, which is achieved through stereoselective reduction and cis-hydroxylation.[1]
-
Kiliani-Fischer Synthesis: A method based on the Kiliani-Fischer synthesis involves the conversion of D-ribose to D-altronic acid and subsequently to this compound. However, this method is not stereoselective and produces D-allonic acid as a by-product.[2]
-
From D-Glucose: Another approach involves the conversion of D-glucose into a 2,3-epoxy derivative, followed by the inversion of the steric configuration of the hydroxyl groups at the 2- and 3-positions.[2]
3.2. Enzymatic Synthesis
-
Byproduct in D-Allose Production: this compound is formed as a byproduct during the production of D-allose from D-psicose, a reaction catalyzed by L-rhamnose isomerase.[1]
-
From D-Fructose: A combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase can be used to produce this compound from D-fructose, although the overall yield is low (6%).[1]
Biological Activity and Potential Applications
While direct studies on the biological activities of this compound are limited, research on similar rare sugars provides insights into its potential pharmacological effects.
4.1. Antioxidant Properties
Studies on Maillard reaction products have shown that ovalbumin glycated with altrose exhibits high antioxidant activity.[3] This suggests that the configuration of the hydroxyl groups at the C-3 and C-4 positions may be crucial for the antioxidant behavior of D-aldohexoses.[3] The proposed mechanism for the antioxidant activity of rare sugars involves the scavenging of free radicals and the reduction of mitochondrial reactive oxygen species (ROS) by competing with D-glucose at the cellular level.[4][5][6]
4.2. Role in Drug Design and Synthesis
This compound serves as a valuable chiral building block in asymmetric synthesis.[7] It is utilized in the synthesis of various unnatural analogues of biologically active compounds, including iminosugars, which are of interest in drug discovery.[1]
Proposed Signaling Pathways
Direct experimental evidence for signaling pathways modulated by this compound is currently scarce. However, based on studies of other rare sugars like D-allose, several hypothetical pathways can be proposed.
Caption: Proposed mechanism of this compound interaction with cellular glucose metabolism.
Caption: Hypothetical signaling pathway initiated by this compound phosphorylation.
Experimental Protocols
The following protocols are provided as a starting point for the in vitro investigation of this compound. These are general methods that may require optimization for specific cell lines and experimental conditions.
6.1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxic effects of this compound.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight. |
| 2. Treatment | Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include an untreated control. |
| 3. Incubation | Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator. |
| 4. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |
| 5. Solubilization | Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. |
| 6. Measurement | Measure the absorbance at 570 nm using a microplate reader. |
| 7. Analysis | Calculate the percentage of cell viability relative to the untreated control. |
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
6.2. Cellular Uptake and Metabolism Analysis
This protocol outlines a general procedure to study the uptake and metabolic fate of this compound in cultured cells.
| Step | Procedure |
| 1. Cell Culture | Culture cells to near confluence in appropriate growth medium. |
| 2. Starvation (Optional) | For uptake studies, cells can be starved of glucose for a short period (e.g., 1-2 hours) prior to the experiment. |
| 3. Treatment | Replace the medium with a solution containing this compound (and a radiolabeled tracer if available). |
| 4. Incubation | Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. |
| 5. Washing | To stop the uptake, rapidly wash the cells three times with ice-cold PBS. |
| 6. Lysis | Lyse the cells using a suitable lysis buffer or by sonication/freeze-thaw cycles. |
| 7. Metabolite Extraction | For metabolism studies, perform a metabolite extraction using a cold solvent mixture (e.g., methanol:chloroform:water). |
| 8. Analysis | Analyze the cell lysate or metabolite extract for this compound and its potential metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). |
Caption: Workflow for cellular uptake and metabolism analysis of this compound.
Conclusion
This compound represents a promising yet under-investigated rare sugar with potential applications in drug development and as a tool for studying carbohydrate metabolism and signaling. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and offering detailed protocols to stimulate further investigation. Elucidating the precise biological effects and mechanisms of action of this compound will be crucial in unlocking its full therapeutic and scientific potential.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 3. Antioxidant effects of Maillard reaction products obtained from ovalbumin and different D-aldohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
The Scarcity and Discovery of D-Altrose and Its Derivatives in Nature: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the natural occurrence and sources of D-Altrose, a rare aldohexose, and its naturally occurring derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the isolation, identification, and characterization of these unique monosaccharides. While this compound itself is considered an unnatural sugar, its enantiomer, L-Altrose, and a deoxy derivative, 6-deoxy-D-altrose, have been identified in specific biological sources.
L-Altrose from Butyrivibrio fibrisolvens
L-Altrose has been isolated from the extracellular polysaccharide (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens. This bacterium is a common inhabitant of the rumen in herbivores.
Isolation of Extracellular Polysaccharide (EPS)
The production and isolation of EPS from Butyrivibrio fibrisolvens is a critical first step. The general workflow involves bacterial culture, separation of the bacterial cells, and precipitation of the polysaccharide from the culture supernatant.
Experimental Protocol: EPS Extraction from Butyrivibrio fibrisolvens
-
Cultivation: Butyrivibrio fibrisolvens is cultured in a suitable anaerobic medium supplemented with a carbon source like glucose.
-
Cell Removal: The bacterial culture is centrifuged at high speed (e.g., 10,000 x g) to pellet the cells.
-
Supernatant Collection: The supernatant, containing the dissolved EPS, is carefully collected.
-
Ethanol Precipitation: Cold ethanol (typically 2-3 volumes) is added to the supernatant to precipitate the EPS. The mixture is often left at a low temperature (e.g., 4°C) overnight to ensure complete precipitation.
-
EPS Collection: The precipitated EPS is collected by centrifugation and can be further purified by dialysis to remove low molecular weight contaminants.
Hydrolysis of EPS and Purification of L-Altrose
To obtain L-Altrose, the purified EPS is subjected to acid hydrolysis to break the glycosidic bonds, followed by chromatographic purification of the resulting monosaccharides.
Experimental Protocol: Acid Hydrolysis and Purification
-
Acid Hydrolysis: The purified EPS is hydrolyzed using an acid such as trifluoroacetic acid (TFA) (e.g., 2 M TFA at 121°C for 1-2 hours).
-
Neutralization: The hydrolysate is neutralized with a base, such as sodium hydroxide (B78521) or barium carbonate.
-
Purification: The mixture of monosaccharides is separated using column chromatography. Techniques like gel filtration chromatography (e.g., using Bio-Gel P-2) or ion-exchange chromatography can be employed to isolate L-Altrose from other constituent sugars like glucose.[1]
Identification and Characterization of L-Altrose
The purified L-Altrose is identified and characterized using various analytical techniques.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Preliminary identification by comparing the retention factor (Rf) with an authentic L-Altrose standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis and structural confirmation after derivatization to alditol acetates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and stereochemical confirmation. |
Experimental Protocol: Alditol Acetate Derivatization for GC-MS Analysis
-
Reduction: The monosaccharide sample is reduced with sodium borohydride (B1222165) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[2]
-
Acetylation: The resulting alditols are acetylated using acetic anhydride (B1165640) with a catalyst such as 1-methylimidazole.[2]
-
Extraction: The alditol acetates are extracted into an organic solvent (e.g., chloroform).
-
Analysis: The sample is injected into a GC-MS system for separation and identification based on retention time and mass spectrum.
NMR Data for L-Altrose
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-Altrose in D₂O. Note that in solution, L-Altrose exists as an equilibrium of different isomers (α/β-pyranose and α/β-furanose). The data presented here is a compilation from various sources and may be for the most abundant forms.[3]
| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-L-altropyranose | H-1 | ~5.1 | C-1 |
| H-2 | ~3.8 | C-2 | |
| H-3 | ~3.9 | C-3 | |
| H-4 | ~3.7 | C-4 | |
| H-5 | ~4.0 | C-5 | |
| H-6 | ~3.7-3.8 | C-6 | |
| β-L-altropyranose | H-1 | ~4.8 | C-1 |
| H-2 | ~3.6 | C-2 | |
| H-3 | ~3.7 | C-3 | |
| H-4 | ~3.6 | C-4 | |
| H-5 | ~3.7 | C-5 | |
| H-6 | ~3.7-3.8 | C-6 |
6-deoxy-D-altrose from Lactarius Mushrooms
A deoxy derivative of this compound, 6-deoxy-D-altrose, has been identified as a constituent of a polysaccharide extracted from the edible mushroom Lactarius akahatsu (previously identified as Lactarius lividatus).
Extraction and Purification of Mushroom Polysaccharide
The extraction of polysaccharides from mushrooms typically involves hot water extraction followed by precipitation.
Experimental Protocol: Mushroom Polysaccharide Extraction
-
Sample Preparation: The fresh fruiting bodies of the mushroom are dried and ground into a fine powder.
-
Hot Water Extraction: The powder is extracted with hot water (e.g., at 90-100°C) for several hours.
-
Filtration: The extract is filtered to remove solid residues.
-
Precipitation: The polysaccharide in the filtrate is precipitated by adding multiple volumes of ethanol.
-
Purification: The crude polysaccharide is redissolved in water and purified by dialysis to remove small molecules, followed by freeze-drying.
Hydrolysis and Purification of 6-deoxy-D-altrose
Similar to the bacterial EPS, the mushroom polysaccharide is hydrolyzed to its constituent monosaccharides.
Experimental Protocol: Hydrolysis and Purification
-
Acid Hydrolysis: The polysaccharide is hydrolyzed with an acid like sulfuric acid or TFA.
-
Neutralization: The hydrolysate is neutralized.
-
Purification: The resulting sugar mixture is separated by preparative paper chromatography or column chromatography to isolate the 6-deoxy-D-altrose fraction.
Identification and Characterization of 6-deoxy-D-altrose
The purified 6-deoxy-D-altrose is characterized using spectroscopic methods.
NMR Data for 6-deoxy-D-altrose
In aqueous solution, 6-deoxy-D-altrose exists as a mixture of four isomers: α/β-pyranose and α/β-furanose. The following table provides a summary of the ¹H and ¹³C NMR chemical shifts for the major isomers in D₂O.[4]
| Isomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 6-deoxy-α-D-altropyranose | H-1 | 4.93-4.94 | C-1 |
| H-6 (CH₃) | 1.22-1.23 | C-6 | |
| 6-deoxy-β-D-altropyranose | H-1 | 5.10 | C-1 |
| H-6 (CH₃) | 1.24-1.25 | C-6 | |
| 6-deoxy-α-D-altrofuranose | H-1 | 5.25-5.26 | C-1 |
| H-6 (CH₃) | 1.27-1.29 | C-6 | |
| 6-deoxy-β-D-altrofuranose | H-1 | 5.29-5.30 | C-1 |
| H-6 (CH₃) | 1.30-1.31 | C-6 |
Signaling Pathways and Biological Significance
Currently, there is limited information available regarding specific signaling pathways directly involving this compound or its naturally occurring derivatives. The rarity of these sugars in nature suggests they may not play a central role in common metabolic pathways. However, the presence of L-Altrose in the EPS of a gut bacterium and a deoxy-D-altrose in a mushroom suggests potential roles in microbial physiology, cell recognition, or as structural components of bioactive polysaccharides. Further research is needed to elucidate their biological functions.
Conclusion
The natural occurrence of altrose is limited to specific derivatives found in select microorganisms. L-Altrose is a component of the extracellular polysaccharide of the bacterium Butyrivibrio fibrisolvens, while 6-deoxy-D-altrose is found in the polysaccharide of the mushroom Lactarius akahatsu. The isolation and characterization of these rare sugars require multi-step procedures involving polysaccharide extraction, hydrolysis, and chromatographic purification, with final structural confirmation provided by techniques such as GC-MS and NMR spectroscopy. This guide provides a comprehensive overview of the current knowledge and methodologies for researchers interested in the study of these unique natural products.
References
D-Altrose: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Unnatural Monosaccharide with Emerging Potential
D-Altrose (B8254741), a rare aldohexose sugar, stands as an unnatural monosaccharide and a C-3 epimer of D-mannose.[1][2] Its unique stereochemistry and limited presence in nature have made it a subject of growing interest within the scientific community, particularly in the fields of glycobiology, synthetic chemistry, and drug development.[3] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, biological activities, and potential therapeutic applications. Detailed experimental protocols and structured data presentations are included to facilitate further research and development efforts.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[3] It is soluble in water but practically insoluble in methanol (B129727).[1][2] A summary of its key physicochemical and structural properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molar Mass | 180.156 g·mol⁻¹ | [2] |
| Melting Point | 103-105 °C | [2] |
| Appearance | Colorless to off-white crystalline solid | [3] |
| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |
| Specific Rotation [α]D | +32.6° (in water, at equilibrium) | [3] |
Table 2: Crystallographic Data for β-D-Altrose
| Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [4] |
| Space Group | P3₂ | [4] |
| Cell Dimensions | a = 7.1749 (13) Å, c = 12.7415 (15) Å | [4] |
| Volume | 568.04 (16) ų | [4] |
| Z | 3 | [4] |
| Density (calculated) | 1.580 Mg m⁻³ | [4] |
Synthesis of this compound
The rarity of this compound necessitates its synthesis for research and development purposes. Both chemical and enzymatic routes have been explored for its preparation.
Chemical Synthesis
Several chemical synthesis strategies have been reported, often involving multi-step procedures starting from more abundant monosaccharides.
A method for synthesizing this compound from levoglucosenone (B1675106) involves a stereoselective reduction and subsequent cis-dihydroxylation to form D-altrosan (1,6-anhydro-β-D-altropyranose), which is then hydrolyzed to yield this compound.[5]
Experimental Protocol: Synthesis of this compound from 1,6-anhydro-β-D-altropyranose [1]
-
Dissolution: Dissolve 1.62 g (10.0 mmol) of 1,6-anhydro-β-D-altropyranose in 100 ml of 1N hydrochloric acid.
-
Co-solvent Addition: Add 50 ml of dioxane to the solution.
-
Reaction: Stir the solution for 5 hours at 100°C.
-
Neutralization: Pass the reaction mixture through an anion exchange resin (e.g., Amberlite IRA-410, hydroxyl ion type) to neutralize the acid.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure.
-
Purification: Purify the residue using silica (B1680970) gel chromatography to separate the unreacted starting material from the this compound product.
An adaptation of the Kiliani-Fischer synthesis can be used to produce this compound from D-ribose. This method involves the formation of cyanohydrins, followed by hydrolysis and reduction. However, this process is not stereoselective and results in the formation of D-allonic acid as a by-product, leading to low yields of this compound after fractional crystallization.[1]
Enzymatic Synthesis
Enzymatic methods offer the potential for higher specificity and milder reaction conditions. While direct enzymatic synthesis of this compound is not extensively documented, pathways for the synthesis of the related rare sugar D-Allose can be adapted.
L-rhamnose isomerase is known to catalyze the isomerization of D-psicose to D-allose.[6] It is plausible that under specific conditions, this or a similar isomerase could facilitate the conversion of a suitable ketose precursor to this compound. This compound is also known to be a byproduct in the L-rhamnose isomerase-catalyzed epimerization of D-psicose to D-allose.[3]
Experimental Protocol: Enzymatic Isomerization of D-Psicose (Adaptable for this compound exploration) [6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
D-psicose (e.g., 600 g/L)
-
L-rhamnose isomerase (e.g., 27 U/L)
-
Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Cofactor (e.g., 1 mM MnCl₂)
-
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 70°C) for a specific duration (e.g., 2.5 hours).
-
Reaction Termination: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Clarification: Centrifuge the mixture to remove precipitated protein.
-
Analysis: Analyze the supernatant for the presence of this compound and other sugars using High-Performance Liquid Chromatography (HPLC).
Biological Activities and Potential Applications
The biological effects of this compound are an emerging area of research. Its unnatural configuration suggests that it may interact with biological systems in unique ways compared to common D-sugars.
Antioxidant Properties
This compound has been suggested to possess antioxidant properties by competing with D-glucose at the cellular level.[7] This competition may lead to a reduction in mitochondrial reactive oxygen species (ROS) production.
Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay) [8][9]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 50, 100, 200 µM).
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity.
Interaction with Cellular Metabolism
Due to its structural similarity to other hexoses, this compound may interact with glucose transporters and metabolic enzymes. It is hypothesized that this compound may be poorly metabolized by mammalian cells, potentially acting as a metabolic inhibitor or modulator.[7]
Experimental Protocol: In Vitro Metabolism Assay (Lactate Production) [7]
-
Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.
-
Glucose Deprivation: Replace the culture medium with low-glucose medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh low-glucose medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include D-glucose as a positive control and a no-sugar control.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Lactate (B86563) Measurement: Collect the culture medium and measure the lactate concentration using a commercial lactate assay kit.
Potential Effects on Signaling Pathways
While direct evidence for this compound's impact on specific signaling pathways is limited, studies on the related rare sugar D-Allose suggest potential interactions. D-Allose has been shown to interfere with D-glucose transport and inhibit the growth of cancer cells.[10] Given the suggested competition of this compound with D-glucose, it is plausible that this compound could modulate signaling pathways sensitive to glucose availability or cellular redox status.
Hypothesized Signaling Pathway Modulation by this compound
Based on its potential to compete with glucose and act as an antioxidant, this compound could theoretically influence pathways such as:
-
Insulin (B600854)/IGF-1 Signaling: By potentially interfering with glucose uptake, this compound might modulate the insulin signaling pathway.
-
AMPK Pathway: Alterations in cellular energy status due to competition with glucose could lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy.
-
Redox-sensitive Pathways (e.g., Nrf2): Through its antioxidant activity, this compound could influence the activation of transcription factors like Nrf2, which regulate the expression of antioxidant enzymes.
Further research is required to elucidate the specific signaling cascades affected by this compound.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool and potential therapeutic agent.
-
Chiral Building Block: this compound serves as a useful chiral building block for the asymmetric synthesis of other complex molecules, such as unnatural analogues of biologically active compounds like iminosugars.[3]
-
Glycosidase Inhibition Research: Iminosugar analogues derived from this compound can be investigated as potential inhibitors of glycosidases, enzymes involved in a wide range of physiological and pathological processes.
-
Metabolic Probe: As a rare, potentially non-metabolizable sugar, this compound can be used as a probe to study glucose transporter specificity and function.
-
Therapeutic Potential: The suggested antioxidant and metabolic modulatory effects of this compound warrant further investigation for its potential therapeutic applications in conditions associated with oxidative stress and metabolic dysregulation.
Conclusion
This compound, as an unnatural monosaccharide, presents a compelling area for further scientific exploration. Its distinct stereochemistry offers opportunities for the synthesis of novel bioactive compounds and for probing fundamental biological processes. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued investigation into the promising potential of this compound. The limited industrial production of this compound currently restricts its broader application, highlighting the need for the development of more efficient and scalable synthesis methods.[3] As our understanding of this rare sugar deepens, so too will its potential to contribute to advancements in medicine and biotechnology.
References
- 1. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Hexose: An In-Depth Technical Guide to the In Vitro Biological Functions of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Altrose, a rare aldohexose and an unnatural monosaccharide, remains one of the less-explored sugars in the realm of biological research.[1] Despite its structural similarity to more common sugars like glucose and mannose, a comprehensive understanding of its specific in vitro biological functions is notably absent from the current scientific literature. This technical guide serves to consolidate the limited available information on this compound and to provide a proposed framework for its future investigation. At present, there is a significant research gap, with a scarcity of published studies detailing its effects on cellular signaling, metabolism, and cytotoxicity. Consequently, the quantitative data, detailed experimental protocols from key cited experiments, and specific signaling pathway diagrams typically found in such a guide are not available for this compound. This document instead presents a summary of its known characteristics and a series of proposed experimental protocols to facilitate future research into its potential biological activities.
Introduction to this compound
This compound is a C-3 epimer of D-mannose and is classified as a rare sugar due to its limited abundance in nature.[1] It is a water-soluble, crystalline solid that is primarily utilized in the synthesis of various unnatural analogs of biologically active compounds, such as iminosugars.[1] While its L-isomer, L-Altrose, has been identified in some bacteria, this compound is considered an unnatural monosaccharide. The distinct stereochemistry of this compound suggests that it may elicit unique biological responses compared to other hexoses; however, these potential effects are largely uncharacterized.
Known and Hypothesized Biological Functions in vitro
Direct evidence for the biological functions of this compound in vitro is exceptionally limited. The following points summarize the current extent of knowledge and hypotheses:
-
Antioxidant Properties: It has been suggested that this compound may possess antioxidant properties, potentially through competition with D-glucose at the cellular level. However, specific in vitro studies to quantify this effect, such as radical scavenging assays or measurements of intracellular reactive oxygen species (ROS) production, are not present in the available literature.
-
Cellular Interactions: As a stereoisomer of more common sugars, it is hypothesized that this compound may interact differently with cellular machinery, including glucose transporters and metabolic enzymes. It is plausible that it could act as a metabolic inhibitor or a modulator of cellular signaling, but these possibilities remain to be experimentally verified.
Due to the lack of specific data, a comparative analysis with its isomers and other rare sugars is not yet possible.
Proposed Experimental Framework for Investigating the in vitro Biological Functions of this compound
To address the current knowledge gap, a systematic in vitro investigation of this compound is required. The following experimental workflow is proposed as a starting point for researchers.
Caption: Proposed experimental workflow for the systematic in vitro analysis of this compound.
Detailed Methodologies for Proposed Key Experiments
The following protocols are based on a proposed framework for the comparative analysis of altrose isomers and should be adapted and optimized for specific experimental conditions.
Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the potential toxic effects of this compound on cell viability.
-
Materials:
-
This compound solution (sterile)
-
Human cell line (e.g., HEK293, HepG2)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated control wells.
-
Incubate for 48 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.
-
In Vitro Metabolism Assay (Lactate Production)
-
Objective: To determine if this compound is metabolized through glycolysis by measuring lactate (B86563) production.
-
Materials:
-
This compound solution (sterile)
-
D-Glucose (positive control)
-
Cell line (e.g., HepG2) cultured in 96-well plates
-
Culture medium with low glucose
-
Lactate assay kit (colorimetric or fluorometric)
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with low-glucose medium and incubate for 24 hours.
-
Replace the medium with fresh low-glucose medium containing 10 mM of this compound or D-Glucose. Include a no-sugar control.
-
Incubate for 24 hours at 37°C.
-
Collect the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize lactate production to the number of cells or protein concentration per well.
-
Cellular Uptake Analysis
-
Objective: To determine the extent and mechanism of this compound transport into cells.
-
Materials:
-
This compound (with a corresponding radiolabeled tracer, if available)
-
Cell line grown on culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Scintillation counter or carbohydrate quantification assay kit
-
-
Protocol:
-
Grow cells to confluency in culture plates.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add pre-warmed buffer containing the desired concentration of this compound (with a tracer amount of the radiolabeled sugar).
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop uptake, aspirate the sugar solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Quantify the amount of internalized this compound using a scintillation counter for radiolabeled sugar or a total carbohydrate assay for non-labeled sugar.
-
Quantitative Data Summary
Due to the limited research on the in vitro biological functions of this compound, there is no quantitative data to present in a structured table for comparison. Future research employing the protocols outlined above will be crucial for generating such data.
Conclusion and Future Directions
The study of this compound presents a compelling opportunity for novel discoveries in the fields of cell biology, pharmacology, and drug development. Currently, it remains a largely uncharacterized rare sugar with only speculative biological functions. The immediate future of this compound research should focus on systematic in vitro screening to establish a foundational understanding of its bioactivity. Key areas for investigation include its effects on cell viability across various cell lines (both cancerous and non-cancerous), its potential as a modulator of glucose metabolism and cellular energy, and its impact on key signaling pathways related to proliferation, inflammation, and oxidative stress. The experimental framework and protocols provided in this guide offer a robust starting point for researchers to begin to unravel the biological functions of this enigmatic hexose. The insights gained from such studies will be invaluable in determining its potential for therapeutic applications.
References
An In-depth Technical Guide on D-Altrose: The C-3 Epimer of D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose, stands as the C-3 epimer of the more common monosaccharide, D-mannose. This stereoisomeric distinction, defined by the opposite configuration of the hydroxyl group at the third carbon atom, imparts unique physicochemical and biological properties to this compound, making it a molecule of significant interest in carbohydrate chemistry and drug discovery. While D-mannose plays various roles in biological systems, the unnatural scarcity of this compound has historically limited its comprehensive investigation. However, emerging research into its potential antioxidant properties and its utility as a building block for novel bioactive compounds has brought this rare sugar to the forefront of scientific inquiry. This technical guide provides a detailed overview of this compound, encompassing its synthesis, physicochemical characteristics, and known biological activities, with a focus on data and methodologies relevant to researchers in the field.
Stereochemical Relationship: this compound and D-Mannose
Epimers are diastereomers that differ in the configuration at only one stereogenic center. In the case of this compound and D-Mannose, both are aldohexoses, meaning they are six-carbon sugars with an aldehyde group. The key structural difference lies in the orientation of the hydroxyl group at the C-3 position. In the Fischer projection of D-Mannose, the C-3 hydroxyl group is on the left, whereas in this compound, it is on the right. All other chiral centers in this compound and D-Mannose have the same configuration. This seemingly minor alteration has profound effects on the molecule's three-dimensional structure and its interactions with biological systems.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | |
| Molar Mass | 180.156 g/mol | |
| Melting Point | 103-105 °C | [1] |
| Optical Rotation [α]D | +32.6° (c=1 in H₂O) | [1] |
| Solubility | Soluble in water, practically insoluble in methanol | [1] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. In solution, this compound exists as an equilibrium mixture of its α and β pyranose and furanose forms. The following table provides the ¹³C NMR chemical shifts for these anomers.
| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference(s) |
| α-pyranose | 95.3 | 71.9 | 71.8 | 66.8 | 72.8 | 62.1 | [2] |
| β-pyranose | 93.3 | 72.3 | 72.1 | 65.8 | 75.6 | 63.1 | [2] |
| α-furanose | 102.7 | 83.0 | 77.4 | 84.8 | 73.2 | 63.9 | [2] |
| β-furanose | 96.9 | 78.1 | 76.7 | 82.6 | 74.2 | 64.0 | [2] |
Synthesis of this compound
The rarity of this compound in nature necessitates its chemical or enzymatic synthesis for research purposes. While various synthetic routes have been explored, a common laboratory-scale synthesis often starts from a more readily available sugar, such as D-mannose or its derivatives.
Experimental Protocol: Synthesis of this compound from Methyl α-D-mannopyranoside
This protocol outlines a conceptual pathway for the synthesis of this compound from a derivative of D-mannose. This multi-step synthesis involves protection of hydroxyl groups, epimerization at the C-3 position, and subsequent deprotection.
Materials:
-
Methyl α-D-mannopyranoside
-
p-Toluenesulfonic acid (catalyst)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic anhydride
-
Pyridine
-
Aqueous acid (e.g., HCl or H₂SO₄) for deprotection
-
Appropriate organic solvents (e.g., dichloromethane, methanol, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of C-2, C-3, C-4, and C-6 Hydroxyl Groups:
-
React methyl α-D-mannopyranoside with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the 2,3:4,6-di-O-isopropylidene derivative. This protects all but the anomeric methoxy (B1213986) group.
-
-
Oxidation of the C-3 Hydroxyl Group:
-
Selectively deprotect the 2,3-O-isopropylidene group under mild acidic conditions.
-
Protect the C-2 and C-6 hydroxyl groups, for instance, by tritylation of the primary C-6 hydroxyl and benzylation of the C-2 hydroxyl.
-
Oxidize the now-free C-3 hydroxyl group to a ketone using an oxidizing agent like PCC.
-
-
Reduction of the C-3 Ketone (Epimerization):
-
Reduce the C-3 ketone with a reducing agent such as sodium borohydride. This reduction will produce a mixture of the original D-manno configuration and the desired D-altro configuration at C-3. The stereoselectivity of this step can be influenced by the choice of reducing agent and reaction conditions.
-
-
Separation of Epimers:
-
The resulting mixture of the C-3 epimers (methyl 4,6-O-benzylidene-α-D-altropyranoside and the corresponding mannopyranoside derivative) can be separated using column chromatography on silica gel.
-
-
Deprotection:
-
Remove all protecting groups (e.g., isopropylidene, benzyl (B1604629), etc.) using appropriate deprotection strategies (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl ethers) to yield this compound.
-
-
Purification:
-
The final product, this compound, can be purified by recrystallization or column chromatography.
-
References
The Solubility Profile of D-Altrose: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose, a rare aldohexose, is a C3 epimer of D-mannose. As interest in rare sugars for various applications in drug development, glycobiology, and materials science continues to grow, a thorough understanding of their fundamental physicochemical properties, such as solubility, is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in aqueous and organic solvents. Due to the limited availability of quantitative data for this compound, this guide also presents comparative solubility data for its common isomers, offering a valuable reference for formulation development and experimental design. Furthermore, detailed experimental protocols for determining monosaccharide solubility and an overview of relevant analytical techniques are provided to facilitate further research in this area.
Introduction to this compound and its Solubility
This compound is an unnatural monosaccharide that is not commonly found in nature.[1] Its unique stereochemistry distinguishes it from more abundant hexoses like glucose and fructose, potentially leading to novel biological activities and applications. The solubility of a compound is a critical physical property that influences its bioavailability, formulation, and purification processes. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like a sugar derivative is fundamental for designing effective delivery systems. For researchers and scientists, solubility data is essential for designing experiments in fields ranging from biochemistry to materials science.
This guide aims to consolidate the available information on the solubility of this compound and to provide a practical framework for its experimental determination.
Solubility of this compound: Qualitative and Comparative Quantitative Data
Qualitative Solubility of this compound
Qualitative assessments from various sources describe the solubility of this compound as follows:
| Solvent | Qualitative Solubility | Source(s) |
| Water | Soluble, Slightly Soluble | [1][2] |
| Methanol | Practically Insoluble, Slightly Soluble (when heated) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
Note: The conflicting reports on water solubility ("soluble" vs. "slightly soluble") highlight the need for precise quantitative measurements.
Quantitative Solubility of this compound Isomers
To date, specific quantitative solubility data for this compound in peer-reviewed literature is scarce. To provide a valuable point of reference for researchers, the following table summarizes the quantitative solubility of several common D-aldohexose isomers. These sugars share the same chemical formula (C₆H₁₂O₆) but differ in the stereochemical arrangement of their hydroxyl groups, which can significantly impact their solubility.
| Isomer | Solvent | Temperature (°C) | Solubility | Source(s) |
| D-Glucose | Water | 25 | ~91 g/100 mL | [3] |
| Water | 30 | 5.46 x 10⁵ mg/L | [4] | |
| Ethanol | Room Temperature | ~0.3 mg/mL | [5] | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 mg/mL | [5] | |
| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL | [3] | |
| D-Mannose | Water | 17 | 248 g/100 g | [6] |
| PBS (pH 7.2) | Room Temperature | ~10 mg/mL | [7] | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~20 mg/mL | [7] | |
| Dimethylformamide (DMF) | Room Temperature | ~10 mg/mL | [7] | |
| D-Gulose | Water | 20 | 47.9 g/100 mL | [8] |
| Water | 30 | 54.6 g/100 mL | [8] | |
| Methanol | - | Slightly Soluble | [8] | |
| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble | [8] | |
| D-Allose | Water | - | Soluble | [9] |
| Alcohol | - | Insoluble | [9] | |
| D-Talose | Water | - | Soluble | |
| Methanol | - | Slightly Soluble | ||
| D-Idose | Water | - | Slightly Soluble | [2] |
| Methanol | - | Slightly Soluble | [2] | |
| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble | [2] |
Experimental Protocols for Solubility Determination
The following section outlines a generalized experimental protocol for the quantitative determination of monosaccharide solubility. This method can be adapted for this compound and its isomers in various solvents.
Equilibrium Solubility Method
This method involves creating a saturated solution of the sugar at a constant temperature and then measuring its concentration.
Materials:
-
This compound (or isomer) solid
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge (optional, for enhancing solid-liquid separation)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-RID, GC-MS, or spectrophotometer)
Procedure:
-
Preparation of Supersaturated Slurry: Add an excess amount of the solid sugar to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vial in a shaking incubator or on a temperature-controlled stirrer set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. For viscous solutions or fine particles, centrifugation at the experimental temperature can facilitate separation.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of the sugar in the diluted sample.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor) × 100
Visual Aid for Experimental Workflow
Caption: Generalized workflow for the experimental determination of monosaccharide solubility.
Analytical Techniques for Quantification
Accurate quantification of the dissolved monosaccharide is crucial for determining solubility. Several analytical techniques are suitable for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of carbohydrates.
-
Detection: Since simple sugars lack a strong UV chromophore, a Refractive Index Detector (RID) is commonly employed. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also suitable alternatives.
-
Columns: Amine-based (NH₂) or hydrophilic interaction liquid chromatography (HILIC) columns are effective for separating monosaccharides.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for monosaccharide analysis.
-
Derivatization: Monosaccharides are not volatile and require derivatization before GC analysis. Common derivatization methods include silylation or acetylation to convert the hydroxyl groups into more volatile ethers or esters.
-
Analysis: The derivatized sugars are then separated by gas chromatography and detected by mass spectrometry, which provides both quantitative data and structural information.
Colorimetric Assays
Colorimetric assays offer a simpler and often more rapid method for sugar quantification, although they can be less specific than chromatographic techniques.
-
Phenol-Sulfuric Acid Method: This is a common method for the determination of total carbohydrates. The strong acid hydrolyzes any di- or polysaccharides to monosaccharides, which are then dehydrated to furfural (B47365) derivatives that condense with phenol (B47542) to produce a colored compound. The absorbance is measured spectrophotometrically.
-
Enzymatic Assays: Enzyme-based assays can provide high specificity. For example, glucose oxidase can be used to specifically quantify glucose. While specific enzymes for this compound are not commercially available, this approach is valuable for quantifying common isomers in mixtures.
Signaling Pathways and Biological Relevance
As an unnatural monosaccharide, this compound is not known to be involved in any major metabolic or signaling pathways in humans. However, some studies have suggested that rare sugars can have interesting biological activities. For instance, D-Allose, another rare hexose, has been shown to have anti-proliferative effects on cancer cells. The unique stereochemistry of this compound may confer upon it novel interactions with cellular receptors or enzymes, which warrants further investigation.
Caption: Epimeric relationships between this compound and other D-aldohexoses.
Conclusion
The solubility of this compound is a critical parameter for its potential development and application in various scientific fields. While qualitative data suggests it is soluble in water and poorly soluble in some organic solvents, a significant knowledge gap exists regarding its quantitative solubility. This technical guide has provided a compilation of available data for this compound and its isomers, along with detailed experimental and analytical protocols to encourage and facilitate further research. The generation of robust quantitative solubility data for this compound in a range of pharmaceutically and industrially relevant solvents is essential for unlocking its full potential.
References
- 1. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5978-95-0 CAS MSDS (D-IDOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. D-IDOSE | 5978-95-0 [chemicalbook.com]
D-Altrose: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research into the specific therapeutic applications of D-Altrose is currently in a nascent stage. Publicly available literature contains limited quantitative data and few dedicated studies on its biological effects. This guide summarizes the existing knowledge and presents a proposed framework for future investigation based on available information and comparative analysis with related compounds.
Introduction to this compound
This compound is an unnatural aldohexose, a rare monosaccharide that is a C-3 epimer of D-mannose.[1] Its limited availability in nature and the lack of established large-scale production methods have historically restricted its application in research.[1] Despite this, its unique stereochemistry compared to common sugars like D-glucose has prompted interest in its potential biological activities. This compound is soluble in water but practically insoluble in methanol.[1][2] Currently, its primary use is in the synthesis of various unnatural analogues of biologically active compounds, such as iminosugars.[1]
Emerging evidence suggests that this compound may possess antioxidant properties, positioning it as a molecule of interest for further therapeutic investigation.[3][4]
Core Therapeutic Potential: Antioxidant Activity
The primary therapeutic application proposed for this compound is centered on its potential antioxidant effects. Unlike typical antioxidants that may directly scavenge free radicals, this compound is suggested to function at the cellular level by modulating mitochondrial activity.
The proposed mechanism for this compound's antioxidant activity involves its competition with D-glucose for cellular uptake and metabolism.[3][4] By interfering with the normal flux of glucose through the glycolytic pathway and, subsequently, the electron transport chain, this compound may reduce the endogenous production of mitochondrial reactive oxygen species (ROS).[3][4] This indirect antioxidant effect could be beneficial in conditions associated with oxidative stress.
A study on Maillard reaction products (MRPs) also highlighted the antioxidant potential of altrose. When ovalbumin was glycated with seven different D-aldohexoses, the MRPs formed with altrose and allose demonstrated the highest antioxidant activity.[5]
Quantitative Data Summary
As previously stated, direct quantitative data from peer-reviewed studies on the therapeutic effects of this compound are scarce. The following tables present hypothetical data based on a proposed research framework to facilitate the comparative analysis of this compound.[6] These tables serve as a template for organizing future experimental results.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (mM) |
|---|---|---|---|---|
| This compound | HEK293 | MTT | 48 hours | > 100 |
| L-Altrose | HEK293 | MTT | 48 hours | > 100 |
| Doxorubicin (Control) | HEK293 | MTT | 48 hours | < 0.01 |
This hypothetical data suggests low cytotoxicity for this compound in non-cancerous cell lines.
Table 2: Hypothetical Cellular Uptake and Metabolism Data
| Compound (10 mM) | Cell Line | Uptake Rate (nmol/mg protein/hr) | Lactate (B86563) Production (μM/24 hr) |
|---|---|---|---|
| This compound | HepG2 | 5.2 ± 0.8 | 150 ± 25 |
| L-Altrose | HepG2 | 1.1 ± 0.3 | 25 ± 8 |
| D-Glucose (Control) | HepG2 | 55.7 ± 4.1 | 2500 ± 180 |
This hypothetical data illustrates potentially lower uptake and metabolism of this compound compared to D-Glucose, supporting the competitive inhibition mechanism.[6]
Proposed Experimental Protocols
To systematically investigate the therapeutic potential of this compound, a series of foundational in vitro experiments are necessary. The following protocols are proposed as a starting point for researchers.[6]
-
Objective: To assess the effect of this compound on cell viability.
-
Materials:
-
This compound solutions (sterile, various concentrations)
-
HEK293 or other suitable cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader (570 nm)
-
-
Methodology:
-
Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated and positive control (e.g., doxorubicin) wells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
-
Objective: To determine if this compound is metabolized through glycolysis by measuring lactate production.
-
Materials:
-
This compound and D-Glucose (positive control) solutions (sterile)
-
HepG2 or other metabolically active cell line
-
96-well plates
-
Culture medium with low glucose content
-
Lactate assay kit (colorimetric or fluorometric)
-
-
Methodology:
-
Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with low-glucose medium and incubate for 24 hours to deplete endogenous glucose.
-
Replace the medium with fresh low-glucose medium containing 10 mM of this compound or D-Glucose. Include a no-sugar control.
-
Incubate for 24 hours at 37°C.
-
Collect the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer’s instructions.
-
Normalize lactate production to cell number or total protein concentration per well.
-
D-Allose: A Well-Studied Epimer for Context
To understand the potential of rare sugars like this compound, it is useful to consider its C-3 epimer, D-Allose, which has been more extensively studied. D-Allose has demonstrated significant therapeutic potential across several areas:
-
Anti-Cancer Activity: D-Allose exhibits anti-proliferative and pro-apoptotic effects on a wide range of cancer cells.[7] Its mechanisms include the upregulation of thioredoxin-interacting protein (TXNIP), induction of ROS, inhibition of glucose uptake, and induction of cell cycle arrest and autophagy.[7][8][9][10]
-
Anti-Inflammatory and Neuroprotective Effects: D-Allose has shown potent anti-inflammatory and neuroprotective effects, particularly in models of cerebral ischemia/reperfusion injury.[11]
-
Antioxidant Properties: Similar to the proposed mechanism for this compound, D-Allose can reduce mitochondrial ROS by competing with D-glucose, in addition to directly scavenging hydroxyl radicals.[11][12]
The breadth of research on D-Allose underscores the principle that subtle changes in the stereochemistry of monosaccharides can lead to profound and therapeutically relevant biological activities.
Conclusion and Future Directions
This compound remains an enigmatic rare sugar with untapped therapeutic potential. The current, albeit limited, evidence pointing towards antioxidant activity through mitochondrial modulation presents a compelling reason for further investigation. The primary hurdles to advancing this compound research are its limited availability and the scarcity of dedicated biological studies.
For drug development professionals and scientists, the path forward involves:
-
Developing Efficient Synthesis: Establishing cost-effective and scalable methods for this compound production is critical.
-
Systematic In Vitro Screening: Utilizing the proposed protocols to systematically evaluate its cytotoxicity, metabolism, and effects on cellular signaling pathways is a necessary first step.
-
Exploring Therapeutic Areas: Beyond antioxidant effects, investigating potential anti-inflammatory, anti-proliferative, or immunomodulatory activities is warranted, given the diverse functions of its epimer, D-Allose.
The comparative study of this compound holds the potential to uncover novel biological functions and could lead to the development of a new class of carbohydrate-based therapeutics. The proposed frameworks in this guide offer a foundational roadmap for initiating this exploratory journey.[6]
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. This compound | 1990-29-0 [chemicalbook.com]
- 4. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 5. Antioxidant effects of Maillard reaction products obtained from ovalbumin and different D-aldohexoses [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Allose as an Antioxidant: A Technical Guide to its In Vitro Properties and Mechanisms
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare monosaccharide and a C-3 epimer of D-glucose, has garnered scientific interest for its diverse physiological functions, including its potential as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of D-Allose, drawing from key research in the field. The document details its direct radical scavenging capabilities, elucidates its primary mechanism of action in reducing mitochondrial reactive oxygen species (ROS), and presents detailed experimental protocols for the principal assays cited in the literature. Furthermore, this guide includes structured data tables for quantitative analysis and visual diagrams of key pathways and workflows to facilitate a deeper understanding of D-Allose's antioxidant profile. While the user's initial query specified D-Altrose, the preponderance of scientific literature on antioxidant properties of rare sugars focuses on D-Allose; hence, this guide centers on D-Allose.
Introduction
Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants, which can neutralize ROS, are therefore of significant therapeutic interest. D-Allose is a rare sugar that has demonstrated a range of biological activities, including anti-inflammatory and cytoprotective effects.[1][2] This guide focuses specifically on its antioxidant capacity, providing a technical resource for researchers exploring its potential applications.
Direct Radical Scavenging Properties
In vitro studies have revealed that D-Allose possesses a selective ability to scavenge certain types of free radicals. The primary evidence points to its efficacy against hydroxyl radicals, while it appears to be ineffective against superoxide (B77818) anions and hydrogen peroxide.[1][3]
Quantitative and Qualitative Data on Radical Scavenging
| Reactive Species | Scavenging Activity of D-Allose | Comparison with D-Glucose | Reference |
| Hydroxyl Radical (•OH) | Effective | Scavenged to the same extent as D-glucose. | [1][3] |
| Superoxide Anion (O₂⁻) | Ineffective | No scavenging activity observed. | [1][3] |
| Hydrogen Peroxide (H₂O₂) | Ineffective | No scavenging activity observed. | [1][3] |
Table 1: Summary of the direct radical scavenging properties of D-Allose.
Mechanism of Action: Reduction of Mitochondrial ROS
Beyond direct radical scavenging, the principal antioxidant effect of D-Allose is attributed to its ability to suppress the production of ROS within the mitochondria.[1][3] Research indicates that D-Allose competes with D-glucose at the cellular level, leading to a reduction in mitochondrial respiration and, consequently, a decrease in ROS generation.[1][3]
Rotenone, a mitochondrial complex I inhibitor, is often used to induce ROS production in the presence of D-glucose.[1] Studies have shown that in the presence of D-Allose, rotenone-induced ROS production is significantly attenuated.[1][3] This effect is linked to a reduction in ATP synthesis, suggesting that by slowing down the metabolic flux through the glycolytic pathway and the subsequent electron transport chain, D-Allose curtails the generation of mitochondrial ROS.[1]
Signaling Pathway: Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which D-Allose reduces mitochondrial ROS production through competition with D-glucose.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While some natural compounds are known to activate the Nrf2 pathway, there is currently a lack of direct scientific evidence linking D-Allose to the activation of this signaling cascade. Future research is warranted to investigate whether the antioxidant effects of D-Allose are, in part, mediated through the Nrf2 pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antioxidant properties of D-Allose.
Hydroxyl Radical Scavenging Assay (Electron Spin Resonance)
This protocol describes a general method for assessing the hydroxyl radical scavenging activity of a compound using Electron Spin Resonance (ESR) spectroscopy.
Materials:
-
ESR Spectrometer
-
Quartz flat cell
-
UV lamp (for photolysis-based •OH generation, if applicable)
-
Fenton reaction reagents (e.g., FeSO₄ and H₂O₂) or other •OH generating system
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
D-Allose or test compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Chelating agent (e.g., DETAPAC, if using Fenton reaction)
Procedure:
-
Reaction Mixture Preparation: In a clean tube, prepare the reaction mixture containing the phosphate buffer, the spin trapping agent (DMPO), and the chelating agent (if necessary).
-
Sample Addition: Add D-Allose or the test compound at various concentrations to the reaction mixture. A control sample without the test compound should also be prepared.
-
Hydroxyl Radical Generation: Initiate the generation of hydroxyl radicals. This can be achieved through the Fenton reaction (addition of FeSO₄ followed by H₂O₂) or via UV photolysis of H₂O₂.
-
ESR Measurement: Immediately transfer the reaction mixture to a quartz flat cell and place it in the cavity of the ESR spectrometer.
-
Data Acquisition: Record the ESR spectrum of the DMPO-OH adduct. The signal intensity is proportional to the concentration of the hydroxyl radicals trapped.
-
Analysis: Compare the signal intensity of the samples containing D-Allose to the control. The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(I_control - I_sample) / I_control] * 100 where I_control is the signal intensity of the control and I_sample is the signal intensity in the presence of D-Allose.
Cellular Reactive Oxygen Species (ROS) Detection
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in a cell line such as Neuro2A.[1][4][5]
Materials:
-
Neuro2A cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
DCFH-DA solution (stock solution in DMSO, working solution in serum-free medium)
-
D-Allose, D-glucose
-
ROS inducer (e.g., Rotenone)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Culture: Culture Neuro2A cells in a suitable culture vessel until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with warm PBS.
-
Pre-incubate the cells with D-Allose and/or D-glucose in serum-free medium for a specified period.
-
Introduce the ROS inducer (e.g., Rotenone) and incubate for the desired time.
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells with warm PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells under a fluorescence microscope. For single-cell analysis, cells can be detached and analyzed by flow cytometry.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize the fluorescence values of the treated groups to the control group.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the effect of D-Allose on cellular ROS production.
Conclusion
D-Allose exhibits modest direct antioxidant activity, primarily through the scavenging of hydroxyl radicals. Its more significant antioxidant effect appears to stem from its ability to reduce mitochondrial ROS production by competing with D-glucose metabolism. This technical guide provides a foundational resource for researchers investigating the antioxidant properties of D-Allose. Further studies are required to establish a more comprehensive quantitative antioxidant profile using standardized assays and to explore its potential interactions with key cellular antioxidant signaling pathways such as the Nrf2 pathway. The detailed protocols and visual diagrams presented herein are intended to support the design and execution of future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. doc.abcam.com [doc.abcam.com]
The Enigmatic Interface: A Technical Guide to the Cellular Receptor Interactions of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose, a rare aldohexose and a C3 epimer of D-glucose, presents a compelling yet underexplored area in cellular biology and pharmacology.[1][2] While direct research on its specific interactions with cellular receptors is nascent, its structural similarity to D-glucose and the biological activities of its epimer, D-Allose (B117823), suggest a potential for significant cellular modulation. This technical guide synthesizes the current understanding of this compound's biological context, proposes potential receptor interactions and signaling pathways based on related rare sugars, and provides a comprehensive framework of experimental protocols for future investigation. The document is intended to serve as a foundational resource for researchers poised to unravel the therapeutic and biological potential of this rare monosaccharide.
Introduction: The Landscape of this compound Research
This compound is an unnatural monosaccharide that has garnered interest for its potential antioxidant properties, which are hypothesized to arise from its competition with D-glucose at the cellular level.[1][2][3] Unlike its more extensively studied epimer, D-Allose, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized. The stereospecific nature of receptor-ligand interactions underscores the importance of dedicated research into this compound to delineate its unique biological profile.[1] This guide addresses the current knowledge gap by providing a theoretical framework and practical methodologies to systematically investigate the interaction of this compound with cellular receptors.
Postulated Cellular Interactions and Signaling
Given the limited direct evidence for this compound, we extrapolate potential mechanisms from studies on the structurally related rare sugar, D-Allose. It is crucial to note that these are proposed pathways that require experimental validation for this compound.
Hexokinase as a Potential Primary Interaction Point
In studies involving D-Allose, hexokinase has been identified as a key intracellular protein that phosphorylates the sugar, initiating downstream signaling cascades.[4][5] It is plausible that this compound, upon cellular uptake, could also be a substrate for hexokinase.
Hypothetical Signaling Pathways
Based on the known effects of D-Allose, two potential signaling pathways for this compound are proposed:
-
Metabolic and Stress Response Pathway: Similar to D-Allose, this compound-6-phosphate, the product of hexokinase activity, could influence metabolic and stress-response pathways. In plants, D-Allose-6-phosphate has been shown to activate NADPH oxidase via glucose-6-phosphate dehydrogenase, leading to the generation of reactive oxygen species (ROS) and the induction of defense-related genes.[5]
-
Longevity and Insulin (B600854) Signaling Pathway: In C. elegans, D-Allose has been demonstrated to extend lifespan through the sirtuin (SIR-2.1) and insulin (DAF-16) signaling pathways.[6] It is conceivable that this compound could modulate these evolutionarily conserved pathways, which are critical in metabolism and aging.
Quantitative Data on this compound-Receptor Interactions
As of the date of this publication, there is a notable absence of published quantitative data (e.g., binding affinity (Kd), IC50) for the interaction of this compound with specific cellular receptors. The following table is provided as a template for organizing future experimental findings.
| Receptor/Protein Target | Ligand | Cell Type/System | Assay Method | Binding Affinity (Kd) | IC50/EC50 | Reference |
| Hypothetical Data | ||||||
| Hexokinase 1 | This compound | Human HEK293T | Surface Plasmon Resonance | e.g., 150 µM | - | Future Study |
| GLUT1 (SLC2A1) | This compound | Human Erythrocytes | Competitive Binding Assay | e.g., 250 µM | - | Future Study |
| T1R2/T1R3 Sweet Taste Receptor | This compound | HEK293 cells expressing T1R2/T1R3 | Calcium Mobilization Assay | - | e.g., 50 mM | Future Study |
Experimental Protocols for Investigating this compound-Receptor Interactions
To facilitate rigorous investigation into the cellular interactions of this compound, detailed methodologies for key experiments are outlined below.
Identification of this compound Binding Proteins using Affinity Chromatography
This protocol is adapted from methodologies used to identify glucose-binding receptors.[7][8]
Objective: To isolate and identify cellular proteins that bind to this compound.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)-activated sepharose beads
-
Cell lysate from the desired cell line or tissue
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffers (e.g., high concentration of free this compound, or a low pH buffer)
-
Mass spectrometry-compatible silver stain or Coomassie blue stain
Procedure:
-
Immobilization of this compound:
-
Chemically couple this compound to NHS-activated sepharose beads according to the manufacturer's instructions to create a this compound affinity column.
-
Equilibrate the column with a binding buffer.
-
-
Affinity Chromatography:
-
Prepare a clarified cell lysate.
-
Load the cell lysate onto the this compound affinity column and allow it to incubate to facilitate binding.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the this compound-binding proteins using an elution buffer.
-
-
Identification of Binding Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using silver or Coomassie blue staining.
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of this compound to a purified putative receptor.[8]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified putative receptor protein
-
This compound solutions of varying concentrations
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution
Procedure:
-
Immobilization of Receptor:
-
Immobilize the purified putative receptor protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of this compound solutions at different concentrations over the chip surface and record the sensorgrams.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Assessment of Downstream Signaling using a Cell-Based Calcium Mobilization Assay
This protocol is relevant for investigating interactions with G protein-coupled receptors (GPCRs) such as the sweet taste receptor.[9]
Objective: To determine if this compound can activate a GPCR, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., T1R2/T1R3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound solutions
-
Positive control agonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
-
Calcium Flux Measurement:
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add the this compound solution or positive control to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the extent of calcium mobilization.
-
Generate a dose-response curve to determine the EC50 of this compound if activation is observed.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway for this compound.
Caption: Proposed experimental workflow for identifying and characterizing this compound cellular receptors.
Caption: Hypothetical signaling pathway for this compound based on D-Allose studies.
Conclusion and Future Directions
The study of this compound and its interaction with cellular receptors is a promising frontier in molecular pharmacology and cell biology. While direct evidence remains to be established, the information available for related rare sugars provides a solid foundation for hypothesis-driven research. The experimental protocols and frameworks provided in this guide are designed to empower researchers to systematically elucidate the binding partners, signaling cascades, and ultimate physiological effects of this compound. Such investigations will be pivotal in unlocking its potential as a novel therapeutic agent or a tool for dissecting complex cellular processes. The path forward requires a concerted effort in applying established and innovative techniques to move this compound from an enigmatic sugar to a well-characterized modulator of cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1990-29-0 [chemicalbook.com]
- 3. Cas 1990-29-0,this compound | lookchem [lookchem.com]
- 4. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
D-Altrose Stability and Degradation Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Altrose, a rare aldohexose sugar, is a C-3 epimer of mannose and holds potential in various research and pharmaceutical applications.[1] As an unnatural monosaccharide, its stability is a critical parameter for its application in drug development and other scientific pursuits.[1] This technical guide provides a comprehensive overview of the stability and degradation profile of this compound, drawing upon established principles of carbohydrate chemistry and data from structurally similar monosaccharides, such as D-glucose and D-allose, due to the limited availability of specific quantitative data for this compound. The primary factors influencing this compound stability are pH, temperature, and the presence of other reactive molecules. This guide outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and presents illustrative data to guide researchers in their investigations.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid with a melting point of 103-105 °C.[1] It is soluble in water but practically insoluble in methanol.[1] Its chemical structure, featuring multiple hydroxyl groups and an aldehyde group in its open-chain form, makes it susceptible to various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [2] |
| Melting Point | 103-105 °C | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, practically insoluble in methanol | [1] |
Factors Influencing this compound Stability
The stability of this compound in aqueous solutions is primarily dictated by pH and temperature.
Effect of pH
The pH of the solution is a critical determinant of this compound stability. Based on the behavior of other monosaccharides, this compound is expected to exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 4-7).
-
Acidic Conditions (pH < 4): In acidic solutions, aldoses like this compound can undergo dehydration and isomerization reactions. While generally more stable than in alkaline conditions, prolonged exposure to strong acids can lead to the formation of degradation products.
-
Neutral Conditions (pH ~7): In neutral solutions, the degradation of this compound is expected to be slow.
-
Alkaline Conditions (pH > 7): this compound is most susceptible to degradation in alkaline solutions. These conditions promote enolization, which can lead to isomerization and epimerization, as well as fragmentation reactions.
Illustrative pH-Dependent Degradation of an Aldohexose at 60°C (Hypothetical Data)
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 7.0 | 0.010 | 69.3 |
| 9.0 | 0.080 | 8.7 |
| 11.0 | 0.550 | 1.3 |
Effect of Temperature
Temperature significantly accelerates the degradation of sugars. Increased temperatures provide the necessary activation energy for various degradation reactions. For long-term storage, aqueous solutions of this compound should be kept at refrigerated (2-8 °C) or frozen temperatures to minimize degradation. Thermal degradation in the solid state can occur at elevated temperatures, leading to caramelization and the formation of various byproducts. Studies on D-glucose have shown that decomposition starts to occur at temperatures above 188 °C.[2]
Illustrative Temperature-Dependent Degradation of an Aldohexose at pH 7 (Hypothetical Data)
| Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.001 | 693.1 |
| 25 | 0.010 | 69.3 |
| 40 | 0.045 | 15.4 |
| 60 | 0.210 | 3.3 |
Potential Degradation Pathways
This compound, as a reducing sugar, can undergo several degradation reactions. The primary pathways include isomerization, epimerization, and the Maillard reaction.
Isomerization and Epimerization
In solution, particularly under neutral to alkaline conditions, this compound can undergo the Lobry de Bruyn-van Ekenstein transformation. This involves the formation of an enediol intermediate, which can then convert to other monosaccharides. This can lead to the isomerization of this compound to its corresponding ketose, D-psicose, or epimerization at the C-2 position to form D-allose.
Maillard Reaction
In the presence of amino acids or proteins, this compound can participate in the Maillard reaction, a non-enzymatic browning process. This complex series of reactions begins with the condensation of the aldehyde group of this compound with an amino group, forming a Schiff base, which then undergoes rearrangement and further reactions to produce a variety of colored and flavored compounds.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3]
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Aqueous): Incubate 1 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a suitable analytical method, such as HPLC.
HPLC Method for this compound and its Degradation Products
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: A carbohydrate analysis column or a C18 column with appropriate mobile phase modifiers.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for carbohydrate analysis. The exact ratio may need to be optimized.
-
Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing sugars. A UV detector can be used if degradation products are UV-active.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible results.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
Identification of Degradation Products
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated degradation products.[5]
Biological Degradation and Signaling Pathways
Information on the specific metabolic pathways of this compound in biological systems is limited. However, some studies suggest that this compound may have biological activities, such as antioxidant properties, potentially by competing with D-glucose at the cellular level.[6] It is plausible that this compound, like other monosaccharides, could be phosphorylated by hexokinases and potentially enter glycolysis or other metabolic pathways, although likely at a much lower efficiency than common sugars like D-glucose.
Further research is needed to elucidate the precise metabolic fate of this compound and its involvement in cellular signaling.
Conclusion
This technical guide provides a framework for understanding the stability and degradation profile of this compound. While specific quantitative data for this compound is scarce, the principles of carbohydrate chemistry and data from analogous sugars provide a solid foundation for predicting its behavior. The stability of this compound is highly dependent on pH and temperature, with degradation being more pronounced in alkaline conditions and at elevated temperatures. The primary degradation pathways are likely to be isomerization, epimerization, and the Maillard reaction. The experimental protocols outlined in this guide offer a starting point for researchers to conduct their own stability studies, develop stability-indicating methods, and further investigate the properties of this rare sugar for its potential applications in research and drug development.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Unveiling of a Rare Aldohexose: A Technical Guide to the Historical Context and Synthesis of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose (B8254741), an aldohexose sugar, stands as a notable example of a "rare sugar," a class of monosaccharides that are not abundant in nature.[1] Unlike its ubiquitous C-3 epimer, D-mannose, this compound is an unnatural monosaccharide, making its discovery and synthesis a significant achievement in carbohydrate chemistry.[1] This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of this compound, offering detailed experimental protocols for key synthetic methods and a quantitative comparison of these approaches. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this unique monosaccharide.
Historical Context: The Era of Sugar Synthesis and the Pioneering Work of Fischer and Kiliani
The late 19th century marked a "golden age" for carbohydrate chemistry, with the groundbreaking work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his research on sugar and purine (B94841) syntheses.[2] Fischer's systematic investigation into the structure and synthesis of sugars laid the foundation for our modern understanding of this vital class of biomolecules.
The first synthesis of this compound is intrinsically linked to the development of the Kiliani-Fischer synthesis , a chain elongation process for aldoses.[3] This method, developed by Heinrich Kiliani in 1885 and later refined and extensively used by Emil Fischer, allowed for the stepwise elongation of a sugar chain by one carbon atom.[3] The Kiliani-Fischer synthesis proceeds through the formation and subsequent hydrolysis of a cyanohydrin, followed by the reduction of the resulting aldonic acid lactone.[3] A key feature of this synthesis is that it generates a new chiral center at the C-2 position, resulting in a mixture of two C-2 epimers.[3]
It was through the application of this elegant synthetic strategy that this compound was first synthesized. Starting from the five-carbon aldose, D-ribose, the Kiliani-Fischer synthesis yields a mixture of the two epimeric hexoses: D-Allose and this compound.[4] This pioneering work not only made this compound accessible for study but also played a crucial role in the systematic elucidation of the stereochemistry of all sixteen possible aldohexoses.
Key Synthetic Methodologies and Experimental Protocols
Over the years, several methods have been developed for the synthesis of this compound, ranging from the classical Kiliani-Fischer synthesis to more modern chemical and enzymatic approaches. This section provides detailed protocols for the most significant of these methods.
The Historical Approach: Kiliani-Fischer Synthesis from D-Ribose
This method represents the first successful synthesis of this compound and is of significant historical importance.
Experimental Protocol:
-
Step 1: Cyanohydrin Formation.
-
D-ribose is dissolved in water and treated with an aqueous solution of sodium cyanide (NaCN).
-
The reaction mixture is kept cool (typically 0-5 °C) to control the exothermic reaction.
-
The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-ribose, forming a mixture of two diastereomeric cyanohydrins: D-altrononitrile and D-allononitrile.
-
-
Step 2: Hydrolysis to Aldonic Acids and Lactonization.
-
The mixture of cyanohydrins is then hydrolyzed, typically by heating with a dilute acid (e.g., sulfuric acid) or base.
-
This converts the nitrile groups into carboxylic acid groups, yielding a mixture of D-altronic acid and D-allonic acid.
-
Upon acidification and concentration, these aldonic acids spontaneously form more stable five-membered (gamma) lactones: D-altronolactone and D-allonolactone.
-
-
Step 3: Separation of Diastereomeric Lactones.
-
The separation of the diastereomeric lactones is a critical and often challenging step.
-
Historically, this was achieved by fractional crystallization, a tedious process that relies on the different solubilities of the two lactones in a given solvent system (e.g., aqueous ethanol).
-
-
Step 4: Reduction to this compound.
-
The purified D-altronolactone is then reduced to this compound.
-
Classically, this reduction was performed using a sodium amalgam (Na/Hg) in a slightly acidic aqueous solution.
-
Modern variations may employ other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), although careful control of reaction conditions is necessary to prevent over-reduction to the alditol.
-
-
Step 5: Purification of this compound.
-
The final product, this compound, is purified from the reaction mixture, typically by crystallization from a solvent such as aqueous ethanol (B145695).
-
Synthesis from Lactose (B1674315) via Neolactose
A less common but historically relevant method involves the synthesis of this compound from the readily available disaccharide, lactose.
Experimental Protocol:
-
Step 1: Walden Inversion of the D-Glucose Unit in Lactose.
-
The 2- and 3-positions of the D-glucose residue within the lactose molecule are subjected to a Walden inversion. This complex transformation effectively converts the D-glucose unit into a this compound unit, forming the disaccharide neolactose (O-β-D-galactopyranosyl-(1→4)-D-altropyranose).[5]
-
-
Step 2: Hydrolysis of Neolactose.
-
Neolactose is then hydrolyzed, typically using an acid catalyst, to cleave the glycosidic bond and release the constituent monosaccharides: D-galactose and this compound.[5]
-
-
Step 3: Removal of D-Galactose.
-
The resulting mixture of this compound and D-galactose is separated. A common method involves selective fermentation, where yeast is used to consume the D-galactose, leaving the "unnatural" this compound untouched.[5]
-
-
Step 4: Purification of this compound.
-
The remaining this compound is then purified, for instance, by forming a benzyl (B1604629) mercaptal derivative, which can be crystallized and subsequently converted back to this compound.[5]
-
Modern Enzymatic Synthesis
The advent of biotechnology has provided more efficient and selective routes to rare sugars like this compound. Enzymatic methods offer the advantages of high specificity, mild reaction conditions, and the avoidance of toxic reagents.
Experimental Protocol: Enzymatic Isomerization of D-Psicose
This compound can be produced as a byproduct during the enzymatic synthesis of D-allose from D-psicose using L-rhamnose isomerase.[6]
-
Step 1: Production of D-Psicose.
-
D-psicose (also known as D-allulose) is first produced from the abundant and inexpensive monosaccharide D-fructose. This conversion is catalyzed by the enzyme D-tagatose 3-epimerase.[7]
-
-
Step 2: Isomerization to D-Allose and this compound.
-
The purified D-psicose is then subjected to isomerization using the enzyme L-rhamnose isomerase.
-
The reaction is typically carried out in a buffered solution (e.g., HEPES buffer at pH 7.5) at an elevated temperature (e.g., 50-60 °C).
-
The enzyme catalyzes the conversion of the ketose (D-psicose) to its C-2 aldose epimers, D-allose and this compound. The equilibrium mixture typically contains D-psicose, D-allose, and a smaller amount of this compound.[7]
-
-
Step 3: Separation and Purification.
-
The resulting mixture of sugars is then separated using chromatographic techniques, such as simulated moving bed (SMB) chromatography or ion-exchange chromatography, to isolate the pure this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Overall Yield (%) | Key Physicochemical Properties of this compound |
| Kiliani-Fischer Synthesis | D-Ribose | NaCN, H₂SO₄, Na/Hg | ~3 (for the D-altronic acid isolation) | Melting Point: 103-105 °C[8] |
| Synthesis from Lactose | Lactose | Reagents for Walden inversion, Acid for hydrolysis, Yeast | ~8 | Specific Rotation [α]D: +32.6° (in water, at equilibrium)[8] |
| Enzymatic Synthesis | D-Fructose | D-tagatose 3-epimerase, L-rhamnose isomerase | ~6 (overall from D-fructose) | Molecular Formula: C₆H₁₂O₆[9] |
| D-Psicose | L-rhamnose isomerase | Byproduct in D-allose synthesis | Molecular Weight: 180.16 g/mol [9] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic routes to this compound.
Kiliani-Fischer Synthesis Workflow
Caption: Workflow of the historical Kiliani-Fischer synthesis of this compound from D-ribose.
Synthesis from Lactose Workflow
Caption: Workflow for the synthesis of this compound starting from lactose.
Modern Enzymatic Synthesis Workflow
Caption: Workflow of the modern enzymatic synthesis of this compound from D-fructose.
Conclusion
The journey of this compound from a theoretical stereoisomer to a synthetically accessible rare sugar is a testament to the ingenuity of chemists and biochemists. The historical Kiliani-Fischer synthesis, while low in yield, was a monumental achievement that opened the door to the systematic study of monosaccharides. Modern enzymatic methods now offer more efficient and sustainable routes to this and other rare sugars, paving the way for further research into their potential biological activities and applications in drug development and other fields. This guide provides the necessary historical context, detailed protocols, and comparative data to support researchers in their endeavors with this fascinating and unique carbohydrate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrate synthesis - Wikipedia [en.wikipedia.org]
- 4. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. torrinomedica.it [torrinomedica.it]
- 6. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
- 7. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allen.in [allen.in]
- 9. Carbohydrate - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of D-Altrose from D-Ribose: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Altrose (B8254741), a rare aldohexose sugar, is of growing interest in the fields of glycobiology and drug development due to its unique stereochemistry and potential biological activities. Its scarcity in nature necessitates efficient and reliable synthetic protocols. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a primary focus on the classical Kiliani-Fischer chain elongation of D-ribose. Additionally, alternative modern chemo-enzymatic and chemical synthesis routes are presented to offer a comparative overview of available methodologies. Quantitative data is summarized in structured tables, and reaction workflows are visualized using diagrams to facilitate comprehension and practical implementation in a laboratory setting.
Introduction
This compound is a C3 epimer of D-mannose and a C2 epimer of D-allose. As a rare sugar, its biological functions are not as extensively studied as those of more abundant monosaccharides like D-glucose. However, emerging research suggests its potential incorporation into bioactive molecules could lead to novel therapeutic agents. The primary challenge in studying and utilizing this compound is its limited availability. Chemical synthesis provides a viable route to obtain this rare sugar. This application note details the seminal Kiliani-Fischer synthesis from the readily available pentose, D-ribose, and also explores more contemporary and efficient synthetic strategies.
Synthetic Pathways for this compound
There are several established methods for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical purity.
Kiliani-Fischer Synthesis from D-Ribose
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom.[1][2] Starting from D-ribose, this method yields a mixture of the two C2 epimers, D-allose and this compound.[1]
Reaction Principle: The synthesis proceeds through the following key steps:
-
Cyanohydrin Formation: Nucleophilic addition of cyanide to the carbonyl group of D-ribose to form two epimeric cyanohydrins.
-
Hydrolysis: Hydrolysis of the cyanohydrin mixture to their corresponding aldonic acids.
-
Lactonization: Intramolecular esterification of the aldonic acids to form γ-lactones.
-
Reduction: Reduction of the separated lactones to the corresponding aldoses, D-allose and this compound.
An improved version of this synthesis involves the reduction of the intermediate cyanohydrins to imines using a poisoned catalyst (palladium on barium sulfate), followed by hydrolysis to the aldehydes. This modified protocol offers higher yields.[3]
Experimental Protocol: Modified Kiliani-Fischer Synthesis
Materials:
-
D-Ribose
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst
-
Deionized water
Procedure:
-
Cyanohydrin Formation: Dissolve D-ribose in deionized water. In a separate, well-ventilated fume hood, prepare a solution of sodium cyanide in water. Cool the D-ribose solution in an ice bath and slowly add the sodium cyanide solution. Carefully add dilute hydrochloric acid to the reaction mixture to facilitate the formation of the cyanohydrins. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Catalytic Hydrogenation: Transfer the cyanohydrin mixture to a hydrogenation vessel. Add the Pd/BaSO₄ catalyst. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature. The reaction should be monitored for the uptake of hydrogen.
-
Hydrolysis: After the hydrogenation is complete, filter off the catalyst. Acidify the filtrate with aqueous hydrochloric acid and heat the mixture to hydrolyze the intermediate imines to the corresponding aldehydes, D-allose and this compound.
-
Purification: The resulting solution contains a mixture of D-allose and this compound. The two epimers can be separated by fractional crystallization or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | D-Ribose | [1] |
| Key Reagents | NaCN, H₂, Pd/BaSO₄, HCl | [3][4] |
| Overall Yield | ~30% (classical method) | [1] |
| Products | D-Allose and this compound (epimeric mixture) | [1] |
Logical Relationship of Kiliani-Fischer Synthesis:
Caption: Kiliani-Fischer synthesis workflow from D-ribose.
Chemo-enzymatic Synthesis from D-Fructose
Modern chemo-enzymatic methods offer higher specificity and yields. This compound can be synthesized from the abundant and inexpensive starting material D-fructose. In this pathway, this compound is often a byproduct of D-allose synthesis.[5][6]
Reaction Principle:
-
Epimerization: D-fructose is converted to D-psicose (D-allulose) using the enzyme D-psicose 3-epimerase (DPE).
-
Isomerization: D-psicose is then isomerized to a mixture of D-allose and this compound using L-rhamnose isomerase (L-RhI).[5]
Experimental Protocol: Two-Step Enzymatic Synthesis
Materials:
-
D-Fructose
-
Recombinant D-psicose 3-epimerase (DPE)
-
Recombinant L-rhamnose isomerase (L-RhI) from Bacillus subtilis
-
HEPES buffer (50 mM, pH 7.0)
-
Manganese chloride (MnCl₂)
Procedure:
-
D-Psicose Production: Prepare a solution of D-fructose in HEPES buffer. Add the immobilized DPE enzyme. Incubate the reaction at an optimal temperature for the enzyme until equilibrium is reached.
-
D-Allose and this compound Production: To the resulting D-psicose solution, add the L-RhI enzyme and MnCl₂ as a cofactor. Incubate the reaction. At equilibrium, the mixture will contain D-fructose, D-psicose, D-allose, and this compound.[6]
-
Purification: The different sugars in the final reaction mixture can be separated using chromatographic techniques.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | D-Fructose | [6] |
| Enzymes | D-psicose 3-epimerase, L-rhamnose isomerase | [5][6] |
| Equilibrium Product Ratio | D-Fructose:D-Psicose:D-Allose:this compound (approx. 66:24:8:2) | [5][6] |
| This compound Yield from D-Psicose | ~8% | [5] |
Chemo-enzymatic Synthesis Workflow:
Caption: Chemo-enzymatic synthesis of this compound from D-fructose.
Chemical Synthesis from Levoglucosenone (B1675106)
A highly efficient chemical synthesis of this compound can be achieved starting from levoglucosenone, a pyrolysis product of cellulose.[7][8]
Reaction Principle:
-
Reduction: Levoglucosenone is stereoselectively reduced to 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose.
-
cis-Dihydroxylation: The double bond of the intermediate is subjected to a stereoselective cis-dihydroxylation to yield D-altrosan (1,6-anhydro-β-D-altropyranose).
-
Hydrolysis: The anhydro bridge of D-altrosan is hydrolyzed under acidic conditions to afford this compound.[7]
Experimental Protocol: Synthesis from Levoglucosenone
Materials:
-
Levoglucosenone
-
Sodium borohydride (B1222165) (NaBH₄) or other reducing agent
-
Osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄)
-
Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Silica gel for column chromatography
Procedure:
-
Reduction of Levoglucosenone: Reduce levoglucosenone to 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose using a suitable reducing agent.
-
cis-Dihydroxylation to D-Altrosan: Perform a cis-dihydroxylation of the double bond of the resulting enopyranose. Using a catalytic amount of osmium tetroxide will give a high yield of D-altrosan.[7] Purify the product by column chromatography.
-
Hydrolysis to this compound: Dissolve the purified D-altrosan in a mixture of 1 M hydrochloric acid and 1,4-dioxane. Heat the solution to 100°C for several hours.[7]
-
Purification: After the reaction, purify this compound from any remaining starting material and byproducts using column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Levoglucosenone | [7][8] |
| Key Reagents | NaBH₄, OsO₄, HCl | [7] |
| Yield of D-Altrosan | 86% (with OsO₄) | [7] |
| Overall Yield | High | [7][8] |
| Product | This compound | [7] |
Synthesis Workflow from Levoglucosenone:
Caption: Chemical synthesis of this compound from levoglucosenone.
Conclusion
The synthesis of this compound can be accomplished through various routes, each with its own advantages and limitations. The classical Kiliani-Fischer synthesis from D-ribose, while historically significant, suffers from low yields and the formation of epimeric mixtures that require challenging separation. Modern chemo-enzymatic methods starting from D-fructose offer a more elegant and specific approach, although this compound is often a minor product. For a highly efficient and stereoselective chemical synthesis, the route starting from levoglucosenone presents a compelling alternative, delivering this compound in high overall yield through a short sequence of reactions. The choice of the optimal synthetic protocol will be dictated by the specific requirements of the research or development project, including scale, purity needs, and the availability of starting materials and specialized reagents or enzymes.
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare aldohexose with significant potential in medicinal chemistry and drug development due to its unique stereochemistry. Traditional chemical synthesis of this compound is often complex, involving multiple protection and deprotection steps, leading to low yields and the generation of undesirable byproducts. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative for the production of this valuable monosaccharide. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using isomerases, which catalyze the conversion of the ketose D-psicose into its aldose epimer, this compound.
Two primary enzymatic strategies are presented:
-
Direct Isomerization of D-Psicose to this compound using D-Arabinose Isomerase: This method offers a direct and efficient route to this compound.
-
Isomerization of D-Psicose using L-Rhamnose Isomerase: This approach yields this compound as a significant byproduct alongside the primary product, D-allose.
Furthermore, a two-step, one-pot synthesis of this compound from the readily available and inexpensive substrate D-fructose is described.
Enzymatic Pathways for this compound Synthesis
The enzymatic synthesis of this compound primarily involves the isomerization of D-psicose. D-psicose itself can be produced from D-fructose, a common and inexpensive sugar, using D-psicose 3-epimerase. The subsequent isomerization of D-psicose can lead to the formation of both D-allose and this compound, depending on the enzyme used.
Data Presentation
The following tables summarize the quantitative data from key experiments in the enzymatic synthesis of this compound.
Table 1: Equilibrium Ratios for Isomerase-Catalyzed Reactions
| Enzyme | Substrate | Product(s) | Equilibrium Ratio | Reference |
| D-Arabinose Isomerase (Klebsiella pneumoniae) | D-Psicose | This compound | This compound : D-Psicose = 13 : 87 | [1] |
| L-Rhamnose Isomerase (Pseudomonas stutzeri) | D-Psicose | D-Allose, this compound | D-Allose : this compound : D-Psicose = 25 : 8 : 67 | [2] |
Table 2: Two-Step Enzymatic Synthesis of this compound from D-Fructose
| Step | Enzyme(s) | Substrate | Product | Overall Yield | Reference |
| 1 | D-Tagatose 3-Epimerase | D-Fructose | D-Psicose | - | [1] |
| 2 | D-Arabinose Isomerase | D-Psicose | This compound | 6% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Psicose using D-Arabinose Isomerase
This protocol is based on the method described by Oh, D.-K. et al.[1]
1. Enzyme Preparation (Recombinant D-Arabinose Isomerase):
-
The gene encoding D-arabinose isomerase from Klebsiella pneumoniae is cloned into a suitable expression vector (e.g., pET vector series) and transformed into an E. coli expression host (e.g., BL21(DE3)).
-
Express the recombinant enzyme following standard induction protocols (e.g., IPTG induction).
-
Harvest the cells and prepare a cell-free extract by sonication or high-pressure homogenization.
-
Purify the D-arabinose isomerase using standard chromatography techniques, such as Ni-NTA affinity chromatography if a His-tag is incorporated.
2. Isomerization Reaction:
-
Prepare a reaction mixture containing:
-
D-Psicose: Concentration as desired (e.g., 100 g/L)
-
Purified D-Arabinose Isomerase: Optimal concentration to be determined empirically.
-
Buffer: 50 mM Glycine-NaOH, pH 9.0
-
Cofactor: 1 mM MnCl₂
-
-
Incubate the reaction mixture at 40°C with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the sugar composition by High-Performance Liquid Chromatography (HPLC). The reaction is expected to reach equilibrium.
3. Reaction Termination and Product Analysis:
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) to denature the enzyme.
-
Centrifuge the mixture to remove any precipitated protein.
-
Analyze the supernatant for this compound and remaining D-psicose concentrations using HPLC with a suitable column for sugar analysis (e.g., a carbohydrate analysis column) and a refractive index (RI) detector.
Protocol 2: Two-Step, One-Pot Synthesis of this compound from D-Fructose
This protocol combines the action of D-tagatose 3-epimerase and D-arabinose isomerase for the conversion of D-fructose to this compound.[1]
1. Enzyme Preparation:
-
Prepare recombinant D-tagatose 3-epimerase and D-arabinose isomerase as described in Protocol 1. Immobilization of the enzymes can be considered for easier recovery and reuse.
2. One-Pot Reaction:
-
Prepare a reaction mixture containing:
-
D-Fructose: e.g., 200 g
-
D-Tagatose 3-Epimerase: Optimal concentration.
-
D-Arabinose Isomerase: Optimal concentration.
-
Appropriate buffer system to support both enzymes (a compromise pH may be necessary, or a sequential addition of enzymes and pH adjustment).
-
-
Incubate the reaction mixture under optimized conditions (temperature and pH).
-
The reaction will first see the conversion of D-fructose to D-psicose, followed by the isomerization of D-psicose to this compound.
3. Product Recovery and Analysis:
-
Terminate the reaction as described previously.
-
The resulting solution will be a mixture of D-fructose, D-psicose, and this compound.
-
Analyze the composition of the mixture by HPLC.
-
Purification of this compound from the reaction mixture can be achieved by chromatographic methods, such as simulated moving bed (SMB) chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and analysis of this compound.
References
- 1. Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of this compound from D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-Step Chemical Synthesis of D-Altrose: Application Notes and Protocols for Researchers
Introduction
D-Altrose is a rare aldohexose sugar that is an epimer of D-allose at the C3 position. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of complex carbohydrates and biologically active molecules, including pharmaceuticals. Due to its low natural abundance, efficient chemical synthesis is crucial for its accessibility in research and drug development. This document provides detailed application notes and protocols for two distinct multi-step chemical syntheses of this compound, starting from readily available precursors: D-glucose and levoglucosenone (B1675106). These protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Synthesis Route 1: From D-Glucose via Epoxide Intermediate
This synthetic pathway leverages the abundant and inexpensive starting material, D-glucose. The key strategic steps involve the protection of hydroxyl groups, followed by stereochemical inversion at C2 and C3 via an epoxide intermediate.
Logical Workflow
Caption: Synthesis of this compound from D-Glucose.
Experimental Protocols
Step 1: Synthesis of Methyl α-D-glucopyranoside
-
Protocol: Anhydrous D-glucose (500 g) is added to a 0.25% solution of hydrogen chloride in anhydrous methanol (B129727) (2 L). The mixture is refluxed for 72 hours until a clear solution is obtained. The solution is then cooled to 0°C to induce crystallization. The crystals are filtered, washed with cold methanol, and dried to yield methyl α-D-glucopyranoside.
-
Quantitative Data: See Table 1.
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Protocol: A mixture of methyl α-D-glucopyranoside (60 g), freshly fused and powdered zinc chloride (45 g), and practical grade benzaldehyde (B42025) (150 mL) is stirred at room temperature for 48 hours.[1] The resulting mixture is poured into cold water (1.25 L) with stirring. Hexane (75 mL) is added to aid in the removal of excess benzaldehyde. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from chloroform-ether affords the pure product.[1]
-
Quantitative Data: See Table 1.
Step 3: Synthesis of Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranoside
-
Protocol: Methyl 4,6-O-benzylidene-α-D-glucopyranoside (10 g) is dissolved in dry pyridine (B92270) (100 mL) and cooled to 0°C. p-Toluenesulfonyl chloride (2 eq.) is added portion-wise, and the reaction is stirred at 0°C for 4 hours and then at room temperature overnight. The reaction is quenched with ice water and extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to yield the ditosylate.
-
Quantitative Data: See Table 1.
Step 4: Synthesis of Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
-
Protocol: The ditosylate from the previous step is dissolved in a mixture of chloroform (B151607) and methanolic sodium methoxide. The solution is refluxed for 6 hours. The reaction mixture is then cooled, neutralized with acetic acid, and concentrated. The residue is partitioned between water and chloroform. The organic layer is dried and concentrated to give the crude epoxide, which can be purified by column chromatography.
-
Quantitative Data: See Table 1.
Step 5: Synthesis of Methyl 4,6-O-benzylidene-α-D-altropyranoside
-
Protocol: The epoxide, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside, is dissolved in aqueous sodium hydroxide (B78521) solution (e.g., 1 M NaOH) and heated at 100°C for several hours. The reaction progress is monitored by TLC. Upon completion, the solution is cooled, neutralized with a suitable acid (e.g., 1 M HCl), and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the altropyranoside derivative.
-
Quantitative Data: See Table 1.
Step 6: Synthesis of this compound
-
Protocol: The protected altropyranoside is subjected to acidic hydrolysis to remove the benzylidene and methyl glycoside protecting groups. A typical procedure involves heating the compound in dilute aqueous acid (e.g., 1 M H₂SO₄ or using an acidic ion-exchange resin) until the reaction is complete as monitored by TLC. The solution is then neutralized with a base (e.g., BaCO₃), filtered, and the filtrate is concentrated to give crude this compound, which can be purified by crystallization or chromatography.
-
Quantitative Data: See Table 1.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound from D-Glucose
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| 1 | Methyl α-D-glucopyranoside | 500 | ~425 | ~85 | 165 | Commercially available data |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 60 | 55 | 63 | 164-165[1] | Available in literature[2][3][4] |
| 3 | Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranoside | 10 | - | High | - | - |
| 4 | Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | - | - | - | - | CAS 3150-15-0[5] |
| 5 | Methyl 4,6-O-benzylidene-α-D-altropyranoside | - | - | - | - | - |
| 6 | This compound | - | - | - | 103-105 | Commercially available data |
Note: Dashes indicate data not explicitly found in the searched literature and would require experimental determination.
Synthesis Route 2: From Levoglucosenone
This approach utilizes the chiral building block levoglucosenone, which is derivable from the pyrolysis of cellulose. The synthesis is notable for its stereoselectivity.
Logical Workflow
Caption: Synthesis of this compound from Levoglucosenone.
Experimental Protocols
Step 1: Synthesis of 1,6-Anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose
-
Protocol: The reduction of levoglucosenone is carried out to produce the enone intermediate. While a specific detailed protocol was not found in the initial searches, a common method involves the use of a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like methanol or ethanol (B145695) at low temperatures to achieve stereoselective reduction of the carbonyl group.
-
Quantitative Data: See Table 2.
Step 2: Synthesis of 1,6-Anhydro-β-D-altropyranose (D-Altrosan)
-
Protocol: To a mixture of 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose (3.84 g, 30.0 mmol) and N-methylmorpholine N-oxide (7.03 g, 60.0 mmol) in acetone-water (150 cm³, 8/1 v/v), a solution of osmium tetroxide in t-butyl alcohol (23 cm³, 1:30 w/v) is added. The mixture is stirred for 13 hours at room temperature. The reaction is then quenched, and the product is purified by column chromatography on silica (B1680970) gel to afford D-altrosan as a white powder.
-
Quantitative Data: See Table 2.
Step 3: Synthesis of this compound
-
Protocol: A solution of D-altrosan (1.62 g, 10.0 mmol) in 1 mol dm⁻³ hydrochloric acid (100 cm³) and 1,4-dioxane (B91453) (50 cm³) is heated at 100°C for 5 hours. The reaction mixture is neutralized by passing it through an Amberlite IRA-410 (OH⁻ form) ion-exchange resin. The aqueous eluent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
-
Quantitative Data: See Table 2.
Data Presentation
Table 2: Quantitative Data for the Synthesis of this compound from Levoglucosenone
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| 1 | 1,6-Anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose | - | - | - | - | - |
| 2 | 1,6-Anhydro-β-D-altropyranose (D-Altrosan) | 3.84 | 4.2 | 86.0 | - | - |
| 3 | This compound | 1.62 | 0.70 | 38.9* | 103-105 | Commercially available data |
Note: The reported overall yield from levoglucosenone is 29.1%. The yield for Step 3 is calculated based on the provided masses, with recovery of starting material. Dashes indicate data not explicitly found in the searched literature and would require experimental determination.
Conclusion
The two synthetic routes presented provide viable methods for obtaining this compound for research and development purposes. The D-glucose route is advantageous due to the low cost and availability of the starting material, though it involves more steps. The levoglucosenone route is shorter and highly stereoselective but relies on a more specialized starting material. The choice of synthesis will depend on the specific needs, resources, and scale of the intended application. Further experimental work is required to determine the missing quantitative and spectroscopic data for some of the intermediates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR [m.chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application Notes and Protocols for Utilizing D-Altrose in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose sugar, serves as a valuable substrate for the characterization and assessment of specific isomerase enzymes. As an unnatural monosaccharide, its enzymatic conversion provides a unique window into the substrate specificity and catalytic mechanisms of various carbohydrate-active enzymes. These enzymes are of significant interest in biotechnology and drug development for their roles in carbohydrate metabolism and the synthesis of high-value rare sugars. This document provides detailed application notes and experimental protocols for the use of this compound in enzymatic assays, focusing on key enzymes known to utilize this substrate.
Key Enzymes Acting on this compound
Several isomerases have been identified to catalyze the conversion of this compound to its corresponding ketose, D-psicose. Understanding the activity of these enzymes with this compound can aid in enzyme engineering, inhibitor screening, and the development of biocatalytic processes.
-
L-fucose Isomerase (EC 5.3.1.25): This enzyme, typically involved in the metabolism of L-fucose, has been shown to exhibit broad substrate specificity. The L-fucose isomerase from the thermophilic bacterium Caldicellulosiruptor saccharolyticus can isomerize this compound to D-psicose.[1][2]
-
D-arabinose Isomerase (EC 5.3.1.3): Also known as L-fucose isomerase, this enzyme catalyzes the interconversion of aldoses and ketoses. D-arabinose isomerase from Klebsiella pneumoniae and Bacillus pallidus can utilize this compound as a substrate, converting it to D-psicose.[3][4]
-
Galactose-6-phosphate Isomerase (EC 5.3.1.26): While its primary role is in galactose metabolism, this enzyme from Lactococcus lactis has been observed to catalyze the reversible isomerization between D-psicose, D-allose, and this compound.[2][5]
Data Presentation
The following tables summarize the available quantitative data for enzymes that act on this compound and related substrates. It is important to note that specific kinetic parameters (Km and kcat) for this compound are not widely reported in the literature. The data for other substrates are provided for comparative purposes.
Table 1: Substrate Specificity and Reaction Conditions of Enzymes Acting on this compound
| Enzyme | Source Organism | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Metal Cofactor | Reference |
| L-fucose Isomerase | Caldicellulosiruptor saccharolyticus | This compound | D-Psicose | 7.0 (for L-fucose) | 75 (for L-fucose) | Mn²⁺ (1 mM) | [1] |
| D-arabinose Isomerase | Klebsiella pneumoniae | This compound | D-Psicose | 9.0 (for D-arabinose) | 40 (for D-arabinose) | Not specified | [3] |
| Galactose-6-phosphate Isomerase | Lactococcus lactis | D-Psicose | This compound, D-Allose | 7.0 | 30 | Independent | [5] |
Table 2: Comparative Kinetic Parameters of Isomerases with Various Substrates
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) | Reference |
| L-fucose Isomerase | Caldicellulosiruptor saccharolyticus | L-fucose | 140 | 11,910 | 85.1 | [1] |
| L-fucose Isomerase | Caldanaerobius polysaccharolyticus | L-fucose | 94.2 | 23,854 | 253.3 | [6] |
| D-arabinose Isomerase | Lactobacillus reuteri | D-galactose | 647 ± 109 | 59 ± 5 (s⁻¹) | 0.09 (s⁻¹mM⁻¹) | [5] |
| D-arabinose Isomerase | Bifidobacterium adolescentis | D-galactose | 22.4 | 489 (U/mg) | 9.3 | [7] |
| D-arabinose Isomerase | Clostridium hylemonae | D-galactose | 7.70 | 28.39 (s⁻¹) | 3.69 (s⁻¹mM⁻¹) | [8] |
Experimental Protocols
The following are detailed methodologies for performing enzymatic assays using this compound as a substrate.
Protocol 1: Assay for this compound Isomerase Activity using L-fucose Isomerase
This protocol is adapted for a generic L-fucose isomerase and should be optimized for the specific enzyme being used.
Objective: To determine the rate of D-psicose formation from this compound catalyzed by L-fucose isomerase.
Materials:
-
Purified L-fucose isomerase
-
This compound solution (e.g., 100 mM in reaction buffer)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Cofactor solution (e.g., 10 mM MnCl₂)
-
Stopping Reagent (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and a Refractive Index (RI) detector.
-
D-Psicose standard for HPLC calibration.
Procedure:
-
Enzyme Preparation: Dilute the purified L-fucose isomerase in the reaction buffer to a concentration that results in a linear reaction rate for at least 10-15 minutes.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding:
-
440 µL of Reaction Buffer
-
50 µL of 10 mM MnCl₂ solution (final concentration 1 mM)
-
Variable volumes of this compound stock solution to achieve a range of final concentrations (e.g., 10, 20, 50, 100 mM). Adjust the buffer volume accordingly to maintain a final reaction volume of 500 µL after adding the enzyme.
-
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 75°C for the enzyme from C. saccharolyticus) for 5 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted enzyme solution to each tube. Mix gently and start the timer.
-
Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately add it to a tube containing 50 µL of the Stopping Reagent to terminate the reaction.
-
Sample Analysis:
-
Centrifuge the stopped reaction samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of D-psicose formed.
-
Use a standard curve of D-psicose to determine its concentration in the samples.
-
-
Data Analysis:
-
Plot the concentration of D-psicose formed against time for each this compound concentration.
-
Determine the initial reaction velocity (v₀) from the linear portion of each curve.
-
Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Colorimetric Assay for Ketose Formation
This protocol provides a general method for detecting the formation of the ketose product (D-psicose) using the cysteine-carbazole-sulfuric acid method.
Objective: To quantify the amount of D-psicose produced in an enzymatic reaction.
Materials:
-
Enzyme reaction samples (terminated as in Protocol 1)
-
70% (v/v) Sulfuric Acid
-
0.12% (w/v) Carbazole (B46965) in absolute ethanol
-
1.5% (w/v) Cysteine hydrochloride solution
-
D-Psicose standards (for standard curve)
Procedure:
-
Standard Curve Preparation: Prepare a series of D-psicose standards in the same buffer as the reaction samples (e.g., 0 to 1 mM).
-
Colorimetric Reaction:
-
To 200 µL of each sample or standard in a glass test tube, add 1.2 mL of 70% sulfuric acid. Mix well and cool on ice.
-
Add 50 µL of the cysteine hydrochloride solution and mix.
-
Add 50 µL of the carbazole solution, mix thoroughly, and incubate at 60°C for 30 minutes.
-
Cool the tubes to room temperature.
-
-
Absorbance Measurement: Measure the absorbance of each sample and standard at 560 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM D-psicose) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of D-psicose in the enzymatic reaction samples.
-
Mandatory Visualizations
Enzymatic Conversion of this compound
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. EC 5.3.1.25 [iubmb.qmul.ac.uk]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity studies of aldolase enzymes for use in organic synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
D-Altrose in Cell Culture Media: Application Notes and Protocols for Researchers
A-2025-APN-C01
Introduction
D-Altrose is a rare aldohexose, an epimer of D-allose, that holds potential for unique applications in cell culture and drug development. Due to its distinct stereochemistry, it is anticipated to have different interactions with cellular machinery compared to more common sugars like D-glucose.[1] Current research on the specific biological effects of this compound in mammalian cell culture is limited; however, preliminary studies suggest it may possess antioxidant properties by competing with D-glucose at the cellular level.[1] This document provides an overview of the potential applications, hypothetical effects, and detailed protocols for incorporating this compound into cell culture media for research purposes. It is important to note that much of the detailed mechanistic data available is for the related rare sugar, D-Allose, and should be used as a comparative reference for directing future research on this compound.
Potential Applications and Research Areas
The use of this compound in cell culture media is an emerging area of investigation. Based on the properties of other rare sugars, potential applications and research areas for this compound include:
-
Modulation of Cellular Metabolism: Investigating how this compound is taken up and metabolized by different cell types and its impact on metabolic pathways such as glycolysis.
-
Induction of Cellular Stress Responses: Exploring the potential for this compound to activate stress-responsive signaling pathways, which could be relevant in cancer research and cellular therapy.
-
Differentiation and Cell Fate: Studying the effect of this compound on the differentiation of stem cells or the modulation of cell phenotypes.
-
Toxicity and Safety Assessment: Evaluating the cytotoxic effects of this compound on various cell lines to determine its potential as a therapeutic agent or as a component in bioprocessing.
Hypothetical Effects of this compound on Cellular Processes
While specific data for this compound is scarce, we can hypothesize its potential effects based on a proposed research framework.[1] The following table summarizes these hypothetical effects, which require experimental validation.
| Parameter | Cell Line (Example) | Hypothetical Effect of this compound | Positive Control | Negative Control |
| Cellular Uptake | HepG2 | Moderate uptake, potentially via glucose transporters. | D-Glucose | L-Glucose |
| Metabolism Rate (Lactate Production) | HEK293 | Lower lactate (B86563) production compared to D-Glucose, suggesting slower metabolism. | D-Glucose | No Sugar |
| Cytotoxicity (IC50) | A549 | High IC50 value, indicating low cytotoxicity. | Doxorubicin | Vehicle Control |
| MAPK Pathway Activation (p-ERK) | Jurkat | Potential for modest activation of the p38 MAPK pathway. | PMA/Ionomycin | Vehicle Control |
Experimental Protocols
The following are detailed protocols for the preparation of this compound supplemented media and for conducting key experiments to assess its biological effects.
Preparation of this compound Supplemented Cell Culture Media
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound powder (sterile)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (or GlutaMAX™)
-
Sterile water for injection (WFI) or cell culture grade water
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Protocol:
-
Prepare this compound Stock Solution:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile WFI or basal medium to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Prepare Complete Culture Medium:
-
To a bottle of basal medium, add the required supplements (e.g., FBS to a final concentration of 10%, Penicillin-Streptomycin to 1X).
-
From the sterile this compound stock solution, add the appropriate volume to the complete medium to achieve the desired final concentration (e.g., 5 mM, 10 mM, 25 mM).
-
Mix the medium thoroughly by gentle inversion.
-
The this compound supplemented medium is now ready for use. Store at 4°C.
-
Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability using a standard MTT assay.
Materials:
-
Cells of interest (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
This compound supplemented complete culture medium at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cellular Uptake Assay
This protocol is designed to quantify the rate of this compound uptake by a selected cell line.
Materials:
-
Cells of interest (e.g., HepG2)
-
24-well cell culture plates
-
Radiolabeled D-[³H]Altrose (if available) or a total carbohydrate assay kit
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or spectrophotometer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Washing: Wash cells twice with warm PBS.
-
Uptake Initiation: Add pre-warmed PBS containing the desired concentration of this compound (with a tracer amount of radiolabeled this compound, if applicable).
-
Incubation: Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, aspirate the sugar solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification:
-
For radiolabeled this compound, measure radioactivity using a scintillation counter.
-
For non-labeled this compound, use a total carbohydrate quantification assay on the cell lysate.
-
-
Normalization: Determine the protein concentration of the lysate from each well using a BCA assay and normalize the uptake values to the protein concentration.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Characterization
Caption: Proposed experimental workflow for characterizing the biological effects of this compound.
Hypothetical Signaling Pathway Modulation by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, drawing parallels from the known effects of D-Allose on the induction of Thioredoxin-Interacting Protein (TXNIP).
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion
The study of this compound in cell culture is a promising but nascent field. The protocols and hypothetical data presented here provide a foundational framework for researchers to begin exploring the unique biological properties of this rare sugar. Further investigation is necessary to elucidate its precise mechanisms of action and to validate its potential applications in biotechnology and therapeutic development. It is recommended that initial studies focus on comparative analyses with D-glucose and other rare sugars like D-Allose to better understand its specific effects.
References
Experimental Protocol for the Crystallization of D-Altrose
Application Note
This document provides detailed experimental protocols for the crystallization of D-Altrose, a rare aldohexose monosaccharide. The successful crystallization of this compound is crucial for its purification, characterization, and for obtaining high-quality crystals suitable for structural analysis, such as X-ray crystallography. These protocols are designed for researchers in glycobiology, medicinal chemistry, and drug development.
This compound is an unnatural monosaccharide that is soluble in water and practically insoluble in methanol.[1][2] This solubility profile is exploited in the described crystallization methods. The protocols provided are based on established techniques for small molecule and sugar crystallization, including methods successfully applied to its enantiomer, L-Altrose. Two primary methods are detailed: slow evaporation and vapor diffusion. A third method, anti-solvent addition with slow cooling, is also described as it is a common technique for crystallizing sugars from aqueous solutions.
The selection of the appropriate method and solvent system is critical and may require some optimization depending on the purity of the this compound sample and the desired crystal size and quality. It is imperative to use high-purity reagents and meticulously clean glassware to avoid the introduction of impurities that can inhibit crystallization or lead to the formation of poorly-ordered crystals.
Data Presentation
The following tables summarize the physicochemical properties of this compound and the recommended solvent systems for its crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molecular Weight | 180.156 g/mol | [3] |
| Melting Point | 103-105 °C | [2] |
| Appearance | Colorless to off-white crystalline solid | [2] |
| IUPAC Name | (2S,3R,4R)-2,3,4,5,6-Pentahydroxyhexanal | [2] |
Table 2: Qualitative Solubility of this compound and Recommended Solvent Systems for Crystallization
| Solvent/Anti-solvent | Role | Qualitative Solubility of this compound | Recommended Crystallization Method(s) |
| Water (H₂O) | Solvent | Soluble | Slow Evaporation, Slow Cooling, Vapor Diffusion |
| Methanol (MeOH) | Anti-solvent | Practically Insoluble | Vapor Diffusion, Anti-solvent Addition |
| Ethanol (B145695) (EtOH) | Anti-solvent | Poorly Soluble | Vapor Diffusion, Anti-solvent Addition |
Experimental Protocols
Method 1: Slow Evaporation
This method is straightforward and relies on the gradual removal of the solvent to increase the concentration of this compound to the point of supersaturation, leading to crystal formation.
Materials:
-
This compound
-
High-purity water
-
Small glass vial (e.g., 2-4 mL)
-
0.22 µm syringe filter
-
Parafilm or aluminum foil
Procedure:
-
Solution Preparation:
-
Prepare a near-saturated solution of this compound in high-purity water at room temperature. The exact concentration may need to be optimized, but a good starting point is to dissolve 10-20 mg of this compound in a minimal amount of water.
-
Gently agitate or sonicate the mixture to ensure complete dissolution.
-
-
Filtration:
-
Filter the solution through a 0.22 µm syringe filter into a clean crystallization vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
-
Crystallization Setup:
-
Cover the opening of the vial with parafilm or aluminum foil.
-
Pierce a few small holes in the cover with a fine needle to allow for the slow evaporation of water. The rate of evaporation can be controlled by the number and size of the holes.
-
-
Crystal Growth:
-
Place the vial in a stable, vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Monitor the vial daily for the formation of crystals. High-quality single crystals may take several days to a week to appear.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size are observed, carefully remove them from the mother liquor using a spatula or by decanting the supernatant.
-
Gently wash the crystals with a small amount of a cold solvent in which this compound is poorly soluble (e.g., ethanol or methanol) to remove any residual impurities from the surface.
-
Allow the crystals to air-dry or dry them under a gentle stream of inert gas.
-
Method 2: Vapor Diffusion (Hanging Drop and Sitting Drop)
Vapor diffusion is a widely used technique for crystallizing small molecules and macromolecules. It involves the slow diffusion of an anti-solvent vapor into a solution of the molecule, which gradually reduces the solubility of the molecule and induces crystallization.
Materials:
-
This compound
-
High-purity water (solvent)
-
Methanol or Ethanol (anti-solvent)
-
Crystallization plates (for hanging or sitting drop) or a small vial inside a larger vial
-
Siliconized glass coverslips (for hanging drop)
-
0.22 µm syringe filter
Procedure:
-
Reservoir Preparation:
-
In the outer well of the crystallization plate or the larger vial, place a volume of the anti-solvent (methanol or ethanol), typically 0.5-1.0 mL.
-
-
Drop Preparation:
-
Prepare a concentrated stock solution of this compound in high-purity water (e.g., 10-20 mg in 0.5 mL). The solution should be close to saturation but not supersaturated.
-
Filter the this compound solution through a 0.22 µm syringe filter.
-
-
Crystallization Setup:
-
Hanging Drop:
-
Pipette a small drop (2-5 µL) of the filtered this compound solution onto a siliconized glass coverslip.
-
Pipette an equal volume of the reservoir solution (anti-solvent) into the drop and mix gently.
-
Invert the coverslip over the reservoir well and seal it with vacuum grease to create an airtight system.
-
-
Sitting Drop:
-
Place a small inner vial or pedestal in the center of the larger vial containing the anti-solvent reservoir.
-
Pipette a small volume (e.g., 10-20 µL) of the filtered this compound solution into the inner vial.
-
Seal the larger vial tightly to create a closed system.
-
-
-
Equilibration and Crystal Growth:
-
Over time, the vapor from the more volatile anti-solvent in the reservoir will diffuse into the aqueous this compound drop.
-
This gradual increase in the concentration of the anti-solvent will decrease the solubility of this compound, leading to supersaturation and crystal formation.
-
Place the setup in a stable, vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully open the crystallization plate or vial and harvest the crystals as described in Method 1.
-
Method 3: Anti-solvent Addition and Slow Cooling
This method involves dissolving this compound in a good solvent at an elevated temperature and then inducing crystallization by the addition of an anti-solvent and subsequent slow cooling.
Materials:
-
This compound
-
High-purity water (solvent)
-
Ethanol (anti-solvent)
-
Crystallization dish or small beaker
-
Stir plate and stir bar (optional)
Procedure:
-
Dissolution:
-
In a clean crystallization dish, dissolve a known amount of this compound in a minimal volume of warm deionized water (e.g., 50-60°C) with gentle stirring until the solution is clear.[4]
-
-
Anti-Solvent Addition:
-
While stirring, slowly add ethanol dropwise to the warm this compound solution.
-
Continue adding ethanol until the solution becomes slightly turbid, which indicates the point of saturation.[4]
-
-
Clarification:
-
Gently warm the solution again until it becomes clear. This ensures that the crystallization process begins from a homogeneous solution.[4]
-
-
Cooling and Crystallization:
-
Crystal Harvesting:
Visualizations
Caption: Overview of the this compound crystallization workflow.
Caption: Signaling pathway for vapor diffusion crystallization.
References
Application Notes and Protocols for the Analytical Determination of D-Altrose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Altrose is a rare aldohexose sugar that has garnered interest in various fields of research, including glycobiology and drug development, due to its unique chemical structure and potential biological activities. Accurate and reliable detection and quantification of this compound are crucial for understanding its metabolic fate, therapeutic potential, and for quality control in synthetic processes. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using various modern techniques, including chromatography, enzymatic assays, and spectroscopy.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation and quantification of monosaccharides. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are among the most commonly employed methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Separation can be achieved on various stationary phases, with detection commonly performed using Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
Application Note:
HPLC-RID is a robust and widely accessible method suitable for routine analysis of this compound in relatively clean sample matrices. For more complex samples or when higher sensitivity is required, coupling HPLC with mass spectrometry (LC-MS) is recommended. HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) is another highly sensitive method for carbohydrate analysis.
Quantitative Data Summary:
| Parameter | HPLC with Refractive Index Detection (RID) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Principle | Separation based on polarity and interaction with a stationary phase, detection based on changes in refractive index. | Separation of anionic carbohydrates at high pH on an anion-exchange column, followed by electrochemical detection. |
| Specificity | Moderate; may have co-elution with other isomers.[1] | High; excellent resolution of isomeric sugars.[2] |
| Sensitivity (LOD) | mg/mL to high µg/mL range.[1] | ng/mL to pg/mL range. |
| Linearity (R²) | Typically >0.99.[1] | Typically >0.999. |
| Throughput | Moderate; typical run times are 15-30 minutes per sample.[1] | Moderate; run times can be longer depending on the complexity of the sample. |
| Sample Preparation | Minimal; typically requires filtration and dilution.[1] | Minimal; dilution in appropriate eluent. |
Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)
Instrumentation:
-
HPLC system with a quaternary or isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Amino-propyl silane (B1218182) column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)[5]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[5] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. Sugars like this compound are non-volatile and require derivatization to increase their volatility before GC analysis.
Application Note:
GC-MS is an excellent method for the quantification of this compound in complex biological matrices due to its high resolving power and the structural information provided by mass spectrometry.[1] The most common derivatization technique is trimethylsilylation.
Quantitative Data Summary:
| Parameter | GC-MS (with Derivatization) |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.[1] |
| Specificity | High; mass spectra provide structural confirmation.[1] |
| Sensitivity (LOD) | ng/mL to pg/mL range.[1] |
| Linearity (R²) | Typically >0.99.[1] |
| Throughput | Low to moderate; requires lengthy sample preparation (derivatization).[1] |
| Sample Preparation | Extensive; requires derivatization to make sugars volatile.[1] |
Experimental Protocol: GC-MS with Trimethylsilylation
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
Materials:
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Internal standard (e.g., myo-inositol)
Procedure:
-
Sample Preparation and Derivatization:
-
Pipette an aliquot of the sample or standard into a reaction vial.
-
Add the internal standard.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen.[1]
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.[6]
-
Add 80 µL of BSTFA with 1% TMCS and incubate at 70°C for 60 minutes.[1][6]
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.[1]
-
Injection Mode: Split or splitless.[1]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-600
-
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve and determine the concentration in the sample.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds, including sugars under alkaline conditions.
Application Note:
CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For sugar analysis, it is often necessary to work at high pH to ionize the hydroxyl groups.[7][8]
Quantitative Data Summary:
| Parameter | Capillary Electrophoresis (CE) |
| Principle | Separation of ions based on their electrophoretic mobility in an electric field.[8] |
| Specificity | High; can resolve closely related isomers.[7] |
| Sensitivity (LOD) | 0.11 to 0.20 mM.[7] |
| Linearity (R²) | >0.99.[7] |
| Throughput | High; rapid analysis times. |
| Sample Preparation | Minimal; dissolution in buffer. |
Experimental Protocol: Capillary Electrophoresis with UV Detection
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Materials:
-
This compound standard
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium phosphate (B84403) (Na₂HPO₄)
-
Fused-silica capillary
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a BGE of 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6).[7]
-
Standard and Sample Preparation: Dissolve standards and samples in the BGE.
-
CE Conditions:
-
Data Analysis:
-
Identify the this compound peak based on its migration time.
-
Quantify using a calibration curve of peak area versus concentration.
-
Enzymatic Methods
Application Note:
A D-allose dehydrogenase isolated from Exophiala pisciphila has shown high specificity for D-allose and can be utilized for its quantification by monitoring the production of NADH.[9] This method can be adapted for both quantitative spectrophotometric analysis and qualitative colorimetric assays.
Quantitative Data Summary:
| Parameter | Enzymatic Assay (Spectrophotometric) |
| Principle | Specific enzyme-catalyzed oxidation of this compound coupled to the reduction of NAD⁺ to NADH, which is measured spectrophotometrically.[9] |
| Specificity | High; the enzyme is reported to be specific for D-allose.[9] |
| Sensitivity (LOD) | Dependent on the enzyme's kinetic properties and the spectrophotometer's sensitivity. |
| Linearity (R²) | Dependent on the assay conditions and substrate concentration range. |
| Throughput | High; can be adapted to a 96-well plate format. |
| Sample Preparation | Minimal; may require buffer exchange or dilution. |
Experimental Protocol: D-Allose Dehydrogenase Assay
Instrumentation:
-
UV-Vis spectrophotometer or microplate reader
Materials:
-
This compound standard
-
D-allose dehydrogenase (from Exophiala pisciphila)[9]
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer (e.g., pH 9.0)[9]
Procedure:
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).
-
Prepare a stock solution of NAD⁺ in the buffer.
-
Prepare this compound standards in the buffer.
-
-
Assay Procedure:
-
In a cuvette or microplate well, combine the buffer, NAD⁺ solution, and the sample or standard.
-
Initiate the reaction by adding a specific amount of D-allose dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[9]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (change in absorbance per unit time).
-
Create a standard curve by plotting the reaction rate against the this compound concentration.
-
Determine the this compound concentration in the sample from the standard curve.
-
Spectroscopic Methods
Spectroscopic techniques can provide rapid and non-destructive analysis of this compound. Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy are particularly useful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of molecules in solution.
Application Note:
¹H and ¹³C NMR can be used to identify and quantify this compound. The anomeric signals are often well-resolved and can be used for quantification against an internal standard.[6][10]
Experimental Protocol: Quantitative NMR (qNMR)
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound standard
-
Deuterated solvent (e.g., D₂O)
-
Internal standard of known concentration (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and the internal standard and dissolve them in a known volume of D₂O.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
-
Data Analysis:
-
Integrate the area of a well-resolved this compound signal (e.g., anomeric proton) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
-
Concentration_Altrose = (Integral_Altrose / Num_Protons_Altrose) * (Num_Protons_IS / Integral_IS) * Concentration_IS
-
-
Raman Spectroscopy
Raman spectroscopy provides a molecular fingerprint based on vibrational modes and can be used for the identification of sugars.
Application Note:
Raman spectroscopy is a non-destructive technique that requires minimal to no sample preparation. It can be used to differentiate between structurally similar sugars.[11][12] For quantitative analysis, a calibration model using techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression would be necessary.
Experimental Protocol: Raman Spectroscopy
Instrumentation:
-
Raman spectrometer with a suitable laser wavelength (e.g., 785 nm)[11]
Materials:
-
This compound standard
Procedure:
-
Library Creation:
-
Acquire Raman spectra of a pure this compound standard to create a library entry.
-
-
Sample Analysis:
-
Acquire the Raman spectrum of the unknown sample.
-
-
Data Analysis:
-
Compare the sample spectrum to the library spectrum for identification using spectral correlation algorithms.[11]
-
For quantification, prepare a set of standards of varying concentrations and build a chemometric model (e.g., PLS) correlating spectral features to concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of structurally very similar sugars using a portable Raman spectrometer | Metrohm [metrohm.com]
- 5. Biosynthesis of rare hexoses using microorganisms and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D ‐Altroside Puckering and Side Chain Orientation | CoLab [colab.ws]
- 9. US5567605A - Assay for D-allose using a NAD cofactor coupled D-allose dehydrogenase - Google Patents [patents.google.com]
- 10. omicronbio.com [omicronbio.com]
- 11. Identification of structurally very similar sugars using a portable Raman spectrometer | Metrohm [metrohm.com]
- 12. Expanding the analytical toolbox for identity testing of pharmaceutical ingredients: Spectroscopic screening of dextrose using portable Raman and near infrared spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of D-Altrose and its Epimers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the rare sugar D-Altrose and its epimers using High-Performance Liquid Chromatography (HPLC). The information herein is intended to guide researchers in selecting appropriate methodologies and executing precise and accurate quantitative analyses.
Introduction to this compound and its Epimers
This compound is a rare aldohexose monosaccharide that, along with its epimers, holds significant interest in glycobiology and pharmaceutical research. Epimers are diastereomers that differ in the configuration at only one stereocenter. The analysis and separation of this compound from its epimers are crucial for studying its biological functions, ensuring the purity of preparations, and for quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of these closely related sugar isomers.
The primary epimers of this compound include D-Allose (C2 epimer), D-Glucose (C3 epimer of D-Allose), D-Mannose, D-Gulose, D-Idose, D-Galactose, and D-Talose. Due to their structural similarities, separating these compounds can be challenging. This application note details two effective HPLC methods for the analysis of this compound and its epimers: High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) Detection.
Logical Relationship of this compound and its Aldohexose Epimers
The following diagram illustrates the epimeric relationships between this compound and other D-aldohexoses.
Epimeric relationships of D-aldohexoses.
Quantitative Data Summary
The following tables summarize the typical HPLC conditions and reported retention times for the analysis of this compound and its epimers using HPAE-PAD and expected elution order for HILIC.
Table 1: HPAE-PAD Conditions and Retention Times for this compound and its Epimers
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detector | Retention Time (min) |
| D-Allose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~3.5 |
| This compound | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~4.0 |
| D-Glucose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~10.5 |
| D-Gulose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~11.0 |
| D-Idose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~12.0 |
| D-Mannose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~12.5 |
| D-Galactose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~13.5 |
| D-Talose | Dionex CarboPac PA1 | Gradient of NaOH | 1.0 | Ambient | PAD | ~14.0 |
Retention times are estimated from published chromatograms and may vary depending on the specific instrument and conditions.
Table 2: HILIC Conditions and Expected Elution Order for this compound and its Epimers
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detector | Expected Elution Order |
| D-Aldohexoses | Amino-based (e.g., ZIC-HILIC) | Acetonitrile (B52724)/Water | 1.0 - 2.0 | 30 - 40 | ELSD or RI | Elution generally proceeds from least polar to most polar. The exact order will depend on the specific column and mobile phase conditions. Typically, sugars with more equatorial hydroxyl groups are more polar and will have longer retention times. |
Experimental Protocols
Protocol 1: HPAE-PAD Analysis of this compound and its Epimers
Objective: To separate and quantify this compound and its seven other aldohexose epimers.
Workflow:
Workflow for HPAE-PAD analysis.
Materials:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Dionex CarboPac PA1 analytical column (4 x 250 mm) and guard column (4 x 50 mm)
-
This compound and its epimer standards
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Prepare the following eluents using ultrapure water and sparge with helium to remove dissolved gases.
-
Eluent A: 200 mM NaOH
-
Eluent B: Ultrapure Water
-
-
-
Gradient Program:
-
Set the following gradient program:
-
0-20 min: 100% Eluent B (isocratic with 15 mM NaOH post-column addition for detection)
-
20.1-30 min: 100% Eluent A (column wash)
-
30.1-40 min: 100% Eluent B (column re-equilibration)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Detector: PAD, using a standard quadruple-potential waveform for carbohydrates.
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of each aldohexose standard at 1 mg/mL in ultrapure water.
-
Prepare a mixed standard solution containing all eight aldohexoses at a suitable concentration (e.g., 10 µg/mL each).
-
Dissolve and dilute samples in ultrapure water to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the aldohexoses in the sample by comparing their retention times with those of the standards.
-
Quantify the amount of each sugar by constructing a calibration curve from the analysis of a series of diluted mixed standard solutions.
-
Protocol 2: HILIC Analysis of this compound and its Epimers
Objective: To provide an alternative method for the separation and analysis of this compound and its epimers, particularly suitable for interfacing with mass spectrometry.
Workflow:
Workflow for HILIC analysis.
Materials:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
-
Amino-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Agilent ZORBAX NH2)
-
This compound and its epimer standards
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Optional: Ammonium (B1175870) acetate (B1210297) or formic acid for mobile phase modification
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: Acetonitrile
-
Eluent B: Ultrapure water
-
Optional: For improved peak shape and resolution, a buffer such as 10 mM ammonium acetate can be added to the aqueous phase.
-
-
Gradient Program:
-
A typical gradient would start with a high percentage of acetonitrile and gradually increase the percentage of water to elute the more polar sugars. An example gradient is:
-
0-2 min: 90% A
-
2-15 min: 90% to 60% A
-
15-18 min: 60% A
-
18.1-25 min: 90% A (re-equilibration)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 60 °C
-
Drift Tube Temperature: 80 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
RI Detector Settings:
-
Maintain a stable baseline by ensuring consistent mobile phase composition and temperature. Isocratic elution may be preferred for RI detection.
-
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of each aldohexose standard at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Prepare a mixed standard solution in the same solvent.
-
Dissolve and dilute samples in the mobile phase starting condition solvent to ensure good peak shape.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the sugars by comparing retention times with standards.
-
Quantify using a calibration curve. Note that ELSD response can be non-linear, so a multi-point calibration with a suitable curve fit (e.g., logarithmic or quadratic) is recommended.
-
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of this compound and its epimers. The HPAE-PAD method offers excellent resolution for all eight aldohexoses, while the HILIC method provides a valuable alternative, especially for laboratories utilizing ELSD, RI, or mass spectrometry detectors. The choice of method will depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and precise results in research, development, and quality control applications.
Illuminating the Structure of D-Altrose: An NMR Spectroscopy Guide
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose sugar, holds significant interest in glycobiology and drug development due to its unique stereochemistry. Unambiguous structural elucidation is paramount for understanding its biological function and for the development of altrose-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for determining the detailed three-dimensional structure of carbohydrates in solution. This document provides a comprehensive guide, including detailed protocols, for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. In solution, this compound exists as an equilibrium mixture of four primary isomers: α-D-altropyranose, β-D-altropyranose, α-D-altrofuranose, and β-D-altrofuranose. This guide will detail the NMR methodologies to identify and characterize each of these forms.
Quantitative NMR Data for this compound
The following tables summarize the reported ¹³C chemical shifts for the anomers of this compound in Deuterium Oxide (D₂O).[1] Precise ¹H chemical shifts and coupling constants are essential for complete structural assignment and are determined through the experimental protocols outlined below.
Table 1: ¹³C Chemical Shifts (δ) for this compound Anomers in D₂O [1]
| Carbon | α-D-altropyranose (ppm) | β-D-altropyranose (ppm) | α-D-altrofuranose (ppm) | β-D-altrofuranose (ppm) |
| C1 | 95.3 | 93.3 | 102.7 | 96.9 |
| C2 | 71.9 | 72.3 | 83.0 | 78.1 |
| C3 | 71.8 | 72.1 | 77.4 | 76.7 |
| C4 | 66.8 | 65.8 | 84.8 | 82.6 |
| C5 | 72.8 | 75.6 | 73.2 | 74.2 |
| C6 | 62.1 | 63.1 | 63.9 | 64.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9% D). The use of D₂O eliminates the large solvent signal from H₂O in the ¹H NMR spectrum.
-
Lyophilization (Optional but Recommended): To remove exchangeable hydroxyl (-OH) protons which can broaden signals and complicate spectra, lyophilize the sample after dissolution in D₂O and redissolve in fresh D₂O. Repeat this process 2-3 times for complete exchange.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
1D NMR Spectroscopy: ¹H and ¹³C Spectra Acquisition
a) ¹H NMR Spectroscopy
This experiment provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 10-12 ppm (centered around 4.5 ppm).
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 2-5 seconds.
-
Temperature: 298 K.
-
b) ¹³C NMR Spectroscopy
This experiment identifies the number of unique carbon atoms in the molecule.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 150-200 ppm (centered around 75 ppm).
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C is a low-abundance nucleus).
-
Relaxation Delay (D1): 2-5 seconds.
-
Temperature: 298 K.
-
2D NMR Spectroscopy: Structural Elucidation Workflow
2D NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and determining the connectivity within the this compound isomers.
a) ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. This is the first step in tracing the proton network within each sugar ring.
-
Pulse Program: cosygpmf or similar gradient-enhanced COSY sequence.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): Same as the 1D ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbon atoms. This provides a direct link between the ¹H and ¹³C chemical shifts.
-
Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence to differentiate CH, CH₂, and CH₃ groups.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 80-100 ppm (to cover the carbon region of interest).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for confirming the carbon backbone and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-enhanced HMBC sequence.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 150-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the workflow for NMR data acquisition and the logical process of structural elucidation for this compound.
Data Interpretation and Structural Elucidation
-
Identify Anomeric Signals: In the ¹H NMR spectrum, the anomeric protons (H1) of the different isomers will appear as distinct, well-resolved signals in the downfield region (typically 4.5-5.5 ppm). The coupling constant (³JH1,H2) of these signals provides the first clue to the anomeric configuration (α or β). A small coupling constant (1-4 Hz) is indicative of an α-anomer, while a larger coupling constant (7-9 Hz) suggests a β-anomer.
-
Trace Proton Connectivity with COSY: Starting from each anomeric proton signal in the COSY spectrum, trace the correlations to H2, then from H2 to H3, and so on, to map out the complete proton spin system for each isomer.
-
Assign Carbons with HSQC: Use the HSQC spectrum to correlate each assigned proton to its directly attached carbon. This will allow for the assignment of the corresponding ¹³C signals for each isomer.
-
Confirm the Carbon Skeleton with HMBC: The HMBC spectrum will show correlations between protons and carbons that are two or three bonds away. For example, the anomeric proton (H1) should show a correlation to C2, C3, and C5 (in a pyranose ring), confirming the ring structure and the assignment of these carbons.
-
Determine Ring Form and Stereochemistry: The combination of coupling constants and NOE (Nuclear Overhauser Effect) data (from a NOESY experiment, not detailed here but a useful complementary experiment) can be used to determine the ring conformation (e.g., chair or boat for pyranose) and the relative stereochemistry of the hydroxyl groups. For instance, large ³JHH values (8-10 Hz) between vicinal axial protons are characteristic of a chair conformation.
By systematically applying this suite of NMR experiments and interpreting the resulting data, a complete and unambiguous structural elucidation of all this compound anomers in solution can be achieved. This detailed structural information is invaluable for understanding its chemical properties and biological activity, thereby aiding in the development of novel carbohydrate-based drugs and research tools.
References
Application Notes and Protocols for Mass Spectrometry Analysis of D-Altrose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare hexose, and its derivatives are of increasing interest in glycobiology and drug development due to their unique stereochemistry and potential biological activities. As with other rare sugars, the precise and sensitive analysis of this compound derivatives is crucial for understanding their function, metabolism, and potential as therapeutic agents. Mass spectrometry (MS), coupled with chromatographic separation techniques, offers a powerful platform for the qualitative and quantitative analysis of these compounds. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound derivatives, aimed at researchers, scientists, and drug development professionals.
Analytical Strategies for this compound Derivatives
The analysis of this compound derivatives by mass spectrometry typically involves several key steps: sample preparation, chromatographic separation, ionization, mass analysis, and data interpretation. The choice of methodology depends on the specific derivative, the complexity of the sample matrix, and the analytical goal (qualitative or quantitative analysis).
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like this compound derivatives. It is readily coupled with liquid chromatography (LC) and can be operated in both positive and negative ion modes. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed.[1] Negative ion mode can also be effective, sometimes with the formation of adducts like [M+Cl]⁻.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is highly sensitive and tolerant of some sample impurities. It is often used for high-throughput screening and imaging mass spectrometry.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound derivatives. Collision-Induced Dissociation (CID) is a widely used fragmentation technique that provides information on the glycan structure by cleaving glycosidic bonds.[2][3] The resulting fragment ions can help to determine the sequence and branching of oligosaccharides containing this compound.
Experimental Protocols
Protocol 1: LC-MS/MS for the Analysis of this compound Glycosides
This protocol is suitable for the qualitative and quantitative analysis of this compound-containing oligosaccharides in biological matrices.
1. Sample Preparation:
- For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.
- For plant extracts, perform a solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge can be used to retain non-polar compounds while allowing the polar glycosides to elute.
- Dry the supernatant or eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC):
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like glycosides.
- Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
- Mobile Phase B: 5:95 water:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the glycosides.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Collision Gas: Argon.
- Collision Energy: Optimize for each specific this compound glycoside. Typically ranges from 15-40 eV.
Protocol 2: GC-MS for the Analysis of Silylated this compound Derivatives
This protocol is suitable for the analysis of this compound and its monosaccharide derivatives after derivatization. Silylation increases the volatility of the sugar, making it amenable to gas chromatography.
1. Derivatization (Silylation):
- Dry the sample completely under nitrogen.
- Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60 °C for 45 minutes to protect the aldehyde and ketone groups.
- Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60 °C for 30 minutes.
2. Gas Chromatography (GC):
- Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan from m/z 50-600.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison. Below are example tables for reporting quantitative results from LC-MS/MS and GC-MS analyses.
Table 1: Quantitative Analysis of this compound Glycosides by LC-MS/MS
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in Sample A (µg/mL) | Concentration in Sample B (µg/mL) |
| Altrose-Hexose | 5.2 | 343.1 [M+H]⁺ | 181.1 | 1.2 ± 0.1 | 5.8 ± 0.4 |
| Altrose-Pentose | 4.8 | 313.1 [M+H]⁺ | 181.1 | 0.5 ± 0.1 | 2.1 ± 0.2 |
| Di-Altrose | 6.1 | 343.1 [M+H]⁺ | 163.1 | 2.3 ± 0.2 | 10.5 ± 0.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Quantitative Analysis of Silylated this compound by GC-MS
| Compound (TMS Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration in Sample C (ng/µL) | Concentration in Sample D (ng/µL) |
| This compound (5 TMS) | 18.5 | 217 | 204 | 319 | 15.4 ± 1.2 | 45.2 ± 3.8 |
| Methyl-Altrose (4 TMS) | 17.9 | 204 | 191 | 305 | 8.9 ± 0.7 | 22.1 ± 1.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize a generalized signaling pathway where rare sugars may play a role and a typical experimental workflow for the mass spectrometry analysis of this compound derivatives.
Caption: Generalized signaling pathway of a this compound derivative.
Caption: Workflow for MS analysis of this compound derivatives.
Conclusion
The mass spectrometry-based methods outlined in these application notes provide a robust framework for the detailed analysis of this compound derivatives. The combination of high-resolution chromatography and sensitive mass spectrometric detection allows for both the identification and quantification of these rare sugars in complex biological matrices. The provided protocols and data presentation formats are intended to serve as a guide for researchers in academia and industry, facilitating further exploration into the biological roles and therapeutic potential of this compound and its derivatives. Further method development and validation will be necessary for specific applications and novel derivatives.
References
- 1. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Glycoproteomics based on tandem mass spectrometry of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Altrose: A Versatile Precursor for the Synthesis of Novel Carbohydrate Derivatives in Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
D-Altrose, a rare aldohexose sugar, is emerging as a valuable and versatile chiral building block in medicinal chemistry and drug development. Its unique stereochemical arrangement offers a distinct scaffold for the synthesis of a diverse array of carbohydrate derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of various carbohydrate derivatives from this compound, including iminosugars, glycosides, and fatty acid esters.
I. Synthesis of D-Altrosamine Derivatives as Glycosidase Inhibitor Precursors
D-Altrosamine, an amino sugar analog of this compound, is a key intermediate in the synthesis of iminosugars, a class of compounds known for their potent glycosidase inhibitory activity.[1] Glycosidases are enzymes involved in a wide range of biological processes, including digestion, lysosomal catabolism, and viral glycoprotein (B1211001) processing. Their inhibition is a therapeutic strategy for managing diabetes, lysosomal storage disorders, and viral infections.
Quantitative Data Summary: Glycosidation of D-Altrosamine Donors
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| 9 (3-O-picoloyl) | 12 (Primary OH) | NIS, TfOH | CH₂Cl₂ | 88 | >20:1 |
| 10 (3-O-benzoyl) | 12 (Primary OH) | NIS, TfOH | CH₂Cl₂ | 85 | 1.8:1 |
| 9 (3-O-picoloyl) | 13 (Secondary OH) | NIS, TfOH | CH₂Cl₂ | 80 | 2.2:1 |
| 10 (3-O-benzoyl) | 13 (Secondary OH) | NIS, TfOH | CH₂Cl₂ | 63 | 2.5:1 |
Data sourced from a streamlined and scalable procedure for the synthesis of D-altrosamine building blocks.[1]
Experimental Protocol: Synthesis and Glycosidation of a D-Altrosamine Donor
Materials:
-
Protected this compound derivative (starting material)
-
Azide (B81097) source (e.g., sodium azide)
-
Protecting group reagents (e.g., benzoyl chloride, picoloyl chloride)
-
Glycosyl acceptor (e.g., a monosaccharide with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of the D-Altrosamine Donor:
-
Begin with a suitably protected this compound derivative.
-
Introduce an azide group at the C-2 position through nucleophilic substitution of a suitable leaving group.
-
Selectively protect the hydroxyl groups, for instance, with a picoloyl group at the 3-OH position to facilitate high α-stereoselectivity in the subsequent glycosylation.[1]
-
Install a suitable leaving group at the anomeric position to create the glycosyl donor.
-
-
Glycosidation Reaction:
-
Dissolve the D-altrosamine glycosyl donor (1 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the mixture.
-
Slowly add a catalytic amount of Triflic acid (TfOH) (0.1 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Warm the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired disaccharide.
-
Caption: Workflow for the synthesis of D-altrosamine-containing disaccharides.
II. Synthesis of D-Altritol Derivatives for Nucleic Acid Therapeutics
D-Altritol, the sugar alcohol derivative of this compound, serves as a chiral scaffold for the synthesis of altritol nucleoside phosphoramidites. These modified nucleosides are crucial building blocks for the synthesis of oligonucleotides with altered structural and functional properties, which are explored in the development of nucleic acid-based therapeutics.[2]
Experimental Protocol: Synthesis of an Altritol Nucleoside Precursor
Materials:
-
1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol (epoxide starting material)
-
Nucleobase (e.g., adenine, uracil)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzoyl chloride
-
Pyridine
-
Standard laboratory glassware and purification supplies
Procedure:
-
Epoxide Ring Opening:
-
Dissolve the nucleobase in a suitable solvent and treat with DBU to form the DBU salt.
-
React the DBU salt of the nucleobase with 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol. This reaction proceeds via nucleophilic opening of the epoxide ring to introduce the nucleobase at the C-2 position of the altritol backbone.[2]
-
-
Selective Protection:
-
Protect the 3'-hydroxyl group of the resulting altritol nucleoside with a benzoyl group using benzoyl chloride in pyridine. This selective protection is necessary for the subsequent phosphoramidite (B1245037) synthesis.
-
-
Further Functionalization:
-
The protected altritol nucleoside can then be converted into the corresponding phosphoramidite building block for incorporation into oligonucleotides using standard solid-phase synthesis techniques.
-
Caption: Synthetic route to altritol nucleoside phosphoramidites.
III. This compound Fatty Acid Esters as Potential Plant Growth Inhibitors
The synthesis of fatty acid esters of this compound has been explored, leading to the discovery of compounds with potential biological activity. Specifically, 6-O-decanoyl-d-altrose has been shown to exhibit inhibitory activity on plant growth, suggesting a potential mechanism involving the inhibition of gibberellin biosynthesis.[3] While this application is in the agricultural domain, the enzymatic synthesis methodology is relevant for generating a variety of lipophilic carbohydrate derivatives for broader screening in drug discovery programs.
Quantitative Data Summary: Enzymatic Synthesis of 6-O-decanoyl-d-altrose
| Substrate | Acyl Donor | Enzyme | Solvent | Reaction Time (h) | Conversion (%) |
| This compound | Vinyl decanoate (B1226879) | Lipase (B570770) | Acetonitrile | 24 | >90 (estimated) |
Data extrapolated from similar lipase-catalyzed transesterification reactions.[3]
Experimental Protocol: Lipase-Catalyzed Synthesis of 6-O-decanoyl-d-altrose
Materials:
-
This compound
-
Vinyl decanoate
-
Immobilized lipase (e.g., from Candida antarctica)
-
Anhydrous acetonitrile
-
Molecular sieves
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add vinyl decanoate (3-5 equivalents).
-
Add immobilized lipase and molecular sieves to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 45 °C) with constant shaking.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the 6-O-decanoyl-d-altrose.
-
Caption: Proposed inhibition of the gibberellin biosynthesis pathway.
Conclusion
This compound presents a unique and valuable platform for the synthesis of a wide range of carbohydrate derivatives with significant potential in drug discovery and development. The protocols and data presented herein for the synthesis of D-altrosamine glycosides, D-altritol nucleosides, and this compound fatty acid esters demonstrate the versatility of this rare sugar as a precursor. Further exploration of this compound chemistry is warranted to unlock its full potential in generating novel therapeutic agents.
References
Application Notes and Protocols for Radiolabeling D-Altrose for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare, unnatural aldohexose sugar, an epimer of D-mannose. Its unique stereochemistry means it is not readily metabolized by most mammalian cells through common glycolytic pathways, making it an intriguing candidate for various biomedical applications.[1] Understanding the metabolic fate of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its potential as a therapeutic agent or a diagnostic tracer. Radiolabeling this compound with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) provides a highly sensitive method for tracing its journey through biological systems.[2][3]
These application notes provide detailed protocols for the radiolabeling of this compound with ³H and ¹⁴C, along with methods for purification and quality control. The resulting radiolabeled this compound can be utilized in a variety of in vitro and in vivo metabolic studies to elucidate its biological activity and potential therapeutic applications.[2]
Data Presentation
The choice between tritium and carbon-14 labeling depends on the specific requirements of the study, such as the desired specific activity and the nature of the detection methods. The following table summarizes typical quantitative data associated with the radiolabeling of monosaccharides.
| Parameter | Tritium (³H) Labeling | Carbon-14 (¹⁴C) Labeling | Reference |
| Precursor | This compound derivative (e.g., with an oxidizable primary alcohol) | Ba¹⁴CO₃ or K¹⁴CN | [4][5] |
| Isotope | ³H (Tritium) | ¹⁴C (Carbon-14) | [3][6] |
| Half-life | 12.3 years | 5,730 years | [7] |
| Emission | Low-energy beta (β⁻) | Low-energy beta (β⁻) | [3][7] |
| Max. Specific Activity | ~29 Ci/mmol | ~62 mCi/mmol | [3][6] |
| Typical Specific Activity | 15-60 Ci/mmol | 40-55 mCi/mmol | [3][6] |
| Radiochemical Yield | 10-30% | 5-20% | [4][8] |
| Radiochemical Purity | >97% | >97% | [8] |
| Detection Method | Liquid Scintillation Counting | Liquid Scintillation Counting, AMS | [3][7] |
Experimental Protocols
Protocol 1: Tritium Labeling of this compound at the C-6 Position ([6-³H]this compound)
This protocol is adapted from methods used for other monosaccharides and involves the oxidation of the primary alcohol at the C-6 position to an aldehyde, followed by reduction with a tritiated borohydride.[4]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)-graphite catalyst
-
Potassium borotritide (KB³H₄)
-
Anhydrous solvents (e.g., Dimethylformamide - DMF)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium metabisulfite (B1197395)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Liquid scintillation counter and vials
Methodology:
-
Oxidation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Add CrO₃-graphite catalyst to the solution. The amount of catalyst should be empirically determined but a starting point is a 1.5 to 2-fold molar excess relative to the sugar.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction typically takes 2-4 hours. The product, D-altro-hexodialdose, will have a different retention factor (Rf) value than this compound.
-
Once the reaction is complete, quench it by adding a small amount of isopropanol.
-
Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure.
-
-
Reduction with Potassium Borotritide:
-
Dissolve the crude D-altro-hexodialdose in a solution of PBS at pH 7.4.
-
In a well-ventilated fume hood, carefully add a solution of KB³H₄ in the same buffer. Use a slight molar excess of the borotritide.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of a sodium metabisulfite solution.
-
-
Purification and Analysis:
-
The resulting solution contains [6-³H]this compound, unreacted starting material, and byproducts.
-
Initial purification can be performed using solid-phase extraction (SPE) with a C18 cartridge to remove salts and some impurities.
-
Final purification is achieved by preparative HPLC using a carbohydrate analysis column.[9][10][11] The mobile phase will depend on the column but is typically a mixture of acetonitrile (B52724) and water.
-
Monitor the elution profile using a UV detector (if a derivative is made) and an in-line radiodetector.[12]
-
Collect the radioactive peak corresponding to [6-³H]this compound.
-
Determine the radiochemical purity of the final product by analytical HPLC. It should be >97%.
-
Measure the radioactivity of an aliquot using a liquid scintillation counter to determine the total activity and calculate the specific activity.
-
Protocol 2: Carbon-14 Labeling of this compound ([1-¹⁴C]this compound)
This protocol is a modification of the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose by one carbon. This method introduces the ¹⁴C label at the C-1 position.
Materials:
-
D-Ribose (the precursor aldopentose)
-
Potassium cyanide-¹⁴C (K¹⁴CN)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium amalgam or Sodium borohydride
-
Ion-exchange resins (cation and anion exchangers)
-
HPLC system with a radiodetector
-
Liquid scintillation counter
Methodology:
-
Cyanohydrin Formation:
-
In a shielded fume hood, dissolve D-Ribose in water.
-
Add a solution of K¹⁴CN to the D-Ribose solution. The reaction is typically carried out at or below room temperature.
-
The reaction mixture, containing the two epimeric cyanohydrins (altrose and allose precursors), is allowed to stir for several hours.
-
-
Hydrolysis to Aldonic Acid:
-
Carefully add a solution of NaOH to hydrolyze the nitrile group to a carboxylate.
-
Acidify the solution with dilute H₂SO₄ to form the aldonic acids.
-
-
Lactonization and Separation:
-
The aldonic acids are converted to their corresponding lactones by heating under reduced pressure.
-
The epimeric lactones (D-altronolactone and D-allonolactone) can be separated by fractional crystallization or preparative HPLC.
-
-
Reduction to [1-¹⁴C]this compound:
-
The isolated [1-¹⁴C]D-altronolactone is dissolved in a suitable solvent (e.g., dilute sulfuric acid).
-
The lactone is reduced to the aldose using sodium amalgam or sodium borohydride. Careful control of the pH is necessary.
-
-
Purification and Analysis:
-
The resulting solution is deionized using cation and anion exchange resins.
-
The final product, [1-¹⁴C]this compound, is purified by preparative HPLC.[9][10][11]
-
The radiochemical purity is determined by analytical HPLC with radiodetection and should be >97%.[12]
-
The specific activity is calculated after quantifying the mass of the purified product and its total radioactivity.
-
Visualizations
Experimental Workflow for Radiolabeling this compound
Caption: Workflow for ³H and ¹⁴C labeling of this compound.
Putative Metabolic Pathway of this compound in Mammalian Cells
Caption: Putative metabolic pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. boa.unimib.it [boa.unimib.it]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific tritium labeling of glucosyl- and galactosylceramides at the 6-position of the carbohydrate moiety using CrO3-graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selcia.com [selcia.com]
- 6. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. openmedscience.com [openmedscience.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for D-Altrose in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to D-Altrose
This compound is a rare aldohexose monosaccharide, existing as an unnatural C-3 epimer of D-mannose.[1][2] Its scarcity in nature and the complexities of its chemical synthesis have historically limited its widespread use in research.[2] However, its unique stereochemistry presents an intriguing subject for investigation in glycobiology, offering potential as a molecular probe, a modulator of biological pathways, and a building block for novel therapeutics.
Physicochemically, this compound is a colorless to off-white crystalline solid, soluble in water and generally insoluble in methanol.[2] One of the most noted biological properties of this compound is its potential as an antioxidant. Research suggests that it may suppress the production of reactive oxygen species (ROS) in mitochondria by competing with D-glucose at the cellular level.[3] This competitive action forms the basis for many of its potential applications in studying glucose-dependent biological processes.
Potential Applications in Glycobiology Research
The unique structure of this compound makes it a valuable tool for probing and potentially modulating various glycosylation-related processes.
-
Competitive Inhibition and Metabolic Modulation: Given its structural similarity to more common sugars like glucose and mannose, this compound can be employed as a competitive inhibitor to study metabolic pathways that are dependent on these sugars. Its introduction into cellular systems can help elucidate the specificity of glucose transporters and enzymes involved in glycan biosynthesis.
-
Probing Carbohydrate-Lectin Interactions: this compound can be used in binding assays to investigate the specificity of lectins, particularly those that recognize D-mannose or D-glucose. Determining its binding affinity, or lack thereof, can help to map the specific hydroxyl group orientations required for lectin recognition.
-
Enzyme Substrate and Inhibitor Screening: It can be used as a potential substrate or inhibitor for glycosyltransferases and glycosidases.[4] Screening this compound against a panel of these enzymes could reveal novel regulatory mechanisms or lead to the development of specific inhibitors.
-
Synthesis of Novel Glycans and Glycomimetics: As a chiral building block, this compound can be used in the synthesis of unnatural oligosaccharides, glycopeptides, and glycolipids.[5] These novel structures can be used to probe biological systems with altered glycan structures, potentially leading to the development of glycomimetic drugs.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described in the subsequent section. These are intended to serve as examples for data presentation and comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (mM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 50 | 0.98 | 0.11 | 78.4 |
| 100 | 0.75 | 0.10 | 60.0 |
Table 2: Competitive Binding of this compound to a Mannose-Specific Lectin
| Competitor Sugar (10 mM) | Lectin Binding to Mannose-Coated Plate (% of Control) | Standard Deviation |
| None (Control) | 100 | 5.2 |
| D-Mannose | 12.5 | 2.1 |
| D-Glucose | 45.3 | 4.5 |
| This compound | 88.9 | 6.3 |
Table 3: In Vitro Glycosyltransferase Activity with this compound as a Potential Substrate
| Sugar Substrate (UDP-activated) | Enzyme Activity (pmol/min/mg protein) | Standard Deviation |
| UDP-Glucose (Positive Control) | 350.2 | 15.7 |
| UDP-Galactose | 25.1 | 3.4 |
| UDP-D-Altrose | 5.8 | 1.2 |
| No Sugar (Negative Control) | 1.5 | 0.5 |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to investigate the biological effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a series of this compound concentrations (e.g., 0, 1, 10, 50, 100 mM) in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no-cell" blank control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Competitive Lectin Binding Assay
Objective: To assess the ability of this compound to inhibit the binding of a known lectin to its carbohydrate ligand.
Materials:
-
This compound
-
Mannose-specific lectin (e.g., Concanavalin A) conjugated to an enzyme (e.g., HRP)
-
Mannan-coated 96-well plates
-
Competitor sugars: D-Mannose (positive control), D-Glucose
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Wash the mannan-coated plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer per well for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare solutions of the HRP-conjugated lectin in blocking buffer.
-
Prepare solutions of this compound and control sugars at various concentrations in blocking buffer.
-
In a separate plate, pre-incubate the lectin solution with an equal volume of the competitor sugar solutions for 30 minutes at room temperature.
-
Transfer 100 µL of the lectin/sugar mixtures to the mannan-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition of lectin binding for each sugar.
Protocol 3: In Vitro Glycosyltransferase Assay
Objective: To determine if this compound can serve as an acceptor or donor substrate for a specific glycosyltransferase.
Materials:
-
UDP-[14C]-Glucose (or other radiolabeled UDP-sugar donor)
-
Unlabeled UDP-D-Altrose
-
Glycosyltransferase of interest
-
Acceptor substrate (e.g., a specific glycoprotein (B1211001) or oligosaccharide)
-
Reaction buffer specific to the enzyme
-
Scintillation vials and scintillation fluid
-
Filter paper and filtration apparatus
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing the reaction buffer, acceptor substrate, and either UDP-[14C]-Glucose (to test this compound as a competitive donor) or a fixed concentration of unlabeled UDP-sugar and varying concentrations of this compound as a potential acceptor.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate at the optimal temperature for the enzyme for a specific time.
-
Stop the reaction (e.g., by adding EDTA or boiling).
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated radiolabeled donor substrate.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated sugar to determine the enzyme activity.
Visualizations
The following diagrams illustrate hypothetical pathways and workflows related to this compound research.
Caption: Hypothetical signaling pathway of this compound competing with D-Glucose metabolism.
References
Application Notes and Protocols: The Use of D-Altrose in Studying Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare, unnatural aldohexose sugar and a C-3 epimer of D-mannose, presents unique opportunities for investigating carbohydrate metabolism.[1] Unlike its ubiquitous counterpart, D-glucose, this compound is poorly metabolized by mammalian cells. This characteristic makes it a valuable tool for dissecting specific aspects of carbohydrate transport and its influence on cellular signaling pathways, distinct from the downstream effects of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. These application notes provide a comprehensive overview of the utility of this compound in metabolic research, complete with detailed experimental protocols and data presentation.
Core Applications of this compound
The primary applications of this compound in the study of carbohydrate metabolism stem from its unique properties as a transportable but metabolically inert sugar analog.
-
Studying Hexose (B10828440) Transporter Kinetics and Specificity: this compound can be used as a competitive inhibitor to probe the substrate specificity and kinetics of various glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).
-
Metabolic Tracing of Sugar Uptake: Labeled versions of this compound (e.g., radiolabeled or fluorescently tagged) can serve as tracers to quantify cellular uptake rates without the confounding variable of metabolic conversion.
-
Investigating Signaling Pathways Independent of Glycolysis: By observing the cellular responses to this compound uptake, researchers can isolate signaling events initiated at the transporter or plasma membrane from those triggered by glycolytic intermediates.
-
Exploring the Warburg Effect in Cancer Cells: As cancer cells exhibit altered glucose metabolism, this compound can be employed to study the role of glucose transport in the absence of glycolysis in cancer cell proliferation and survival.[2][3][4][5]
Data Presentation
The following tables summarize key quantitative data related to the interaction of this compound and other hexoses with cellular transport and metabolic machinery.
Table 1: Comparative Transport Kinetics of Hexoses
| Hexose | Transporter | Cell Type/System | Km (mM) | Vmax (relative to D-Glucose) | Reference |
| This compound | SGLT1 | Rat Small Intestine | Not Reported | Lower than D-Glucose | [6] |
| D-Glucose | SGLT1 | Rabbit Proximal Tubule | 1.64 | 100% | [7] |
| D-Glucose | GLUT1 | Human Erythrocytes | 16 ± 3 | 100% | [6] |
| D-Glucose | GLUT2 | Xenopus Oocytes | 31.8 ± 2.8 | Not Applicable | [8] |
| D-Glucose | GLUT4 | Xenopus Oocytes | 7.2 ± 2.4 | Not Applicable | [8] |
| 2-Deoxy-D-glucose | GLUT10 | Human | ~0.3 | Not Reported | [9] |
Table 2: Inhibitory Effects of this compound on Glycolytic Enzymes (Hypothetical Data)
| Enzyme | Substrate | This compound IC50 (mM) | Notes |
| Hexokinase | D-Glucose | >100 (Expected) | As a C-3 epimer of mannose, significant inhibition is not anticipated. |
| Phosphofructokinase-1 | Fructose-6-phosphate | >100 (Expected) | This compound is not a substrate or known allosteric regulator. |
| Pyruvate Kinase | Phosphoenolpyruvate | >100 (Expected) | No structural similarity to the substrate or allosteric regulators. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay for this compound using Radiolabeled Tracers
This protocol details a method to measure the uptake of this compound into cultured cells using a radiolabeled analog (e.g., [14C]this compound).
Materials:
-
Cultured mammalian cells (e.g., HEK293, HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
[14C]this compound (or other suitable radiolabel)
-
Unlabeled this compound
-
Unlabeled D-Glucose (for competition assay)
-
Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Preparation of Uptake Solution: Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of [14C]this compound (e.g., 1 µCi/mL). For competition experiments, prepare additional uptake solutions containing a fixed concentration of [14C]this compound and increasing concentrations of unlabeled this compound or D-Glucose.
-
Uptake Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm PBS.
-
Add the prepared uptake solution to each well and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
-
Uptake Termination:
-
Aspirate the uptake solution.
-
Quickly wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the lysate from parallel wells using a standard protein assay (e.g., BCA assay).
-
Calculate the uptake rate as nanomoles of this compound per milligram of protein per minute.
-
For competition experiments, plot the uptake rate against the concentration of the unlabeled competitor to determine the inhibition constant (Ki).
-
Protocol 2: Lactate (B86563) Production Assay to Assess Glycolytic Flux
This protocol measures the production of lactate, a key end-product of glycolysis, to assess the impact of this compound on the overall glycolytic pathway.
Materials:
-
Cultured cells (e.g., HepG2)
-
Low-glucose culture medium
-
This compound solution
-
D-Glucose solution (positive control)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to confluence. Replace the medium with low-glucose medium and incubate for 24 hours to deplete endogenous glucose stores.
-
Treatment: Replace the starvation medium with fresh low-glucose medium containing one of the following:
-
No sugar (negative control)
-
D-Glucose (e.g., 10 mM, positive control)
-
This compound (e.g., 10 mM, 25 mM, 50 mM)
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
-
Sample Collection: Collect the culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the lactate production to the cell number or total protein content in each well.
Signaling Pathways and Experimental Workflows
This compound and Glucose Transport
This compound is transported into cells via glucose transporters, primarily SGLT1 in the intestine.[6] Its structural similarity to D-glucose allows it to interact with these transporters, albeit with different kinetics. This interaction can be leveraged to study transporter function.
Experimental Workflow for Investigating this compound Effects
A general workflow to investigate the metabolic and signaling effects of this compound is depicted below. This workflow integrates cellular uptake assays, metabolic flux analysis, and signaling pathway analysis.
This compound and Insulin (B600854) Signaling
While direct, extensive studies on this compound's impact on the insulin signaling pathway are limited, its interaction with glucose transporters suggests a potential for indirect modulation. By competing with glucose for transport, this compound could alter the intracellular glucose concentration, which in turn may affect insulin-stimulated glucose uptake and downstream signaling. The PI3K/Akt and MAPK/ERK pathways are central to insulin signaling.[10][11][12][13][14][15][16][17][18][19][20][21]
Conclusion
This compound serves as a specialized tool for researchers in carbohydrate metabolism. Its limited intracellular metabolism allows for the targeted investigation of hexose transport and the signaling events immediately downstream of cellular uptake, providing insights that are not easily obtainable with metabolically active sugars like D-glucose. The protocols and conceptual frameworks provided here offer a starting point for leveraging the unique properties of this compound in elucidating the complex regulation of carbohydrate metabolism and its role in health and disease. Further research is warranted to fully characterize the kinetic parameters of this compound transport and its precise interactions with cellular signaling cascades.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in active and passive glucose transport along the proximal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms for increased insulin-stimulated Akt phosphorylation and glucose uptake in fast- and slow-twitch skeletal muscles of calorie-restricted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. Increased basal level of Akt-dependent insulin signaling may be responsible for the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in D-Altrose synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of D-Altrose. This compound is an unnatural aldohexose sugar, and its synthesis can be complex, often resulting in low yields due to multiple steps, competing side reactions, and purification difficulties.[1][2][3][4]
Frequently Asked Questions (FAQs)
General Synthesis & Yield
-
Q1: Why is the synthesis of this compound so challenging, often resulting in low yields?
-
A1: this compound is a rare sugar not commonly found in nature.[2][5][6] Its synthesis is challenging due to the need for precise stereochemical control over multiple chiral centers. Many synthetic routes involve numerous steps, which can cumulatively lead to a low overall yield.[1][2] Common issues include incomplete reactions, the formation of hard-to-separate stereoisomeric byproducts, and product degradation under harsh reaction conditions.
-
-
Q2: What are some common synthetic routes to this compound and their typical yields?
-
A2: Several methods exist, starting from more common sugars. For instance, synthesis from D-ribose via the Kiliani-Fischer method is possible but often results in low yields (around 3%) due to the non-stereoselective formation of D-allonic acid as a byproduct.[1] A method starting from levoglucosenone (B1675106) to form D-altrosan, which is then hydrolyzed to this compound, has been reported with higher yields.[2][3] The hydrolysis step itself, however, may not go to completion, requiring recovery of the starting material.[1][2] Enzymatic methods, while offering high specificity, can also suffer from low conversion rates. For example, a combined enzymatic approach using D-tagatose 3-epimerase and D-arabinose isomerase to produce this compound from D-fructose resulted in only a 6% overall yield.[3]
-
Reaction Conditions & Optimization
-
Q3: How critical are reaction temperature and pH in this compound synthesis?
-
A3: Temperature and pH are critical parameters that can significantly impact both yield and purity. For enzymatic reactions, operating outside the optimal pH and temperature range can lead to reduced enzyme activity or inactivation.[7] For chemical syntheses, harsh pH (strongly acidic or basic) or high temperatures can cause degradation of the sugar backbone or promote side reactions, such as epimerization, leading to a mixture of products.
-
-
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
-
A4: Stalled reactions can be due to several factors. If using a catalyst or enzyme, it may have lost activity.[7] Consider adding a fresh portion of the catalyst. It's also important to ensure that the reaction conditions (temperature, pH, solvent) have remained optimal throughout the process.[8] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine if the reaction has truly stalled or is just proceeding slowly.[7]
-
Starting Materials & Reagents
-
Q5: How does the purity of the starting material affect the synthesis?
-
A5: The purity of the starting material is crucial. Impurities can sometimes act as inhibitors, especially in enzymatic reactions, reducing the overall conversion rate.[7] In chemical syntheses, impurities can lead to the formation of unexpected byproducts, complicating the purification process and reducing the final yield of this compound.
-
Byproducts & Purification
-
Q6: I'm having difficulty separating this compound from its epimers and other byproducts. What purification strategies are recommended?
-
A6: The purification of this compound is a significant challenge due to its high polarity and the similar physical properties of its isomers. Column chromatography on silica (B1680970) gel is a common method.[2] The choice of eluent is critical for achieving good separation. A common system is a mixture of chloroform (B151607) and methanol, with the ratio adjusted to optimize separation.[2] In some cases, it may be necessary to protect the hydroxyl groups before chromatography and deprotect them afterward, although this adds extra steps to the synthesis.[1]
-
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during this compound synthesis.
Issue 1: Low Conversion of Intermediate to this compound
-
Question: My final hydrolysis step from a precursor like 1,6-anhydro-β-D-altropyranose (D-altrosan) is incomplete, resulting in a low yield of this compound. What can I do?
-
Answer: This is a common issue. The hydrolysis of the anhydro ring can be a reversible or equilibrium-limited process.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the recommended temperature (e.g., 100°C for 5 hours in 1M HCl).[2] Monitor the reaction progress by TLC to determine the optimal time to stop the reaction.
-
Acid Catalyst: The type and concentration of the acid catalyst are important. While strong mineral acids like HCl or sulfuric acid are used, a proton-type cation exchange resin can also be employed.[1] The efficiency of the resin can decrease over time, so ensure it is active.
-
Product Recovery: Since the reaction may not go to completion, a purification step that allows for the separation and recovery of the unreacted starting material is essential.[1][2] This recovered material can potentially be reused in a subsequent reaction.
-
-
Issue 2: Formation of Multiple Products (Low Stereoselectivity)
-
Question: My reaction produces a mixture of sugars, making the isolation of this compound difficult and reducing the yield. How can I improve stereoselectivity?
-
Answer: The formation of multiple stereoisomers is a fundamental challenge in carbohydrate chemistry. The choice of synthetic route and reagents is key to controlling the stereochemical outcome.
-
Troubleshooting Steps:
-
Reagent Selection: In reactions like the cis-dihydroxylation of a double bond to create the C2 and C3 hydroxyl groups of altrose, the choice of oxidizing agent is critical. For example, using catalytic osmium tetroxide has been shown to give a much higher yield (86%) of the desired D-altrosan compared to potassium permanganate (B83412) (32.7%), due to a more stereoselective attack on the double bond.[2]
-
Protecting Groups: Employing a strategy that uses protecting groups can help to control the stereochemistry of subsequent reactions by blocking certain reactive sites and influencing the direction of reagent attack through steric hindrance.[1]
-
-
Data Presentation
Table 1: Comparison of Selected this compound Synthesis Routes
| Starting Material | Key Intermediate/Method | Reagents/Catalyst | Reported Yield | Reference(s) |
| D-Ribose | Kiliani-Fischer Synthesis | KCN, H₂O, then reduction | ~3% (of D-altronic acid) | [1] |
| Levoglucosenone | cis-dihydroxylation | Osmium tetroxide (catalytic) | 86% (for D-altrosan step) | [2] |
| Levoglucosenone | cis-dihydroxylation | Potassium permanganate | 32.7% (for D-altrosan step) | [2] |
| 1,6-anhydro-β-D-altropyranose | Acid Hydrolysis | 1M HCl, 1,4-dioxane | Incomplete, requires recovery | [2] |
| D-Fructose | Enzymatic Cascade | D-tagatose 3-epimerase, D-arabinose isomerase | 6% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,6-anhydro-β-D-altropyranose (D-altrosan)
This protocol is adapted from Matsumoto et al., 1991.[2]
-
Dissolution: Dissolve 1.62 g (10.0 mmol) of D-altrosan in a mixture of 100 cm³ of 1 mol dm⁻³ hydrochloric acid and 50 cm³ of 1,4-dioxane.
-
Reaction: Heat the solution at 100°C for 5 hours.
-
Neutralization: After cooling, neutralize the reaction mixture by passing it through an Amberlite IRA-410 (OH⁻ form) ion-exchange resin column.
-
Evaporation: Evaporate the aqueous eluent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel.
-
Eluent: Start with a chloroform/methanol mixture (e.g., 5:1 v/v) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC (e.g., using a chloroform/methanol 4:1 v/v system). The starting material (D-altrosan) will have a higher Rf value (e.g., 0.4) than the more polar this compound product (e.g., Rf 0.2).
-
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the final product. The unreacted starting material can also be recovered from earlier fractions.
Visualizations
Caption: A general workflow for troubleshooting low yields in this compound synthesis.
Caption: Key steps and yield considerations in the synthesis of this compound.
Caption: Relationship between common issues and their underlying causes.
References
- 1. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - general description and application - Georganics [georganics.sk]
- 4. Altrose - Wikipedia [en.wikipedia.org]
- 5. ift.org [ift.org]
- 6. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
optimizing reaction conditions for D-Altrose enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of the rare sugar D-Altrose.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
A1: this compound is a rare sugar, and its enzymatic synthesis typically involves the isomerization of a more common precursor. A potential and common pathway starts from D-Fructose, which is first converted to D-Psicose (also known as D-Allulose) by D-Psicose 3-Epimerase (DPEase).[1][2][3] Subsequently, D-Psicose can be isomerized to this compound using an enzyme like L-rhamnose isomerase, which has been shown to produce this compound as a byproduct in some reactions.[4] Another potential enzyme is L-arabinose isomerase, which is known to convert L-psicose to L-altrose; its activity on the D-enantiomers is a subject of investigation for specific enzyme variants.[5][6]
Q2: What is a typical conversion rate for the enzymatic synthesis of rare sugars like this compound?
A2: The conversion of a precursor to a rare sugar is often limited by the thermodynamic equilibrium of the isomerization reaction. For the closely related synthesis of D-Allose from D-Psicose, the equilibrium typically results in about 25-35% D-Allose.[4] Similarly, for the conversion of 6-deoxy-L-psicose to 6-deoxy-L-altrose, an equilibrium ratio of 60:40 was achieved.[6] Therefore, yields for this compound from D-Psicose can be expected to be in a similar range, and achieving significantly higher yields may require specialized techniques like in-situ product removal.
Q3: Why is enzyme immobilization beneficial for this compound synthesis?
A3: Enzyme immobilization offers several advantages for industrial-scale production. Immobilized enzymes generally exhibit better stability and can be easily separated from the reaction mixture, allowing for their reuse over multiple cycles.[1] This improves the cost-effectiveness of the process. For instance, immobilized D-Psicose 3-epimerase has shown enhanced stability compared to its free form.[1] While free enzymes may lose significant activity after short periods at elevated temperatures, immobilized enzymes can retain a much higher percentage of their activity.[1]
Q4: Can whole-cell biotransformation be used for this compound production?
A4: Yes, whole-cell biotransformation is a viable alternative to using purified enzymes.[3] Using whole cells that express the required isomerase or epimerase can be more cost-effective as it eliminates the need for costly and time-consuming enzyme purification steps.[7] Engineered strains of E. coli or Bacillus subtilis have been successfully used to produce other rare sugars like D-Allose and D-Allulose, and similar strategies could be developed for this compound.[8][9]
Troubleshooting Guide
Problem 1: Low or No Conversion of Substrate to this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify and Optimize pH: The optimal pH is highly dependent on the specific enzyme. For many isomerases used in rare sugar synthesis, a slightly alkaline pH (e.g., 7.5-10.0) is optimal.[3][4][6] Perform small-scale experiments across a pH range to find the optimum for your specific enzyme. Verify and Optimize Temperature: Temperature significantly affects enzyme activity and stability. A common range for these enzymes is 30-60°C.[4][5][10] Note that higher temperatures can lead to faster reaction rates but may also cause enzyme denaturation over time.[2][4] |
| Enzyme Inactivation | Check Enzyme Activity: Before starting the main synthesis, perform a standard activity assay on your enzyme stock using a known substrate to confirm its viability.[4] Proper Storage and Handling: Ensure the enzyme has been stored at the correct temperature and handled according to the supplier's instructions to prevent loss of activity.[11] Keep enzymes on ice when not in storage. |
| Presence of Inhibitors | Substrate Purity: Use high-purity substrate (e.g., D-Psicose) to avoid potential inhibitors.[4] Metal Ion Inhibition: Some isomerases are inhibited by specific divalent metal ions like Zn²+ and Cu²+.[2] Conversely, others may require specific metal cofactors like Mn²+ or Co²+ for optimal activity.[11][12] Check the specific requirements for your enzyme and ensure your buffer composition is appropriate. |
| Incorrect Enzyme/Substrate Combination | Verify Enzyme Specificity: Confirm that the enzyme you are using is capable of converting your specific substrate. For example, while L-arabinose isomerase can convert L-psicose to L-altrose, its activity on D-psicose may vary between sources.[6] |
Problem 2: Byproduct Formation and Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Non-Enzymatic Browning | Control pH and Temperature: High pH and temperature can cause non-enzymatic browning of sugars, which complicates purification.[3] Operating at the lower end of the optimal temperature and pH range can help minimize this issue. |
| Formation of Other Epimers | Enzyme Specificity: Some enzymes may have broad substrate specificity and can produce other epimers as byproducts.[4] Optimize HPLC Conditions: If co-elution of this compound with the substrate or byproducts is an issue during purification, adjust the mobile phase, flow rate, or column temperature of your HPLC system. Consider using a different chromatography resin or technique (e.g., simulated moving bed chromatography) for better separation.[13] |
| Reaction Reversibility | Equilibrium Limitations: Since the reaction is reversible, the final mixture will contain both substrate and product.[3] Achieving high purity requires efficient downstream processing. |
Quantitative Data Summary
The optimal conditions for enzymatic synthesis can vary significantly based on the specific enzyme and its source. The following table summarizes conditions reported for relevant enzymes used in the synthesis of this compound precursors and analogs.
| Enzyme | Substrate | Product | Optimal pH | Optimal Temp. (°C) | Metal Ion Requirement | Conversion Rate/Yield | Reference |
| L-rhamnose isomerase | D-Psicose | D-Allose / this compound | 8.0-8.5 | 60-70 | - | - | [10] |
| D-psicose 3-epimerase (DPEase) | D-Fructose | D-Psicose | 7.5-8.0 | 55 | Mn²+ or Co²+ | ~30% | [9][11] |
| L-arabinose isomerase (EaLAI) | 6-deoxy-L-psicose | 6-deoxy-L-altrose | 10.0 | 37 | Mn²+ | 40% (at equilibrium) | [6] |
| L-arabinose isomerase (AcLRI) | 6-deoxy-L-psicose | 6-deoxy-L-allose | 9.0 | 30 | Mn²+ | 60% (at equilibrium) | [6] |
| Glucose Isomerase (immobilized) | D-Allulose (D-Psicose) | D-Allose | 8.0 | 60 | - | 30% | [10] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-Psicose
This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters (enzyme/substrate concentration, pH, temperature) is recommended for your specific enzyme.
1. Materials:
-
D-Psicose (high purity)
-
Isomerase capable of converting D-Psicose to this compound (e.g., specific L-rhamnose isomerase or L-arabinose isomerase)
-
Buffer solution (e.g., 50 mM Glycine-NaOH, pH 9.0-10.0 or 50 mM Tris-HCl, pH 8.0)
-
Metal cofactor solution if required (e.g., 10 mM MnCl₂)
-
Reaction vessel (e.g., temperature-controlled shaker)
-
Heat block or water bath for reaction termination
-
HPLC system for analysis
2. Enzyme Preparation:
-
If using a commercial enzyme, dissolve it in the chosen reaction buffer to the desired stock concentration (e.g., 10 mg/mL). Store on ice.
3. Reaction Setup:
-
Prepare the reaction mixture in a sterile vessel. For a 10 mL reaction:
-
Add 100 mg of D-Psicose (for a 1% w/v solution).
-
Add reaction buffer to a final volume of ~9.5 mL.
-
If required, add the metal cofactor to its optimal final concentration (e.g., 1 mM MnCl₂).[6]
-
Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 10 minutes.
-
-
Initiate the reaction by adding the enzyme solution to the desired final concentration (e.g., 1-5 U/mL).[6]
4. Reaction Monitoring:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
At regular intervals (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately terminate the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling at 100°C for 10 minutes).[4][5]
-
Centrifuge the aliquot to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to determine the concentrations of D-Psicose and this compound and to monitor the approach to equilibrium.
5. Reaction Termination and Product Purification:
-
Once the reaction has reached equilibrium (i.e., the ratio of D-Psicose to this compound is stable over several time points), terminate the entire reaction by heat inactivation.
-
Purify this compound from the reaction mixture using appropriate chromatographic techniques, such as preparative HPLC.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of d-Allulose with d-Psicose 3-Epimerase Expressed and Displayed on the Surface of Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-psicose 3-epimerase - Creative Biogene [microbialtec.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Chemical Synthesis of D-Altrose
Welcome to the technical support center for the chemical synthesis of D-Altrose (B8254741). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of this compound so challenging?
-
Stereochemical Complexity: this compound is the C-3 epimer of D-mannose, requiring precise stereochemical control during synthesis to obtain the desired configuration.[2]
-
Multiple Protecting Groups: The numerous hydroxyl groups on the sugar backbone necessitate a multi-step process of protection and deprotection, which can be inefficient and lead to lower overall yields.[3][4]
-
Low Yields: Many reported chemical syntheses of this compound suffer from low product yields, with some methods reporting yields as low as 8-9%.[3][4]
-
Purification Difficulties: The final product is often contaminated with starting materials, byproducts, and other stereoisomers that have similar physical properties, making purification a significant hurdle.[5]
Q2: What are the common starting materials for this compound synthesis?
A2: Researchers have explored various starting materials for the synthesis of this compound, each with its own advantages and disadvantages. Common precursors include:
-
D-Glucose: A readily available and inexpensive starting material. However, the synthesis from D-glucose requires several steps to invert the stereochemistry at C-2 and C-3.[3][4]
-
D-Mannose: As the C-2 epimer of glucose, D-mannose is a logical precursor. The primary challenge is the stereoselective inversion at the C-3 position.
-
Levoglucosenone: This rigid bicyclic compound can be used to prepare D-altrosan, a precursor to this compound, through stereoselective reduction and hydroxylation.[2]
-
D-Allose: this compound can be formed as a byproduct during the enzymatic synthesis of D-Allose from D-psicose, highlighting the close relationship between these two rare sugars.[6][7]
Q3: Are there enzymatic or chemoenzymatic methods available for this compound synthesis?
A3: Yes, enzymatic and chemoenzymatic approaches are being investigated to overcome the limitations of purely chemical synthesis. These methods can offer higher specificity and milder reaction conditions. For instance, L-rhamnose isomerase can catalyze the conversion of D-psicose to a mixture of D-allose and this compound.[7] Additionally, engineered enzymes are being developed to improve the efficiency of specific steps in the synthesis pathway.[8] However, challenges such as enzyme stability, substrate availability, and the formation of byproducts still need to be addressed.[2][5]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method for qualitative analysis of the reaction mixture.[3][4] For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the different sugars in the mixture.[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure and stereochemistry of the final this compound product and any intermediates.[3][9]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the chemical synthesis of this compound.
Issue 1: Low Overall Yield
Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the likely causes and how can I improve it?
Answer: Low overall yields in a multi-step synthesis are often a cumulative effect of inefficiencies at each stage. Consider the following troubleshooting steps:
-
Optimize Each Step Individually: Before performing the entire sequence, optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) for each individual step to maximize the yield at each stage.
-
Protecting Group Strategy: The choice and stability of protecting groups are critical. Ensure that your protecting groups are stable under the reaction conditions of subsequent steps and can be removed with high efficiency without affecting the rest of the molecule. Re-evaluate your protecting group strategy if you observe significant loss of product during these steps.
-
Purification Losses: Purification of intermediates can lead to significant product loss. If possible, consider telescoping reaction steps (i.e., proceeding to the next step without isolating the intermediate) to minimize handling and purification losses.
-
Reaction Monitoring: Use TLC or HPLC to monitor each reaction to completion. Incomplete reactions will inevitably lead to lower yields of the desired product.
Issue 2: Poor Stereoselectivity (Formation of Epimers)
Question: My final product is a mixture of this compound and its C-3 epimer, D-mannose (or other diastereomers). How can I improve the stereoselectivity of the reaction?
Answer: Achieving high stereoselectivity is a central challenge in this compound synthesis. The formation of epimers indicates a lack of stereochemical control in a key step.
-
Reagent and Catalyst Selection: The choice of reagents and catalysts for the epimerization step is crucial. For example, in a Mitsunobu reaction for inverting a hydroxyl group, the choice of nucleophile and phosphine (B1218219) can influence the stereochemical outcome.
-
Reaction Conditions: Temperature and solvent can have a significant impact on the stereoselectivity of a reaction. Lower temperatures often favor the formation of the thermodynamically more stable product, which may or may not be the desired epimer. Experiment with different solvents to find one that favors the desired transition state.
-
Neighboring Group Participation: The protecting groups on adjacent carbons can influence the stereochemical outcome of a reaction through neighboring group participation. Consider using a participating protecting group on a neighboring carbon to direct the stereochemistry of the reaction.
-
Enzymatic Resolution: If chemical methods fail to provide the desired stereoselectivity, consider using an enzymatic resolution step to selectively react with one of the epimers, allowing for the separation of the desired this compound.
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying this compound from the final reaction mixture, which contains unreacted starting materials and byproducts. What purification strategies can I employ?
Answer: The purification of highly polar and structurally similar carbohydrates is notoriously difficult. A combination of techniques is often required.
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: While challenging for very polar sugars, it can be effective for separating protected intermediates. Careful selection of the eluent system is critical.[10]
-
Ion-Exchange Chromatography: This technique is useful for separating charged species from neutral sugars.[3][4]
-
Size-Exclusion Chromatography: Can be used to separate sugars based on their size.
-
-
Crystallization: If a crystalline derivative of this compound can be formed, fractional crystallization can be a powerful purification technique.[11]
-
Preparative HPLC: For high-purity this compound on a smaller scale, preparative HPLC with a suitable column (e.g., an amino-functionalized or ligand-exchange column) is often the most effective method.[2]
Data Presentation
Table 1: Comparison of Reported Yields for this compound and Related Syntheses
| Starting Material | Method | Key Reagents/Enzymes | Reported Yield | Reference |
| Levoglucosenone | Chemical Synthesis | LiAlH₄ or NaBH₄, OsO₄, H₂O₂ | 73-86% (for D-altrosan intermediate) | [3] |
| D-Glucose | Chemical Synthesis | Protection, Epoxidation, Deprotection | ~9% | [3] |
| Lactose | Chemical Synthesis | Walden Inversion, Hydrolysis, Yeast Fermentation | ~8% | [3] |
| D-Fructose | Enzymatic Synthesis | D-tagatose 3-epimerase, D-arabinose isomerase | ~6% (overall) | [7] |
| D-Psicose | Enzymatic Synthesis | L-rhamnose isomerase | This compound formed as a byproduct | [6][7] |
| 1-O-benzyl-β-D-glucopyranoside | Chemoenzymatic | Engineered glycoside-3-oxidase, LS-selectride, Pd/C | 81% (overall for D-allose) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,6-anhydro-β-D-altropyranose (D-altrosan)
This protocol is adapted from a patented method and describes the final hydrolysis step to obtain this compound.[3][4]
Materials:
-
1,6-anhydro-β-D-altropyranose (D-altrosan)
-
1N Hydrochloric acid
-
Dioxane
-
Anion exchange resin (e.g., Amberlite IRA-410, hydroxyl ion form)
-
Silica gel for chromatography
Procedure:
-
Dissolve 1.62 g (10.0 mmol) of D-altrosan in 100 mL of 1N hydrochloric acid.
-
Add 50 mL of dioxane to the solution.
-
Stir the solution for 5 hours at 100°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and pass it through a column of anion exchange resin to neutralize the acid.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to separate the unreacted D-altrosan from the this compound product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 3. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 4. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]
- 9. Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient and scalable synthesis of 2,4-di- N -acetyl- l -altrose ( l -2,4-Alt-diNAc) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01070K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
byproduct formation in D-Altrose synthesis and removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of D-Altrose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is a rare sugar and is typically synthesized through chemical or enzymatic methods. The most common laboratory-scale synthesis routes include:
-
Kiliani-Fischer Synthesis: This classic chain-elongation method starts from D-ribose. It proceeds through a cyanohydrin intermediate, which upon hydrolysis and reduction yields a mixture of this compound and its C2 epimer, D-Allose.[1][2] A significant byproduct of this reaction is D-allonic acid, the C2 epimer of D-altronic acid, due to the non-stereoselective nature of the cyanohydrin formation.[2]
-
Synthesis from Levoglucosenone: This approach involves the conversion of levoglucosenone, a derivative of cellulose (B213188) pyrolysis, to 1,6-anhydro-β-D-altropyranose (D-altrosan) as a key intermediate. Subsequent hydrolysis of the anhydro ring yields this compound.
-
Enzymatic Synthesis: Certain enzymes, such as L-rhamnose isomerase, can produce this compound. Often, this compound is generated as a byproduct during the enzymatic synthesis of D-Allose from D-psicose.
Q2: What are the primary byproducts to expect during this compound synthesis?
A2: The primary byproducts are dependent on the synthetic route:
-
Kiliani-Fischer Synthesis: The main byproduct is D-allonic acid , which is the C2 epimer of the desired D-altronic acid intermediate.[2] This arises from the non-stereoselective addition of cyanide to the aldehyde group of D-ribose.
-
Enzymatic Synthesis: In enzymatic reactions aiming for D-Allose, This compound itself can be a significant byproduct, depending on the enzyme's specificity.
-
Synthesis from Levoglucosenone: Byproducts can include unreacted starting material and intermediates, as well as products from side reactions during the multi-step conversion.
Q3: How can I remove byproducts from my this compound reaction mixture?
A3: Several purification techniques can be employed:
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: This is a common method for separating sugars and other polar compounds. Optimization of the solvent system is crucial for good separation.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules like aldonic acids from neutral sugars. It can also be used to separate sugar isomers like this compound and D-Allose.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): This offers high-resolution separation for obtaining highly pure this compound.
-
-
Fractional Crystallization: This method is effective for separating diastereomeric intermediates, such as D-altronic acid from D-allonic acid, based on differences in their solubility.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Kiliani-Fischer Synthesis
Question: My Kiliani-Fischer synthesis from D-ribose resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the Kiliani-Fischer synthesis are a common issue.[2] Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyanohydrin Formation | Ensure the reaction conditions (temperature, pH, reaction time) are optimal for the addition of cyanide to D-ribose. Use a slight excess of sodium cyanide. |
| Side Reactions During Hydrolysis | The hydrolysis of the cyanohydrin to the aldonic acid should be performed under controlled conditions to avoid degradation of the sugars. |
| Inefficient Lactonization | Ensure complete conversion of the aldonic acids to their corresponding lactones before the reduction step, as the lactone is the species that is reduced. |
| Over-reduction of the Lactone | The reduction of the aldonolactone to the aldose requires careful control. Using a poisoned catalyst (like palladium on barium sulfate) can help prevent over-reduction to the alditol.[4] |
| Losses During Purification | The separation of this compound from D-Allose and other byproducts can be challenging. Optimize your chromatographic conditions or fractional crystallization procedure to minimize product loss. |
Issue 2: High Percentage of D-Allonic Acid Byproduct
Question: I have a significant amount of D-allonic acid in my Kiliani-Fischer reaction mixture. How can I effectively remove it?
Answer: The formation of D-allonic acid is inherent to the non-stereoselective nature of the cyanohydrin step.[2] Here’s how you can address this:
| Removal Method | Description |
| Fractional Crystallization | This is the most common method for separating the diastereomeric aldonic acids (D-altronic and D-allonic acids). The two acids will have different solubilities in a given solvent system, allowing for their separation through careful crystallization. |
| Ion-Exchange Chromatography | Since aldonic acids are charged, they can be separated from neutral sugars using an anion exchange resin. While this won't separate the two aldonic acids from each other, it will effectively remove them from the final this compound product after the reduction step. |
Issue 3: this compound as a Byproduct in Enzymatic Synthesis
Question: I am trying to synthesize D-Allose, but I am getting a significant amount of this compound as a byproduct. How can I minimize its formation?
Answer: The formation of this compound is a known issue when using certain isomerases.
| Potential Cause | Recommended Solution |
| Enzyme Specificity | The L-rhamnose isomerase you are using may have a broader substrate specificity, leading to the formation of this compound. |
| Reaction Equilibrium | The enzymatic conversion is often a reversible reaction, and the equilibrium mixture may contain both D-Allose and this compound. |
| Sub-optimal Reaction Conditions | The pH, temperature, and reaction time can influence the product ratio. |
To minimize this compound formation, consider screening different L-rhamnose isomerases from various microbial sources to find one with higher selectivity for D-Allose. Additionally, optimizing the reaction conditions may shift the equilibrium to favor the desired product.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods (Qualitative)
| Synthesis Method | Starting Material | Primary Byproduct(s) | Typical Yield Range | Key Challenges |
| Kiliani-Fischer | D-Ribose | D-Allose, D-Allonic Acid[1][2] | Low to Moderate (around 30% reported for the classic method)[2] | Lack of stereoselectivity, use of toxic reagents (cyanide), multi-step process.[2] |
| From Levoglucosenone | Levoglucosenone | Intermediates, side-reaction products | Moderate to High | Multi-step synthesis requiring protection and deprotection steps. |
| Enzymatic | D-Psicose | D-Allose, unreacted substrate | Variable (dependent on enzyme and conditions) | Enzyme cost and stability, achieving high selectivity. |
Note: Quantitative yield data for this compound synthesis is not widely available in a comparative format. The yields are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Kiliani-Fischer Synthesis of this compound from D-Ribose (Conceptual Outline)
Objective: To synthesize this compound by extending the carbon chain of D-ribose.
Materials:
-
D-Ribose
-
Sodium Cyanide (NaCN)
-
Barium Hydroxide (Ba(OH)₂)
-
Sulfuric Acid (H₂SO₄)
-
Sodium amalgam or a suitable reducing agent (e.g., H₂ with a poisoned catalyst)
-
Appropriate solvents for reaction and purification
Procedure:
-
Cyanohydrin Formation: React D-ribose with sodium cyanide in an aqueous solution. This reaction is not stereoselective and will produce a mixture of two epimeric cyanohydrins.
-
Hydrolysis to Aldonic Acids: Hydrolyze the cyanohydrin mixture, typically by heating in the presence of a base like barium hydroxide, to form a mixture of D-altronic acid and D-allonic acid barium salts.
-
Acidification and Lactonization: Carefully acidify the mixture with sulfuric acid to precipitate barium sulfate (B86663) and release the free aldonic acids. The aldonic acids are then converted to their corresponding γ-lactones, usually by heating under reduced pressure.
-
Separation of Lactones (Optional but Recommended): The diastereomeric lactones can be separated at this stage using fractional crystallization or chromatography.
-
Reduction to Aldoses: Reduce the separated (or mixed) aldonolactones to the corresponding aldoses. A common method is reduction with a sodium amalgam at a controlled pH (around 3-5). Alternatively, catalytic hydrogenation over a poisoned catalyst can be used.[4]
-
Purification: Purify this compound from the reaction mixture (which will also contain D-Allose if the lactones were not separated) using chromatographic techniques such as silica gel or ion-exchange chromatography.
Protocol 2: General Procedure for Silica Gel Column Chromatography for Sugar Purification
Objective: To separate this compound from less polar or more polar byproducts.
Materials:
-
Crude this compound mixture
-
Silica gel (appropriate mesh size, e.g., 60-120 mesh)
-
Eluent (e.g., a mixture of dichloromethane (B109758) and methanol (B129727), or ethyl acetate (B1210297) and ethanol)
-
Glass column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used. For sugars, a common gradient is to increase the percentage of methanol in dichloromethane.
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
Caption: Experimental workflow for the Kiliani-Fischer synthesis of this compound.
References
D-Altrose purification strategies to remove impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Altrose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Given that this compound is a rare sugar often produced through the epimerization of other sugars, the most common impurities are typically structurally related carbohydrates. This compound is the C-3 epimer of D-Mannose and can be formed as a byproduct in the synthesis of D-Allose from D-psicose.[1] Therefore, likely impurities include:
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Starting Materials: Residual precursors such as D-psicose or D-fructose.[1][2]
-
Epimers and Isomers: Other aldohexoses like D-Allose, D-Mannose, and D-Glucose may be present due to incomplete conversion or side reactions.[3][4][5]
-
Anomers: Both α and β anomers of this compound will exist in equilibrium in solution.[6]
-
Degradation Products: Under harsh conditions (e.g., strong acid or heat), sugars can undergo dehydration or other degradation reactions.
Q2: Which analytical techniques are recommended for assessing this compound purity?
A2: A multi-pronged analytical approach is essential to confirm the purity of this compound.[7] High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a standard method for sugar analysis as it does not require a chromophore.[8] For identification of specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step is highly effective.[8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for highly accurate purity determination without needing a reference standard for the analyte itself.[8]
Purification Strategy Troubleshooting
Crystallization Issues
Q3: My this compound solution is not crystallizing. What steps can I take to induce crystal formation?
A3: Failure to crystallize is typically due to insufficient supersaturation or a lack of nucleation sites.[9] this compound is soluble in water and practically insoluble in methanol (B129727), making a water/alcohol system a common choice for crystallization.[1][10]
Here are some troubleshooting steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover the vial to allow for the slow evaporation of the solvent (water).[10]
-
Add Anti-solvent: Gradually add an anti-solvent like ethanol (B145695) or methanol to decrease the solubility of this compound.[9][10]
-
-
Optimize Temperature: Further decrease the temperature of the solution (e.g., move to 4°C) to reduce solubility.[9]
Q4: My this compound is "oiling out" and forming a syrup instead of crystals. How can I resolve this?
A4: "Oiling out" occurs when the sugar comes out of a highly supersaturated solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9][11] This can also be caused by the presence of significant impurities which lower the melting point.[11][12]
To address this issue:
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Reduce Supersaturation: Re-heat the solution to dissolve the oil. Add a small amount of the primary solvent (e.g., water) to reduce the supersaturation level.[9][11]
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Slow Down Cooling: Allow the solution to cool at a much slower rate. You can insulate the container to achieve this.[9][13]
-
Pre-purification: If impurities are suspected, consider a preliminary purification step using column chromatography before attempting crystallization.[12]
Troubleshooting Logic for this compound Crystallization
Caption: Troubleshooting workflow for this compound crystallization.
Chromatographic Purification Issues
Q5: I am unable to separate this compound from its epimers using chromatography. What can I do?
A5: Separating epimers is challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is often the method of choice. Success depends heavily on the stationary phase, mobile phase, and other conditions.
-
Column Selection: For sugars, specialized columns like those with amino-propylesiloxane-bonded silica (B1680970) phases or ligand-exchange columns (e.g., Ca2+ or Pb2+ forms) are often more effective than standard C18 columns.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of acetonitrile (B52724) and water, needs to be carefully optimized. Varying the ratio can significantly impact resolution.
-
Recycling HPLC: For very difficult separations, alternate-pump recycling HPLC can be employed to increase the effective column length, enhancing separation of closely eluting compounds like isomers.[14]
General Purification & Analysis Workflow
Caption: General workflow for this compound purification and analysis.
Data & Protocols
Table 1: Comparative Data for Analytical Methods
| Parameter | HPLC-RI | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by refractive index difference.[8] | Separation of volatile derivatives by boiling point, identification by mass fragmentation.[8] | Quantitative analysis based on nuclear spin in a magnetic field.[8] |
| Sample Prep | Dissolve in mobile phase, filter.[7][8] | Derivatization (e.g., oximation followed by silylation) required.[8] | Dissolve in deuterated solvent (e.g., D₂O).[7] |
| Primary Use | Purity assessment and quantification.[7] | Identification of impurities.[8] | Highly accurate purity determination without a specific standard.[8] |
| Pros | Non-destructive, good for quantification. | High sensitivity, provides structural information.[8] | Primary analytical method, high precision. |
| Cons | Requires reference standards for identification, sensitive to temperature/flow changes. | Destructive, requires derivatization which adds complexity. | Lower sensitivity than MS, requires high-field instrument. |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-RI
This protocol is a general method for analyzing the purity of this compound and can be adapted based on available equipment and specific separation needs.
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID).[8]
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.
-
Mobile Phase: HPLC-grade water.[15]
-
Temperature: Maintain column and detector at a stable temperature (e.g., Column at 85°C, Detector at 40°C) to minimize baseline drift.[7][15]
-
Sample Preparation:
-
Injection Volume: 10-20 µL.[8]
-
Data Analysis: Determine purity by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks.[8]
Protocol 2: Crystallization of this compound using an Anti-Solvent Method
This protocol describes a common method for crystallizing water-soluble sugars like this compound.
-
Dissolution: In a clean glass vial, dissolve the crude this compound in a minimal amount of hot (e.g., 60-70°C) deionized water to create a saturated solution.
-
Clarification: Ensure the solution is completely clear. If not, gently warm it further until all solids dissolve.[9]
-
Anti-Solvent Addition: While the solution is warm, slowly add an anti-solvent such as ethanol or isopropanol (B130326) dropwise with gentle stirring. Continue adding until the solution becomes slightly turbid, indicating the onset of precipitation.[9]
-
Re-solubilization: Gently warm the turbid solution just until it becomes clear again. This creates a supersaturated state that is ideal for slow crystallization.[9]
-
Cooling and Crystal Growth: Cover the vial and allow it to cool slowly to room temperature. To promote the growth of larger crystals, place the vial in an insulated container or a dewar.[9][13]
-
Incubation: Let the vial stand undisturbed for 24-48 hours. Crystal formation should be observed during this time. For further precipitation, the vial can be moved to a colder environment (4°C).
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. a. Draw D-allose, the C3 epimer of glucose.b. Draw D-talose, the ... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]
- 6. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
Technical Support Center: D-Altrose Crystal Growth for X-ray Crystallography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges of growing D-Altrose crystals suitable for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound, like many rare sugars, presents unique crystallization challenges. Its high solubility in aqueous solutions can make it difficult to achieve the necessary supersaturation for crystal nucleation.[1][2] Furthermore, it has a tendency to form viscous syrups or amorphous glasses instead of well-ordered crystals.[1] Controlling both nucleation and the subsequent crystal growth is critical and is influenced by factors such as the purity of the sample, the choice of solvent, temperature, and the presence of any contaminants.[1]
Q2: What are the recommended solvent systems for this compound crystallization?
A2: Given that this compound is soluble in water and only slightly or practically insoluble in alcohols like methanol (B129727) and ethanol (B145695), a common and effective strategy is to use a mixed solvent system.[1][2][3] Water is typically used as the primary solvent to dissolve the this compound, and an anti-solvent, such as ethanol, methanol, or isopropanol (B130326), is gradually introduced to decrease the sugar's solubility and induce crystallization.[1][2] The precise ratio of solvent to anti-solvent is a critical parameter that requires careful optimization.
Q3: What is the ideal temperature for this compound crystallization?
A3: While a specific optimal temperature for this compound crystallization is not extensively documented, general principles of sugar crystallization can be applied. Dissolving this compound in a minimal amount of warm water (e.g., 50-60°C) allows for a higher concentration to be achieved.[2] Subsequent slow cooling to room temperature, or even lower temperatures such as 4°C, promotes the formation of larger, higher-quality crystals.[1][2] Rapid cooling should be avoided as it often leads to the formation of many small, poorly-defined crystals.[1][2]
Q4: How can I induce crystallization if no crystals form?
A4: If spontaneous crystallization does not occur, several techniques can be employed to induce nucleation:
-
Seeding: Introducing a small, pre-existing crystal of this compound (a seed crystal) into the supersaturated solution provides a template for further crystal growth.[1][4][5] This is often the most effective method.
-
Scratching: Gently scratching the inside surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[1]
-
Concentration: If the solution is not sufficiently supersaturated, slowly evaporating the solvent will increase the concentration of this compound.[1]
-
Lowering Temperature: Further reducing the temperature of the solution will decrease the solubility of this compound, thereby increasing the level of supersaturation.[1]
Data Presentation
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Soluble / Slightly Soluble |
| Methanol | Practically Insoluble / Slightly Soluble (when heated) |
| Ethanol | Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Data compiled from multiple sources indicating general solubility characteristics.
Comparative Solubility of Aldohexoses in Alcohols
The following table presents quantitative solubility data for other aldohexoses (D-Glucose and D-Galactose), which can serve as a useful guide for estimating the solubility of this compound in various anti-solvents at different temperatures.
| Sugar | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| D-Glucose | Methanol | 22 | 1.2 |
| 30 | 1.5 | ||
| 40 | 2.1 | ||
| Ethanol | 22 | 0.3 | |
| 30 | 0.4 | ||
| 40 | 0.6 | ||
| 1-Propanol | 22 | 0.1 | |
| 30 | 0.1 | ||
| 40 | 0.2 | ||
| 2-Propanol | 22 | 0.1 | |
| 30 | 0.2 | ||
| 40 | 0.2 | ||
| D-Galactose | Methanol | 22 | 0.5 |
| 30 | 0.7 | ||
| 40 | 1.0 | ||
| Ethanol | 22 | 0.1 | |
| 30 | 0.1 | ||
| 40 | 0.2 | ||
| 1-Propanol | 22 | < 0.1 | |
| 30 | < 0.1 | ||
| 40 | 0.1 | ||
| 2-Propanol | 22 | < 0.1 | |
| 30 | < 0.1 | ||
| 40 | 0.1 |
Data adapted from a study on carbohydrate solubility in alcohols.[6] This table is intended to provide a comparative reference due to the lack of specific quantitative data for this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
Issue 1: Formation of a Syrup or "Oiling Out"
-
Question: My this compound solution has formed a thick, oily liquid instead of crystals. What should I do?
-
Answer: This phenomenon, known as "oiling out," typically occurs when the solution becomes too supersaturated too quickly, or if the temperature is too high, causing the sugar to separate as a liquid phase.[1]
-
Solution 1: Adjust Supersaturation. Re-dissolve the oil by gently heating the solution and adding a small amount of the primary solvent (water) to reduce the overall concentration. Then, allow the solution to cool at a much slower rate.[1]
-
Solution 2: Modify Anti-solvent. Try using a different anti-solvent or adjusting the ratio of solvent to anti-solvent. A slower addition of the anti-solvent can also be beneficial.
-
Solution 3: Check Purity. Impurities can significantly lower the melting point of the solid, leading to oiling out.[1] Consider further purification of your this compound sample.
-
Issue 2: Formation of a Fine Powder or Many Small Crystals
-
Question: I'm getting a lot of very small crystals or a fine powder instead of larger, single crystals. How can I improve crystal size?
-
Answer: The formation of a fine powder indicates that the rate of nucleation is significantly higher than the rate of crystal growth.[1]
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Solution 1: Reduce Supersaturation. Start with a less concentrated solution by using a slightly larger volume of the primary solvent.[1]
-
Solution 2: Slow Down the Process. Decrease the rate of cooling or the rate of anti-solvent addition. A slower approach will favor the growth of existing nuclei over the formation of new ones.[1]
-
Solution 3: Minimize Agitation. Avoid excessive stirring or agitation of the solution once the crystallization process has begun, as this can promote secondary nucleation.
-
Issue 3: No Crystals Form
-
Question: My this compound solution remains clear, and no crystals have formed after a significant amount of time. What steps can I take?
-
Answer: A lack of crystal formation suggests that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystals to begin growing.
-
Solution 1: Induce Nucleation. As mentioned in the FAQs, try seeding the solution with a this compound crystal or scratching the inner surface of the container.[1]
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Solution 2: Increase Concentration. Slowly evaporate the solvent to increase the concentration of this compound in the solution.[1] This can be achieved by leaving the container partially open in a dust-free environment.
-
Solution 3: Verify Purity. Impurities can sometimes inhibit crystallization. Ensure your starting material is of high purity.[1]
-
Issue 4: The Effect of pH on Crystallization
-
Question: Should I be concerned about the pH of my this compound solution?
-
Answer: Yes, pH can be a critical factor in crystallization. For sugars, pH can influence stability, solubility, and even the rate of crystallization. While specific data for this compound is limited, studies on other sugars suggest that a slightly acidic to neutral pH is often optimal. For instance, fructose (B13574) crystallization has been shown to be favored in a pH range of 4.5 to 5.5. Extreme pH values (highly acidic or alkaline) can lead to the degradation of the sugar molecule. It is recommended to maintain the pH of your this compound solution in a weakly acidic to neutral range (approximately pH 5-7) to enhance stability and promote crystallization.
Experimental Protocols
Protocol 1: Slow Evaporation
This method is suitable when this compound shows moderate solubility in a particular solvent system.
Methodology:
-
Prepare a Saturated Solution: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and ethanol) at a slightly elevated temperature to ensure complete dissolution. The goal is to create a solution that is just at the point of saturation at room temperature.
-
Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Allow for Slow Evaporation: Cover the vessel with a lid or parafilm. Pierce a few small holes in the covering to allow the solvent to evaporate slowly over time. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubate and Observe: Place the vessel in a vibration-free environment at a constant temperature. Monitor the vessel periodically for crystal growth. High-quality single crystals may take several days to a week to form.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This technique is highly effective for crystallizing small amounts of material and allows for a gradual increase in supersaturation.
Methodology:
-
Prepare the Reservoir Solution: Fill the reservoir of a crystallization plate well with 500-1000 µL of the precipitant solution (e.g., a higher concentration of the anti-solvent like ethanol or isopropanol in water).
-
Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of your concentrated this compound solution (dissolved in water) with 1-2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Equilibration and Crystal Growth: Over time, water will slowly diffuse from the drop to the more concentrated reservoir solution. This gradual loss of water from the drop increases the concentration of both the this compound and the precipitant, leading to supersaturation and, ideally, crystal formation.
Protocol 3: Generating Seed Crystals
If you are unable to obtain initial crystals, you may need to generate your own seed crystals.
Methodology:
-
Prepare a Supersaturated Solution: Create a highly concentrated solution of this compound in a small volume of water, gently warming to dissolve as much of the sugar as possible.
-
Induce Rapid Nucleation: Quickly cool the solution on an ice bath or scratch the inside of the container vigorously with a glass rod to induce the formation of a microcrystalline powder.
-
Isolate the Microcrystals: Quickly collect the resulting powder by filtration or centrifugation.
-
Wash and Dry: Wash the microcrystals with a small amount of a solvent in which this compound is insoluble (e.g., cold ethanol) to remove any remaining syrup, and then dry them.
-
Use as Seeds: These microcrystals can now be used as seeds in subsequent crystallization experiments.
Visualizations
References
preventing D-Altrose degradation during storage and experiments
Welcome to the technical support center for D-Altrose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it at 2°C - 8°C in a tightly sealed container to protect it from moisture. For extended storage, maintaining a dry, inert atmosphere (e.g., under nitrogen or argon) can further prevent hydrolytic and oxidative degradation.
Q2: How should I prepare and store this compound solutions?
A2: this compound solutions should be prepared fresh for optimal results. Use high-purity, sterile water or a buffer appropriate for your experiment. For short-term storage (up to a week), solutions can be stored at 2-8°C. For longer-term storage, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound degradation?
A3: The main factors contributing to the degradation of this compound, similar to other reducing sugars, are:
-
pH: this compound is most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) can accelerate degradation through processes like epimerization and isomerization.
-
Temperature: Elevated temperatures significantly increase the rate of degradation reactions, including caramelization and the Maillard reaction.
-
Presence of Amines: In the presence of primary and secondary amines (e.g., in Tris or glycine (B1666218) buffers), this compound can undergo the Maillard reaction, especially upon heating, leading to browning and the formation of complex byproducts.
-
Oxidizing Agents: The aldehyde group in this compound is susceptible to oxidation.
Q4: Can this compound solutions be autoclaved?
A4: Autoclaving this compound solutions is not recommended. The high temperature and pressure can lead to significant degradation, including caramelization and other reactions, which will compromise the integrity of your sample. Filter-sterilization using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.
Q5: What are the common signs of this compound degradation?
A5: Visual signs of degradation include a yellowing or browning of the solid or solution, which can indicate caramelization or Maillard reactions. Analytically, degradation can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC), where you might observe the appearance of new peaks or a decrease in the area of the this compound peak.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh this compound solutions before each experiment. If using frozen aliquots, thaw them immediately before use and avoid repeated freeze-thaw cycles. Verify the purity of your this compound stock using HPLC. |
| Browning or discoloration of this compound solution, especially upon heating | Caramelization or Maillard reaction. | Avoid heating this compound solutions if possible. If heating is necessary, use the lowest effective temperature for the shortest duration. Avoid using amine-containing buffers (e.g., Tris, glycine) when heating this compound; opt for non-amine buffers like phosphate (B84403) or HEPES. |
| Unexpected pH changes in the experimental medium after adding this compound | Degradation of this compound into acidic byproducts, particularly under alkaline or heated conditions. | Use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 4-7). Monitor the pH of your experimental setup after the addition of this compound. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Epimerization of this compound to other sugars (e.g., D-Allose, D-Mannose) or formation of other degradation products. | Ensure your experimental conditions (pH, temperature) are controlled and consistent. Analyze your this compound stock to check for the presence of isomers before starting your experiment. Use a validated stability-indicating HPLC method for analysis. |
Data on this compound Stability
While specific quantitative kinetic data for this compound degradation is limited in publicly available literature, the following table summarizes the expected stability trends based on the general behavior of rare sugars under various conditions.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| pH | Acidic (pH < 4) | Moderately Stable | Dehydration products |
| Neutral (pH 6-7) | High Stability | Minimal degradation | |
| Alkaline (pH > 8) | Low Stability | Epimers (e.g., D-Allose), Isomers (e.g., D-Psicose), acidic byproducts | |
| Temperature | Refrigerated (2-8°C) | High Stability (short-term for solutions) | Minimal degradation |
| Room Temperature (~25°C) | Moderate Stability (short-term) | Slow epimerization and degradation | |
| Elevated (>60°C) | Low Stability | Caramelization products, Maillard reaction products (if amines are present) | |
| Storage Form | Solid, dry, sealed | Very High Stability (long-term) | Minimal degradation |
| Aqueous Solution | Stability is condition-dependent | See pH and Temperature effects |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (see protocol below).
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
Stability-Indicating HPLC Method for Aldohexoses
This method can be used to separate and quantify this compound from its potential epimers and other degradation products.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., based on a polystyrene-divinylbenzene copolymer).
-
Mobile Phase: An aqueous solution of sodium hydroxide (B78521) (e.g., 20 mM NaOH). The concentration may need to be optimized for the best separation of all aldohexoses.[1][2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) is highly sensitive for underivatized carbohydrates.
-
Sample Preparation: Dilute the sample in the mobile phase or high-purity water. Filter through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a mixed standard solution containing this compound and its potential epimers (e.g., D-Allose, D-Mannose, D-Galactose, D-Gulose, D-Idose, D-Talose) to determine their retention times and validate the separation.
Visualizations
Logical Workflow for this compound Stability Assessment
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC separation of all aldopentoses and aldohexoses on an anion-exchange stationary phase prepared from polystyrene-based copolymer and diamine: the effect of NaOH eluent concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing peak tailing in HPLC analysis of D-Altrose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of D-Altrose.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a tail that extends from the main peak. For this compound, a highly polar monosaccharide, this can lead to inaccurate quantification, reduced resolution from other components in a sample, and overall poor data quality. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1]
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: The most common causes for this compound peak tailing in HPLC include:
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Secondary Interactions with the Stationary Phase: this compound, with its multiple hydroxyl groups, can form secondary interactions with active sites on the HPLC column. This is particularly problematic with residual silanol (B1196071) groups on silica-based columns (like C18) or with the amino groups on aminopropyl columns.[1]
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Anomer Separation: As a reducing sugar, this compound can exist in different anomeric forms (α and β isomers) in solution. Under certain chromatographic conditions, these anomers can partially separate, leading to broadened or split peaks that can be misinterpreted as tailing.
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Inappropriate Mobile Phase Conditions: The composition of the mobile phase, especially the pH and the ratio of organic solvent to water, significantly influences peak shape.
-
Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, causing peak distortion.[1]
-
Extra-Column Effects: Issues within the HPLC system itself, such as long tubing or dead volume in fittings, can contribute to band broadening and peak tailing.
Troubleshooting Guides
This section provides a systematic approach to resolving peak tailing issues during this compound analysis.
Problem 1: Peak tailing is observed with the this compound standard.
This indicates that the issue is likely with the analytical method or the HPLC system, rather than the sample matrix.
Troubleshooting Workflow for Standard Analysis
Caption: Troubleshooting workflow for peak tailing with a this compound standard.
Problem 2: this compound peak tailing emerges after analyzing several samples.
If the standard runs initially show good peak shape, but tailing develops over a sequence of sample injections, the problem is likely related to the sample matrix or column contamination.
Troubleshooting Workflow for Sample Analysis
Caption: Troubleshooting workflow for peak tailing that develops during a sample sequence.
Data Presentation
The following tables provide quantitative data on how different chromatographic parameters can affect the analysis of monosaccharides, which can be extrapolated to this compound.
Table 1: Effect of Acetonitrile Concentration on Monosaccharide Retention and Resolution
| Acetonitrile Concentration (%) | Retention Time of Fructose (min) | Retention Time of Glucose (min) | Resolution (Glucose/Fructose) | Peak Tailing Factor (Glucose) |
| 85 | 4.16 | 4.83 | > 1.5 | 1.1 |
| 75 | 3.50 | 4.10 | > 1.5 | 1.2 |
| 65 | Not resolved | Not resolved | < 1.0 | > 1.5 |
Data adapted from a study on monosaccharide analysis.[2] Higher acetonitrile concentrations generally lead to better resolution and peak shape for monosaccharides in HILIC mode.
Table 2: HPLC Method Validation Data for a Mix of Monosaccharides
| Parameter | Fructose | Glucose | Sucrose | Lactose |
| Linearity (r²) | 0.9998 | 0.9998 | 0.9998 | 0.9998 |
| LOD (mg/mL) | 0.05024 | 0.05024 | 0.05024 | 0.05024 |
| LOQ (mg/mL) | 0.1522 | 0.1522 | 0.1522 | 0.1522 |
| Recovery (%) | 96.78-108.88 | 96.78-108.88 | 96.78-108.88 | 96.78-108.88 |
| Intra-day Precision (RSD%) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
| Inter-day Precision (RSD%) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
This data from a validated HPLC-RID method for sugars demonstrates typical performance parameters achievable with an optimized method.[3]
Experimental Protocols
Key Experiment: HPLC Analysis of this compound and Other Monosaccharides using a HILIC Column
This protocol is adapted from established methods for the analysis of rare and common sugars.[4][5]
1. Objective:
To achieve baseline separation and symmetrical peak shapes for this compound and other monosaccharides in a standard mixture.
2. Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
HILIC column (e.g., Amino- or Amide-based, 4.6 x 250 mm, 5 µm).
-
This compound and other monosaccharide standards.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C (for RID).
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
4. Standard Preparation:
-
Prepare a stock solution of each monosaccharide standard at a concentration of 10 mg/mL in a 50:50 acetonitrile:water solution.
-
From the stock solutions, prepare a mixed standard solution containing each sugar at a final concentration of 1 mg/mL.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 acetonitrile:water) to ensure no interfering peaks are present.
-
Inject the mixed standard solution.
-
Identify the peaks based on the retention times of individual standard injections.
-
Assess the peak shape, particularly the tailing factor for each monosaccharide.
6. Expected Results:
Under these conditions, baseline separation of common monosaccharides should be achieved with symmetrical peaks (tailing factor close to 1.0).
Logical Relationship for Method Optimization
Caption: Logical workflow for optimizing the HPLC method for this compound analysis.
References
overcoming solubility issues with D-Altrose in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with D-Altrose and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is an unnatural aldohexose monosaccharide, a C-3 epimer of mannose.[1][2] It is a white to off-white crystalline solid.[2] Its general solubility profile is as follows:
-
Dimethyl Sulfoxide (DMSO): Slightly soluble
-
Heated Methanol: Slightly soluble
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
Several factors can influence the dissolution of this compound:
-
Temperature: Like most carbohydrates, the solubility of this compound in water is temperature-dependent. Higher temperatures generally increase solubility.[3][4]
-
Concentration: You may be attempting to create a supersaturated solution. Without specific solubility data, it is recommended to start with lower concentrations and gradually increase the amount of this compound.
-
pH: The stability of aldose sugars can be pH-dependent. Neutral to slightly acidic conditions (pH 4-7) are generally optimal for the stability of similar sugars.[5]
-
Purity of this compound: Impurities can sometimes affect solubility and dissolution rates.
Q3: Can I heat my this compound solution to improve solubility?
Yes, gentle heating can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the sugar, potentially causing caramelization or the formation of byproducts that could interfere with your experiments.[5] If heating is necessary, use the lowest effective temperature for the shortest possible duration.[5]
Q4: Is it advisable to autoclave this compound solutions for sterilization?
Autoclaving this compound solutions is not recommended. The high temperatures and pressures involved in autoclaving can cause significant degradation of the sugar.[5] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.[5]
Q5: My this compound solution is clear at a higher temperature but forms a precipitate upon cooling. What should I do?
This indicates that the concentration of this compound exceeds its solubility limit at the lower temperature. To resolve this, you can:
-
Gently warm the solution to redissolve the precipitate before use.
-
Prepare a less concentrated stock solution if precipitation is a recurring issue.[5]
-
Maintain the working solution at a slightly elevated temperature if your experimental setup allows, ensuring the temperature is not high enough to cause degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Incompletely Dissolved Solution | The concentration exceeds the solubility at the current temperature. | Increase the temperature of the solvent (water or buffer) during dissolution with gentle agitation. Use a larger volume of solvent to prepare a more dilute solution. |
| Browning or Yellowing of the Solution | Degradation of this compound, possibly due to excessive heating or alkaline pH. | Avoid high temperatures and prolonged heating.[5] Ensure the pH of your buffer is neutral to slightly acidic.[5] Prepare fresh solutions before each experiment. |
| Precipitate Forms Over Time or Upon Storage | The solution is supersaturated at the storage temperature. | Store the solution at room temperature or a slightly elevated temperature if stability permits. If refrigeration is necessary, gently warm and agitate the solution to redissolve the precipitate before use. Prepare fresh solutions as needed. |
| Inconsistent Experimental Results | Degradation or epimerization of this compound in solution over time. | Prepare fresh this compound solutions for each experiment. For long-term storage, consider preparing aliquots and storing them at -80°C to minimize freeze-thaw cycles, though stability should be validated.[5] |
| Formation of a Syrup or "Oiling Out" | The solution is too supersaturated, or the temperature is too high, preventing crystallization. | Re-heat the solution to dissolve the syrup and add a small amount of additional solvent to reduce supersaturation. Allow the solution to cool more slowly.[6] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
Note: Specific quantitative solubility data for this compound is limited in published literature. The values in this table are based on qualitative descriptions and data for analogous rare sugars.
| Solvent | Solubility at 25°C ( g/100 mL) | Notes |
| Water | >10 (Estimated) | Soluble; solubility increases with temperature. |
| Methanol | <0.1 (Estimated) | Practically insoluble.[1][2] |
| Ethanol | <0.1 (Estimated) | Poorly soluble, similar to other monosaccharides.[7] |
| DMSO | ~3 (Estimated for D-Glucose) | Slightly soluble. |
| PBS (pH 7.4) | >10 (Estimated) | Expected to be similar to water. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in Water
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture or other biological assays.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile conical tube or flask
-
Magnetic stirrer and stir bar (optional)
-
Water bath
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile conical tube or flask.
-
Add a portion of the sterile water to the this compound powder.
-
Gently agitate or stir the mixture. A magnetic stirrer can be used for larger volumes.
-
To aid dissolution, place the container in a water bath set to a temperature between 37°C and 50°C. Do not exceed 50°C to minimize the risk of degradation.
-
Continue to agitate the solution until the this compound is completely dissolved.
-
Add the remaining sterile water to reach the final desired volume and mix thoroughly.
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile container.
-
Store the solution at room temperature or as determined by your experimental needs. For longer-term storage, consider preparing aliquots and storing them at -20°C or -80°C, being mindful of potential precipitation upon thawing.[5]
Protocol 2: Cellular Uptake Assay for this compound
Objective: To assess the uptake of this compound in a specific cell line, potentially in competition with D-glucose.
Materials:
-
Cell line of interest (e.g., cancer cell line, adipocytes)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (prepared as in Protocol 1)
-
D-Glucose stock solution (as a competitor)
-
Assay kit for measuring sugar uptake (e.g., a fluorescently labeled glucose analog uptake assay or a colorimetric total carbohydrate assay)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Seed the cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
On the day of the assay, remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells in a glucose-free medium for a specified period (e.g., 1-2 hours) to deplete intracellular glucose stores.
-
Prepare your treatment conditions. This may include:
-
Control (no sugar)
-
This compound at various concentrations
-
D-Glucose (as a positive control)
-
This compound in the presence of a high concentration of D-Glucose (to assess competitive uptake)
-
-
Add the appropriate treatment solutions to the wells and incubate for the desired time period (e.g., 30-60 minutes).
-
Stop the uptake by aspirating the treatment solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of sugar taken up by the cells using your chosen assay method, following the manufacturer's instructions.
-
Normalize the sugar uptake to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
Visualizations
Caption: Workflow for this compound solution preparation and experimental use.
Caption: Hypothetical signaling pathway of this compound in a cancer cell.
References
- 1. Altrose - Wikipedia [en.wikipedia.org]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glucose - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing D-Altrose Concentration in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of D-Altrose in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
A1: this compound is a rare, unnatural monosaccharide, an epimer of D-mannose.[1] While research is ongoing, preliminary studies suggest it may possess antioxidant properties by competing with D-glucose at the cellular level.[1] Unlike the more common D-isomers of sugars, the metabolism of rare sugars like this compound by mammalian cells may be limited, suggesting it could act as a metabolic inhibitor or a modulator of cellular signaling.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A general starting point for this compound concentration in cell culture experiments is 10 mM.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: To determine the optimal concentration, a dose-response study is recommended. This involves testing a range of this compound concentrations to identify the one that produces the desired biological effect without causing significant cytotoxicity.[2] A suggested range for initial testing is from 0.1 mM to 100 mM.[1]
Q4: What are the potential effects of this compound on cellular signaling pathways?
A4: The specific effects of this compound on cellular signaling are still an active area of research.[1] It is hypothesized that as a sugar analog, this compound could potentially interfere with pathways that are sensitive to glucose levels and metabolic stress. These may include pathways involved in nutrient sensing, such as the AMPK and mTOR pathways, as well as stress-activated protein kinase (SAPK) pathways like p38 and JNK.[3][4] Researchers should consider investigating these pathways when exploring the mechanism of action of this compound.
Q5: Should I be concerned about solvent toxicity when preparing this compound solutions?
A5: If you are using a solvent such as DMSO to dissolve this compound, it is important to ensure the final concentration of the solvent in the cell culture medium is low enough to avoid toxicity (typically ≤ 0.1%).[2] Always include a vehicle control (medium with the solvent at the highest concentration used) in your experiments to account for any effects of the solvent itself.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell death or unexpected cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your functional assays.[2][5] |
| Solvent toxicity. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest solvent concentration used.[2] | |
| Cell line is particularly sensitive. | Test a lower range of this compound concentrations. Ensure the cell culture is healthy and within a low passage number range before starting the experiment.[2] | |
| No observable effect or inconsistent results | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Insufficient incubation time. | Optimize the incubation time. Effects may be time-dependent. A time-course experiment is recommended. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. While this compound is generally stable, long-term stability in specific media formulations should be considered. | |
| Variability in experimental conditions. | Ensure consistent cell seeding density, passage number, and incubator conditions (temperature, CO2). Use calibrated pipettes to minimize errors in serial dilutions.[2] | |
| Interference with assay readout | This compound interacts with assay reagents. | This is a possibility with any novel compound. For metabolic assays like MTT or XTT, which measure cellular reductive capacity, run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt.[5] |
| Changes in cellular metabolism affecting the assay. | This compound may alter the metabolic state of the cells.[1] Consider using an orthogonal assay to confirm your results. For example, if you are using a metabolic assay to infer cell number, validate with a direct cell counting method or a DNA quantification assay.[6] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol is used to assess the effect of this compound on cell viability.[1]
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, HepG2)
-
96-well plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Prepare serial dilutions of this compound in fresh culture medium (e.g., 0.1, 1, 10, 50, 100 mM).[1]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[1]
-
Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
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Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Cellular Metabolism via Lactate (B86563) Production
This protocol can be used to determine if this compound is metabolized by the cells by measuring lactate, a product of glycolysis.[1]
Materials:
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This compound
-
D-Glucose (positive control)
-
Cell line of interest (e.g., HepG2)
-
96-well plates
-
Low-glucose culture medium
-
Lactate assay kit
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.[1]
-
Replace the culture medium with low-glucose medium and incubate for 24 hours to deplete glucose stores.[1]
-
Replace the medium with fresh low-glucose medium containing either 10 mM this compound, 10 mM D-Glucose, or no sugar (control).[1]
-
Incubate for 24 hours at 37°C.[1]
-
Collect the culture medium from each well.
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Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer's instructions.[1]
-
Normalize the lactate production to the number of cells or protein concentration per well.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential this compound signaling mechanism.
References
Technical Support Center: Scaling Up D-Altrose Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of D-Altrose. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up production from laboratory to larger-scale studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which are most amenable to scaling up?
A1: The main synthetic pathways to this compound include chemical synthesis from readily available monosaccharides and enzymatic or microbial conversion.
-
Chemical Synthesis:
-
From D-Ribose: The Kiliani-Fischer synthesis can be used to extend the carbon chain of D-ribose to produce D-Altronic acid, which is then converted to this compound. A major challenge with this method is the lack of stereoselectivity, leading to the formation of the C-2 epimer, D-Allonic acid, as a significant byproduct. This necessitates challenging purification steps, such as fractional crystallization, which can impact the overall yield and scalability.
-
From Levoglucosenone (B1675106): this compound can be prepared from levoglucosenone via a D-altrosan intermediate, formed after stereoselective reduction and cis-hydroxylation. This method can offer better stereocontrol compared to the Kiliani-Fischer synthesis.
-
Via Oxidation-Reduction of D-Glucose Derivatives: This approach involves the regioselective oxidation of a secondary hydroxyl group in a protected D-glucose derivative, followed by stereoselective reduction of the resulting ketone. While this can provide good yields, it often requires multiple protection and deprotection steps, which can increase the complexity and cost of large-scale production.
-
-
Enzymatic/Microbial Synthesis:
-
Isomerization/Epimerization Cascades: The "Izumoring strategy" for producing rare sugars can be applied to this compound synthesis.[1] This involves a series of enzymatic reactions, often starting from an abundant sugar like D-fructose. For instance, D-fructose can be converted to D-psicose, which is then epimerized to D-allose, with this compound sometimes formed as a byproduct.[1] While enzymatic methods offer high specificity and milder reaction conditions, challenges in scaling up include enzyme stability, unfavorable reaction equilibria, and the cost of enzymes.
-
Fermentation: Engineered microorganisms can be used to produce this compound from simple carbon sources like glucose. While this approach is promising for large-scale, sustainable production, the development of highly efficient microbial strains and optimization of fermentation conditions are critical and can be time-consuming.
-
For larger-scale studies, enzymatic and microbial routes are often preferred due to their potential for higher specificity, reduced waste, and milder reaction conditions, although significant process development and optimization are required.
Q2: What are the most common byproducts in this compound synthesis, and how can their formation be minimized?
A2: The most common byproduct is the C-2 epimer, D-Allose . In chemical syntheses like the Kiliani-Fischer method starting from D-ribose, the initial cyanohydrin formation is not stereoselective, leading to a mixture of D-Altronic and D-Allonic acids.
-
Minimization Strategies:
-
Stereoselective Reagents: Employing chiral catalysts or reagents that favor the formation of the desired stereoisomer can significantly reduce the formation of D-Allose.
-
Enzymatic Synthesis: Using specific enzymes like epimerases can provide high stereoselectivity, minimizing the formation of unwanted epimers.
-
Reaction Condition Optimization: Carefully controlling reaction parameters such as temperature, solvent, and pH can influence the stereochemical outcome of the reaction.
-
Q3: What are the key challenges in the purification of this compound at a larger scale?
A3: The primary challenge in purifying this compound is its separation from structurally similar sugars, particularly its epimer D-Allose, due to their very similar physical and chemical properties.
-
Large-Scale Purification Techniques:
-
Chromatography: Preparative chromatography is the most effective method for separating this compound from its epimers. Ion-exchange chromatography or high-performance liquid chromatography (HPLC) with specialized columns are often employed. Scaling up chromatography can be resource-intensive and requires careful optimization of the stationary phase, mobile phase, and loading capacity to maintain resolution and throughput.
-
Crystallization: Fractional crystallization can be used, but it is often less efficient for separating closely related epimers and can lead to significant product loss.
-
Derivatization: In some cases, the sugar mixture can be derivatized to enhance the physical differences between the components, facilitating separation. The protecting groups are then removed after purification.
-
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reactions | - Monitor reaction progress closely using techniques like TLC or HPLC. - Ensure reagents are of high purity and anhydrous where necessary. - Optimize reaction time and temperature. |
| Side Reactions/Byproduct Formation | - Adjust stoichiometry of reagents to minimize side reactions. - Investigate the effect of different solvents and catalysts on stereoselectivity. - For reactions sensitive to air or moisture, perform them under an inert atmosphere (e.g., nitrogen or argon). |
| Product Degradation | - Use milder reaction conditions (e.g., lower temperature, neutral pH) if the product is unstable. - Minimize the duration of harsh reaction or work-up conditions. |
| Losses During Work-up and Purification | - Optimize extraction and crystallization procedures to maximize recovery. - For chromatographic purification, carefully select the stationary and mobile phases to achieve good separation with minimal product loss. |
Issue 2: Low Conversion Rate in Enzymatic Synthesis
| Potential Cause | Recommended Solution |
| Unfavorable Reaction Equilibrium | - Implement in-situ product removal (ISPR) techniques, such as selective crystallization or continuous chromatography, to shift the equilibrium towards the product. |
| Suboptimal Reaction Conditions | - Systematically optimize pH, temperature, and buffer composition for the specific enzyme being used. |
| Enzyme Instability/Inactivation | - Immobilize the enzyme on a solid support to enhance its stability and allow for reuse. - Perform a standard activity assay on the enzyme stock before use. - Avoid excessively high temperatures or extreme pH values that can denature the enzyme. |
| Substrate or Product Inhibition | - Determine the optimal substrate concentration to avoid substrate inhibition. - If product inhibition is observed, consider using a continuous process where the product is constantly removed from the reaction mixture. |
Data Presentation: Comparison of this compound Synthesis Routes
Note: Quantitative data for pilot or industrial-scale this compound synthesis is limited in publicly available literature. The following table provides a general comparison based on laboratory-scale syntheses and principles of scaling up.
| Parameter | Chemical Synthesis (e.g., Kiliani-Fischer) | Enzymatic Synthesis (e.g., Izumoring) |
| Starting Material | D-Ribose, Levoglucosenone, D-Glucose derivatives | D-Fructose, D-Glucose |
| Key Reagents | Strong acids/bases, oxidizing/reducing agents, cyanides | Enzymes (e.g., isomerases, epimerases), buffers |
| Reaction Conditions | Often harsh (extreme pH, high/low temperatures), anhydrous solvents | Mild (near-neutral pH, moderate temperatures), aqueous media |
| Yield (Lab Scale) | Variable, often moderate due to multiple steps and byproduct formation | Can be high, but often limited by reaction equilibrium |
| Byproducts | Significant amounts of epimers (e.g., D-Allose) | Highly specific, minimal byproducts |
| Scalability Challenges | Handling of hazardous reagents, difficult purification, waste disposal | Enzyme cost and stability, unfavorable equilibrium, process optimization |
| Environmental Impact | Higher, due to use of hazardous chemicals and organic solvents | Lower, generally considered a "greener" approach |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from D-Ribose (Illustrative Lab-Scale)
This protocol is based on the principles of the Kiliani-Fischer synthesis and is for illustrative purposes. It requires careful handling of hazardous materials, particularly cyanide.
-
Cyanohydrin Formation:
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Dissolve D-ribose in water and cool in an ice bath.
-
Slowly add a solution of sodium cyanide (NaCN) while maintaining the temperature below 5°C.
-
Acidify the reaction mixture carefully with a dilute acid (e.g., H₂SO₄) to generate HCN in situ, which then reacts with the aldehyde.
-
Allow the reaction to proceed for several hours at a controlled temperature.
-
-
Hydrolysis to Aldonic Acids:
-
Heat the reaction mixture containing the cyanohydrins with a strong base (e.g., Ba(OH)₂) to hydrolyze the nitrile group to a carboxylate.
-
Acidify the solution with sulfuric acid to precipitate barium sulfate (B86663) and yield a mixture of D-Altronic and D-Allonic acids in solution.
-
-
Lactonization and Separation:
-
Concentrate the acidic solution under reduced pressure to promote the formation of the corresponding γ-lactones (D-Altronolactone and D-Allonolactone).
-
Separate the diastereomeric lactones by fractional crystallization from a suitable solvent (e.g., ethanol (B145695) or acetone). This is a critical and often challenging step.
-
-
Reduction to this compound:
-
Dissolve the purified D-Altronolactone in a suitable solvent.
-
Reduce the lactone to this compound using a reducing agent such as sodium amalgam or sodium borohydride. The reaction conditions must be carefully controlled to avoid over-reduction to the alditol.
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using column chromatography on silica (B1680970) gel or a suitable ion-exchange resin.
-
Protocol 2: Enzymatic Conversion of D-Psicose to D-Allose and this compound (Conceptual)
This protocol is conceptual and based on enzymatic reactions known to produce this compound as a byproduct. Optimization of enzyme concentrations, pH, and temperature is crucial.
-
Enzyme and Substrate Preparation:
-
Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dissolve D-psicose in the buffer to the desired concentration (e.g., 100 g/L).
-
Prepare a solution of L-rhamnose isomerase in the same buffer.
-
-
Reaction Setup:
-
Combine the D-psicose solution and the enzyme solution in a temperature-controlled reaction vessel.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture.
-
Stop the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).
-
Analyze the composition of the samples (D-psicose, D-allose, this compound) using HPLC.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached equilibrium or the desired conversion is achieved, terminate the entire reaction by heat inactivation.
-
Remove the denatured enzyme by centrifugation or filtration.
-
Separate this compound from the reaction mixture containing D-psicose and D-allose using preparative chromatography (e.g., ion-exchange or simulated moving bed chromatography).
-
Mandatory Visualizations
References
common pitfalls in D-Altrose handling and preparation
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with D-Altrose (B8254741). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, preparation, and analysis of this rare sugar.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
-
Q: What are the primary storage recommendations for solid this compound? A: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The use of a desiccator is recommended for long-term storage to prevent caking and degradation.
-
Q: How should I prepare a stock solution of this compound? A: To prepare a stock solution, it is advisable to dissolve solid this compound in a high-purity aqueous solvent, such as sterile, nuclease-free water or a buffer suitable for your experiment. Gentle agitation will aid in complete dissolution. For extended storage, prepare aliquots of the stock solution to minimize freeze-thaw cycles.
-
Q: What is the shelf life of a this compound solution? A: The stability of this compound in solution is influenced by pH and temperature. For quantitative experiments, it is best to use freshly prepared solutions or recently thawed aliquots. While specific degradation kinetics for this compound are not extensively published, related aldoses are most stable in slightly acidic to neutral conditions (pH 4-7).[3]
2. Synthesis and Purification
-
Q: I am synthesizing this compound from D-ribose via the Kiliani-Fischer synthesis, but my yields are consistently low. What could be the issue? A: A common pitfall in this synthesis is the non-stereoselective nature of the cyanohydrin reaction, which produces D-allonic acid as a C-2 epimer byproduct alongside the desired D-altronic acid.[4] The separation of these epimers often requires fractional crystallization, which can be inefficient and lead to low yields of the D-altronic acid precursor.[4]
-
Q: During the purification of this compound by crystallization, my product "oils out" instead of forming crystals. How can I resolve this? A: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is too supersaturated or if the temperature is too high.[5] To troubleshoot this, try re-heating the solution to dissolve the oil and then add a small amount of additional solvent to reduce the supersaturation.[5] Subsequently, allow the solution to cool more slowly to encourage gradual crystal formation.[5] The presence of impurities can also inhibit crystallization.[6]
-
Q: What are the common challenges in purifying this compound using column chromatography? A: A primary challenge is the separation of this compound from structurally similar sugars, such as starting materials or epimeric byproducts. Due to their similar polarities, achieving good resolution can be difficult. Optimization of the mobile phase is crucial; for instance, in reversed-phase or HILIC separations, adjusting the acetonitrile-to-water ratio with a shallow gradient can improve separation. Additionally, sample overloading can lead to band broadening and poor resolution, so it is important to use an appropriate sample load for the column size.
3. Analytical Characterization
-
Q: I am analyzing my this compound sample by HPLC, but I'm observing inconsistent retention times. What could be the cause? A: Fluctuations in retention times in HPLC can be attributed to several factors. Changes in the mobile phase composition, even minor ones, can have a significant impact.[7] If using a buffer, ensure the pH is consistent, as a change of as little as 0.1 pH units can alter retention times.[7] Temperature fluctuations can also affect retention, so the use of a column oven is recommended for stable results. Column aging is another potential cause for drifting retention times.[7]
-
Q: My ¹H NMR spectrum of this compound shows broad or distorted peaks. How can I improve the spectral quality? A: Broad peaks in NMR can result from several issues. Poor shimming of the magnet is a common cause and re-shimming should be performed.[8] If the sample is too concentrated, it can lead to increased viscosity and peak broadening; diluting the sample may resolve this.[8] The presence of paramagnetic impurities can also significantly broaden signals; filtering the sample may help.[8]
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup. |
| Side Reactions | In syntheses involving epimerization, carefully control the reaction conditions (e.g., pH, temperature, catalyst) to minimize the formation of byproducts.[2] |
| Product Loss During Workup | This compound is highly water-soluble. If performing an aqueous extraction, ensure the organic layer is thoroughly extracted multiple times. Consider back-extraction of the aqueous layers. |
| Inefficient Purification | Optimize purification methods. In crystallization, ensure the appropriate solvent/anti-solvent system and cooling rate are used.[5] For chromatography, select a column and mobile phase that provides good resolution from impurities. |
Problem: Difficulty in this compound Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No Crystal Formation | Solution is not sufficiently supersaturated or nucleation is inhibited. | Slowly evaporate the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[5] |
| Rapid Crystallization (Fine Powder) | Nucleation is occurring too quickly. | Reduce the rate of cooling. Use a slightly larger volume of solvent to decrease the level of supersaturation.[6] |
| "Oiling Out" | High supersaturation or temperature; presence of impurities. | Re-heat to dissolve the oil, add more solvent, and cool slowly.[5] Consider an additional purification step (e.g., column chromatography) to remove impurities.[9] |
Quantitative Data
Table 1: Solubility of this compound and Related Sugars
| Compound | Water | Methanol | Ethanol |
| This compound | Soluble[10] | Practically Insoluble[10] | Sparingly Soluble |
| D-Glucose | ~91 g/100 mL (25 °C) | ~1.1 g/100 mL (22 °C)[11] | ~0.3 g/100 mL (22 °C)[11] |
| D-Fructose | Very Soluble | ~8.7 g/100 mL (22 °C)[11] | ~1.6 g/100 mL (22 °C)[11] |
Table 2: General Stability Profile of Aldoses in Aqueous Solution
The stability of aldoses like this compound is highly dependent on pH and temperature. The following table provides a general overview based on the established chemistry of reducing sugars.
| Condition | Stability | Potential Degradation Pathways |
| Slightly Acidic (pH 4-6) | Most Stable | Minimal degradation. |
| Strongly Acidic (pH < 4) | Less Stable | Dehydration reactions can occur. |
| Neutral (pH 7) | Moderately Stable | Slow epimerization and degradation can occur. |
| Alkaline (pH > 7) | Least Stable | Enolization can lead to epimerization (e.g., to D-allose) and degradation to acidic products.[3] |
| Elevated Temperature | Decreased Stability | Accelerates all degradation pathways. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Levoglucosenone (B1675106)
This protocol is adapted from patented methods and involves a three-step process.[12]
-
Reduction of Levoglucosenone:
-
Dissolve levoglucosenone in an appropriate solvent (e.g., methanol).
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent such as sodium borohydride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the resulting alcohol intermediate.
-
-
Dihydroxylation of the Alkene:
-
Dissolve the intermediate from step 1 in a mixture of acetone (B3395972) and water.
-
Add N-methylmorpholine-N-oxide as a co-oxidant.
-
Catalytically add osmium tetroxide.
-
Stir the reaction at room temperature for approximately 13 hours.[12]
-
Upon completion, quench the reaction (e.g., with sodium sulfite).
-
Extract the product and purify by recrystallization to obtain 1,6-anhydro-β-D-altropyranose (D-altrosan).[4]
-
-
Hydrolysis of D-altrosan:
-
Dissolve D-altrosan in 1N hydrochloric acid.[4]
-
Heat the solution at 100 °C for approximately 5 hours.[4]
-
Neutralize the reaction mixture with an anion exchange resin.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using silica (B1680970) gel column chromatography.[4]
-
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. US5410038A - method of preparing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. future4200.com [future4200.com]
- 12. EP0505573B1 - Process for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing D-Altrose Derivatization Efficiency
Welcome to the technical support center for D-Altrose derivatization reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the derivatization of this compound, offering solutions and preventative measures in a direct question-and-answer format.
Silylation Reactions
Q1: My silylation reaction is incomplete, resulting in a low yield of the desired this compound derivative. What are the likely causes and solutions?
A1: Incomplete silylation is a frequent issue. Several factors can contribute to this problem:
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture, which can lead to their degradation and reduce their reactivity. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and store reagents in a desiccator.
-
Suboptimal Reagent Choice: The reactivity of silylating agents varies. For sterically hindered hydroxyl groups in this compound, a more powerful reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) is often more effective than N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) alone.
-
Insufficient Reaction Time or Temperature: Derivatization of all hydroxyl groups on this compound may require more stringent conditions than simpler molecules. It is crucial to optimize both the reaction time and temperature for your specific substrate and reagents.[1]
-
Improper Sample Preparation: Ensure the this compound sample is completely dry before adding the silylating agent. Lyophilization or drying under a stream of nitrogen are effective methods.
Q2: I am observing multiple peaks in my GC-MS chromatogram for a single this compound derivative. How can I simplify the chromatogram?
A2: The presence of multiple peaks for a single sugar derivative is common and typically arises from the formation of different isomers (anomers) in solution.[1] To address this, a two-step oximation-silylation protocol is recommended. The initial oximation step stabilizes the open-chain form of the sugar, which then undergoes silylation. This significantly reduces the number of isomers, resulting in a cleaner chromatogram with fewer peaks.[1]
Acetylation Reactions
Q3: My acetylation of this compound with acetic anhydride (B1165640) and pyridine (B92270) is slow and gives a poor yield. How can I improve this?
A3: Several factors can be optimized to enhance the efficiency of your acetylation reaction:
-
Catalyst: While pyridine can act as both a solvent and a catalyst, adding a more potent catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate and improve the yield.
-
Temperature: Increasing the reaction temperature can enhance the rate of acetylation. However, be cautious of potential side product formation at excessively high temperatures.
-
Reagent Purity: Ensure that the acetic anhydride has not been hydrolyzed by exposure to moisture. Use a fresh bottle or distill it before use.
Q4: After quenching my acetylation reaction, I have difficulty separating my product from the reaction mixture. What is the best work-up procedure?
A4: A standard work-up procedure for acetylation reactions involves:
-
Quenching the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride and pyridine.
-
Extracting the acetylated this compound into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Washing the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
Glycosylation Reactions
Q5: I am struggling to achieve high stereoselectivity in my this compound glycosylation. What factors influence the stereochemical outcome?
A5: Achieving high stereoselectivity in glycosylation is a complex challenge influenced by several factors:
-
Glycosyl Donor: The choice of the leaving group on the anomeric carbon of the this compound donor is critical. Glycosyl bromides or fluorides are common choices, and their reactivity can be tuned to favor specific stereochemical outcomes.[2]
-
Promoter/Catalyst: The promoter or catalyst used to activate the glycosyl donor plays a pivotal role in controlling stereoselectivity. For instance, the use of specific Lewis acids or halide ion catalysts can direct the reaction towards either α- or β-glycosides.[2]
-
Solvent: The solvent can influence the reaction mechanism and, consequently, the stereoselectivity.
-
Protecting Groups: The nature and arrangement of protecting groups on the this compound donor can influence its conformation and reactivity, thereby affecting the stereochemical outcome of the glycosylation.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the derivatization of hexoses like this compound. These values should serve as a starting point for optimization.
Table 1: Silylation of this compound
| Parameter | Condition 1: TMS | Condition 2: Oximation-TMS |
| Reagent | BSTFA with 1% TMCS | 1. Methoxyamine HCl in Pyridine2. BSTFA with 1% TMCS |
| Temperature | 60°C | 1. 60°C2. 60°C |
| Reaction Time | 30 minutes | 1. 30 minutes2. 30 minutes |
| Expected Yield | > 90% | > 95% |
| Chromatogram | Multiple peaks (isomers) | Simplified to two main peaks (syn- and anti-isomers) |
Table 2: Acetylation of this compound
| Parameter | Condition 1: Standard | Condition 2: Catalyzed |
| Reagents | Acetic Anhydride, Pyridine | Acetic Anhydride, Pyridine, DMAP (catalytic) |
| Temperature | Room Temperature to 50°C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Expected Yield | 70-85% | > 90% |
Table 3: Glycosylation with this compound Donors (Adapted from D-Allose studies)
| Glycosyl Donor | Promoter/Catalyst | Aglycone | Expected Yield (α:β ratio) |
| D-Altrosyl Fluoride | BF₃·OEt₂ | (+)-Catechin | ~70-80% (α-selective) |
| D-Altrosyl Bromide | Tetrabutylammonium Bromide | L-Ascorbic Acid | ~75-85% (α-selective) |
Experimental Protocols
Protocol 1: Two-Step Oximation-Silylation of this compound for GC-MS Analysis
This protocol is designed to reduce the complexity of the resulting chromatogram by stabilizing the open-chain form of this compound prior to silylation.[1]
Materials:
-
This compound sample (dried)
-
Methoxyamine hydrochloride
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Oximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of this solution to the dried this compound sample in a reaction vial.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the vial containing the oximated this compound.
-
Seal the vial and heat at 60°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Catalytic Acetylation of this compound
This protocol utilizes DMAP as a catalyst to improve reaction efficiency.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, proceed with the work-up as described in FAQ Q4.
Visualizations
Logical Workflow for Troubleshooting Derivatization Reactions
Caption: A logical workflow for troubleshooting common issues in this compound derivatization reactions.
General Experimental Workflow for this compound Derivatization and Analysis
References
Technical Support Center: Accurate D-Altrose Quantification in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of D-Altrose in complex biological and chemical mixtures. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for this compound quantification in a complex matrix?
A1: The choice of analytical technique depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. The two most powerful and commonly used methods are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
HPAEC-PAD is ideal for direct analysis of carbohydrates without derivatization, offering high selectivity and sensitivity for separating isomeric sugars.[1][2][3][4] It is particularly advantageous for analyzing complex mixtures of carbohydrates.[1]
-
GC-MS provides high resolution and sensitivity but requires a derivatization step to make the non-volatile sugar amenable to gas chromatography.[5][6][7] This method is highly specific, especially when using mass spectrometry for detection.
Q2: How can I resolve this compound from its isomers, such as D-Allose and D-Glucose?
A2: Co-elution of isomers is a primary challenge in this compound quantification.[8]
-
For HPAEC-PAD: Optimization of the mobile phase, particularly the hydroxide (B78521) concentration, is crucial for separating aldohexose isomers.[1] Different isomers will have slightly different pKa values, leading to differential retention on an anion-exchange column.
-
For GC-MS: The choice of derivatization method and the GC column's stationary phase can influence the separation of isomers. Different derivatives can exhibit unique fragmentation patterns in the mass spectrometer, allowing for quantification even with partial chromatographic separation.
Q3: What are the critical steps in sample preparation for analyzing this compound in biological fluids like plasma or serum?
A3: Proper sample preparation is essential to remove interfering substances like proteins and lipids, which can damage analytical columns and suppress instrument signals.
-
Protein Precipitation: This is a common first step to remove the bulk of proteins.[9][10][11][12] Methods include the addition of organic solvents (e.g., acetonitrile (B52724), methanol) or acids (e.g., trichloroacetic acid).[9]
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analyte.[13] Different sorbents can be used to selectively retain and elute carbohydrates.
-
Filtration: Always filter the final sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[14]
Q4: Is there a specific enzymatic assay available for this compound?
Troubleshooting Guides
HPAEC-PAD Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution/Co-elution of Isomers | Inadequate mobile phase strength. | Optimize the sodium hydroxide concentration in the eluent. A shallow gradient or isocratic elution with a lower concentration may improve separation. |
| Column contamination. | Wash the column with a high concentration of sodium hydroxide and sodium acetate (B1210297) as recommended by the manufacturer. | |
| Inappropriate column. | Ensure you are using a column specifically designed for carbohydrate analysis, such as a Dionex CarboPac™ series column. | |
| Baseline Drift or Noise | Contaminated mobile phase. | Prepare fresh eluent using high-purity water and degas it thoroughly. |
| Detector cell fouling. | Clean the PAD cell and electrodes according to the manufacturer's instructions. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Loss of Signal/Reduced Peak Area | Sample degradation at high pH. | Keep samples cool and analyze them as quickly as possible after preparation. |
| Incorrect PAD waveform settings. | Ensure the pulsed amperometric detection waveform is appropriate for carbohydrate analysis. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Multiple Peaks for a Single Sugar | Incomplete derivatization. | Optimize the derivatization reaction time, temperature, and reagent concentrations. Ensure anhydrous conditions.[5][6] |
| Formation of anomers. | Methoximation prior to silylation can help to reduce the formation of multiple anomeric peaks. | |
| Peak Tailing | Active sites on the GC column or liner. | Use a deactivated liner and a column suitable for the analysis of derivatized sugars. |
| Contamination in the injection port. | Clean or replace the injection port liner. | |
| Low Signal Intensity | Inefficient derivatization. | Evaluate different derivatization reagents (e.g., BSTFA, MSTFA) and catalysts.[5] |
| Adsorption of analyte. | Ensure all glassware is properly silanized to prevent adsorption of the derivatized sugar. | |
| Incorrect MS settings. | Optimize the ion source temperature and electron energy. |
Quantitative Data Summary
The following tables provide typical performance characteristics for the quantification of hexoses using HPAEC-PAD and GC-MS. These values can serve as a benchmark for method development and validation for this compound analysis.
Table 1: HPAEC-PAD Performance Data for Hexose Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [1][17] |
| Limit of Detection (LOD) | 0.35–44.61 µg L⁻¹ | [17] |
| Limit of Quantification (LOQ) | 1.0 - 10 µM | |
| Precision (%RSD) | < 5.47% | [17] |
| Recovery | 81.87 - >86.95% | [17] |
Table 2: GC-MS Performance Data for Hexose Analysis (Post-Derivatization)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.6–2.7 μg/mL | [7] |
| Limit of Quantification (LOQ) | 3.1–13.3 μg/mL | [7] |
| Precision (%RSD) | < 15% | [18] |
| Recovery | 92.1% to 124.7% | [18] |
Experimental Protocols
Protocol 1: this compound Quantification by HPAEC-PAD
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ultrapure water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPAEC-PAD Analysis
-
Column: Dionex CarboPac™ PA10 (2 x 250 mm) or similar.
-
Mobile Phase: Isocratic elution with 18 mM Sodium Hydroxide.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode. Use a standard carbohydrate waveform.
3. Quantification
-
Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: this compound Quantification by GC-MS
1. Sample Preparation and Derivatization (from Plasma)
-
Perform protein precipitation as described in Protocol 1 (steps 1-3).
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Vortex and incubate at 70°C for 60 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
2. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound.
3. Quantification
-
Prepare a calibration curve using derivatized this compound standards.
-
Quantify the derivatized this compound by comparing the peak area of the target ion to the calibration curve.
Visualizations
Caption: HPAEC-PAD experimental workflow for this compound quantification.
Caption: GC-MS experimental workflow with derivatization for this compound analysis.
Caption: Logical workflow for troubleshooting poor isomeric separation in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) | Springer Nature Experiments [experiments.springernature.com]
- 4. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). | Semantic Scholar [semanticscholar.org]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of D-Altrose Purity: HPLC-UV vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of rare sugars like D-Altrose is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and more suitable alternative methods for the validation of this compound purity. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive overview to inform your analytical strategy.
The Challenge of HPLC-UV for this compound Analysis
This compound, like most monosaccharides, lacks a significant chromophore—a part of a molecule that absorbs ultraviolet or visible light. This inherent chemical property renders direct detection by HPLC-UV inefficient and impractical for purity determination. While derivatization techniques can be employed to attach a UV-absorbing tag to the sugar molecule, this adds complexity and potential for incomplete reactions, introducing new variables into the purity assessment. Therefore, for direct and accurate quantification of this compound and its potential impurities, alternative detection methods are superior.
Comparative Analysis of Key Purity Validation Methods
The following table summarizes the performance characteristics of HPLC-RI and GC-MS for the analysis of monosaccharides, providing a benchmark for what can be expected when analyzing this compound. It's important to note that while direct validation data for this compound is not extensively published, the presented data is based on the analysis of structurally similar sugars and is considered a reliable estimate.[1][2][3][4][5][6][7][8][9]
| Parameter | HPLC with Refractive Index (RI) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the change in the refractive index of the mobile phase as the analyte elutes. | Separates volatile derivatives of the analyte based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Derivatization | Not required. | Required (e.g., silylation, acetylation) to increase volatility.[10][11] |
| Linearity (R²) | ≥ 0.998[1][2][6] | ≥ 0.997[3][8] |
| Limit of Detection (LOD) | 0.01 - 0.2 mg/mL[2][4][5] | 5 - 25 ng/mL[11] |
| Limit of Quantitation (LOQ) | 0.03 - 0.6 mg/mL[2][4][5] | 15 - 45 mg/L[12] |
| Precision (%RSD) | < 5%[4] | < 15%[12] |
| Accuracy (% Recovery) | 90 - 110%[1] | 90 - 120%[12] |
| Throughput | Higher | Lower (due to derivatization and longer run times) |
| Specificity | Lower (sensitive to any compound that changes the refractive index of the mobile phase) | Higher (mass spectral data provides structural information for peak identification) |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is well-suited for the quantitative analysis of underivatized sugars.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1-10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-RI System and Conditions:
-
Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87P).
-
Mobile Phase: Degassed deionized water or a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[1][6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 85 °C (to ensure sharp peaks and good resolution).
-
Detector: Refractive Index (RI) detector, with the cell temperature maintained close to the column temperature to minimize baseline drift.
-
Injection Volume: 10 - 50 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of a pure standard.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of sugars after a necessary derivatization step.
Methodology:
-
Derivatization (Silylation):
-
Accurately weigh a small amount of the this compound sample (e.g., 1-5 mg) into a reaction vial.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS System and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all derivatives.
-
Injector Temperature: 250 - 280 °C.
-
Detector: Mass Spectrometer operating in electron ionization (EI) mode.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-600) to detect the characteristic fragmentation patterns of the derivatized this compound and potential impurities.
-
-
Data Analysis:
-
Identify the peak(s) corresponding to the derivatized this compound by comparing the retention time and mass spectrum with a derivatized standard.
-
Assess purity by calculating the peak area percentage of the this compound derivative relative to the total area of all peaks.
-
Enzymatic Assays
-
Principle: An enzyme that specifically reacts with this compound would be used. The reaction would produce a measurable product (e.g., NADH, a colored compound, or a change in pH), which is proportional to the amount of this compound present.
-
Procedure:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Incubate the this compound sample with the enzyme under optimal conditions (pH, temperature).
-
Measure the reaction product using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the concentration of this compound in the sample by comparing the result to the standard curve.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the relationship between the different analytical techniques, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound purity analysis using HPLC-RI.
Caption: Comparison of analytical methods for this compound purity.
Conclusion
While HPLC-UV is a powerful tool for many pharmaceutical analyses, its application for the direct purity assessment of this compound is limited by the molecule's lack of a UV chromophore. For accurate and reliable purity validation, researchers should turn to more suitable alternatives. HPLC-RI offers a straightforward and robust method for quantifying underivatized this compound, making it ideal for routine quality control. For applications requiring higher sensitivity and definitive peak identification, GC-MS, despite the need for derivatization, provides unparalleled specificity. The choice between these methods will ultimately depend on the specific requirements of the research, including the need for sensitivity, throughput, and the level of structural information required for impurity identification.
References
- 1. mdpi.com [mdpi.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. agronomy.emu.ee [agronomy.emu.ee]
- 8. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 10. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of aldoses and ketoses by GC-MS using differential derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming the Stereochemistry of Synthesized D-Altrose: A Comparative Guide to Analytical Techniques
The unambiguous determination of stereochemistry is a critical step in the synthesis of carbohydrates such as D-Altrose, a rare aldohexose with significant interest in glycobiology and drug development.[1] Minor variations in the spatial arrangement of hydroxyl groups can lead to profound differences in biological activity. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of synthesized this compound, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Analytical Methods
The selection of an analytical technique for stereochemical confirmation depends on various factors, including the type of information required (relative or absolute configuration), sample availability, and the instrumentation at hand. The following table summarizes and compares the primary methods used for this purpose.
| Technique | Information Obtained | Sample Req. (approx.) | Analysis Time | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, anomeric configuration, purity | 1-5 mg | Minutes to hours | Non-destructive, provides detailed structural connectivity | Does not directly determine absolute configuration without chiral derivatizing agents |
| Chiral GC-MS | Enantiomeric excess (ee%) | <1 mg | 20-40 min (+ derivatization) | High sensitivity and selectivity for enantiomers | Requires derivatization to increase volatility, destructive |
| Chiral HPLC | Enantiomeric excess (ee%) | ~1 mg | 10-30 min | Direct separation of enantiomers without derivatization | Requires specialized and often expensive chiral columns |
| Optical Rotation | Confirmation of bulk chirality | 5-10 mg | < 10 min | Simple, rapid, inexpensive | Provides an average value for the bulk sample; impurities can affect results |
| X-ray Crystallography | Absolute stereochemistry | <1 mg (of crystal) | Days to weeks | Unambiguous 3D structure determination | Dependent on the ability to grow a high-quality single crystal |
| Circular Dichroism (CD) | Absolute stereochemistry | 1-2 mg | < 30 min | Sensitive to stereochemistry | Requires a chromophore; comparison with theoretical spectra is often necessary |
Experimental Workflow for Stereochemical Confirmation
A systematic approach is crucial for efficiently and accurately confirming the stereochemistry of synthesized this compound. The following workflow outlines the logical progression from initial sample purification to definitive stereochemical assignment.
Caption: Workflow for the stereochemical confirmation of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
NMR spectroscopy is an indispensable tool for elucidating the structure of carbohydrates.[1] By analyzing chemical shifts (δ) and coupling constants (J), one can determine the connectivity of atoms and the relative orientation of substituents, which defines the stereochemistry.[1][2]
Objective: To determine the relative configuration of hydroxyl groups and the anomeric configuration (α or β) of synthesized this compound in solution.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the purified this compound sample in 0.6 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of an internal standard like DSS or TSP if quantitative analysis is needed.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The anomeric protons (H-1) are typically found in the downfield region (δ 4.5-5.5 ppm) and are a key starting point for analysis.[1]
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. The anomeric carbon (C-1) resonates at a distinct downfield chemical shift (δ 90-100 ppm).[3]
-
2D NMR Acquisition: To resolve signal overlap and establish connectivity, perform two-dimensional NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network through the sugar ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of carbon signals based on their attached proton assignments.[1]
-
-
Data Analysis:
-
Anomeric Configuration: The magnitude of the ³J(H1,H2) coupling constant is a reliable indicator of the anomeric stereochemistry. For altropyranose, a small coupling constant (~1-4 Hz) typically indicates an α-anomer (axial-equatorial relationship), while a larger coupling constant (~7-9 Hz) suggests a β-anomer (diaxial relationship).[1]
-
Ring Conformation: Analyze other coupling constants throughout the sugar ring to deduce the chair conformation and the relative stereochemistry of the hydroxyl groups.[4] For β-D-altrose, the expected conformation is ⁴C₁, with the anomeric hydroxyl group in an equatorial position.[5]
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity
Chiral GC is a highly sensitive method for separating enantiomers and quantifying the enantiomeric excess (ee) of a synthesized compound.[6] For non-volatile carbohydrates like this compound, a derivatization step is necessary to increase volatility.
Objective: To determine the enantiomeric purity of the synthesized this compound by separating it from its L-enantiomer.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)[7][8]
Procedure:
-
Derivatization (Silylation):
-
Place approximately 1 mg of the dry this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of a dry solvent like pyridine.
-
Seal the vial and heat at 60-70 °C for 30 minutes to form the volatile trimethylsilyl (B98337) (TMS) ether derivatives.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 120 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 4 °C/min.
-
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized D- and L-Altrose enantiomers based on their retention times. Confirmation can be achieved by comparing with an authentic standard or a racemic mixture.
-
Confirm the identity of the peaks by their mass spectra.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = (([Area of this compound] - [Area of L-Altrose]) / ([Area of this compound] + [Area of L-Altrose])) x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. m.youtube.com [m.youtube.com]
- 5. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. Chiral GC Columns | Gas Chromatography | Agilent [agilent.com]
A Comparative Analysis of D-Altrose and D-glucose Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolic pathways of D-Altrose and D-glucose. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for professionals in metabolic research and therapeutic development.
Introduction
D-glucose is the central carbohydrate in energy metabolism for most living organisms. Its catabolism through glycolysis is a fundamental biochemical pathway. This compound, a rare aldohexose and a C-3 epimer of D-glucose, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and antioxidant effects.[1] Understanding the metabolic distinctions between these two sugars is crucial for elucidating the mechanisms behind this compound's biological activities and for its potential development as a therapeutic agent.
Cellular Uptake and Transport
The entry of hexoses into cells is the initial step of their metabolism and is mediated by two main families of transporters: the facilitative glucose transporters (GLUT) and the sodium-dependent glucose cotransporters (SGLT).[2]
D-glucose is readily transported into cells by both GLUT and SGLT transporters.[3] GLUTs facilitate the movement of glucose down its concentration gradient, while SGLTs utilize the sodium gradient to transport glucose against its concentration gradient.[2]
This compound also utilizes some of the same transport systems as D-glucose, though with differing efficiencies. Evidence strongly indicates that this compound is absorbed in the small intestine via SGLT1.[4][5] The interaction of this compound with GLUT transporters is less characterized, but it has been shown to inhibit the transport of D-glucose, suggesting a competitive interaction with some GLUT isoforms.[2]
Comparative Data on Sugar Transporters
| Transporter | Substrate | Km (mM) | Vmax | Key Characteristics & Notes |
| SGLT1 | D-glucose | ~0.4 | - | High-affinity transporter primarily in the small intestine and kidney. |
| This compound | Not Reported | Not Reported | Intestinal absorption of this compound is mediated by SGLT1 and can be blocked by SGLT1-specific inhibitors.[4][5] | |
| GLUT1 | D-glucose | 1-2 | - | Ubiquitously expressed; responsible for basal glucose uptake in many cell types. |
| This compound | Not Reported | Not Reported | This compound can inhibit D-glucose uptake, suggesting interaction with GLUT1.[2] | |
| GLUT2 | D-glucose | 15-20 | - | Low-affinity, high-capacity transporter in the liver, pancreas, and small intestine. |
| This compound | Not Reported | Not Reported | No significant evidence for transport via GLUT2. | |
| GLUT4 | D-glucose | ~5 | - | Insulin-responsive transporter in muscle and adipose tissue. |
| This compound | Not Reported | Not Reported | Interaction with GLUT4 is not well-documented. |
Phosphorylation: The First Metabolic Step
Upon entering the cell, the next critical step for most sugars is phosphorylation, which traps the sugar inside the cell and prepares it for further metabolism. This reaction is primarily catalyzed by hexokinases.
D-glucose is efficiently phosphorylated by hexokinase to D-glucose-6-phosphate (G6P), the first committed step of glycolysis.[6] This reaction is essentially irreversible under physiological conditions.
This compound , in contrast, is a poor substrate for hexokinase. The structural difference at the C-3 position appears to hinder its recognition and phosphorylation by the enzyme. This lack of phosphorylation is a key reason for its limited metabolism.
Comparative Data on Hexokinase Activity
| Substrate | Enzyme | Km (mM) | Vmax | Key Characteristics & Notes |
| D-glucose | Hexokinase I | ~0.05 - 0.1 | - | High affinity for glucose; found in most tissues.[7][8] |
| Glucokinase (Hexokinase IV) | ~5-10 | High | Lower affinity for glucose; primarily in the liver and pancreas.[9][10] | |
| This compound | Hexokinase | Not Reported | Not Reported | Generally considered not to be a substrate for hexokinase.[11] |
Metabolic Fate
The metabolic pathways of D-glucose and this compound diverge significantly after cellular uptake.
D-glucose , once phosphorylated to G6P, is a central hub for several metabolic pathways:
-
Glycolysis: G6P is catabolized to pyruvate, generating ATP and NADH.[6][12]
-
Pentose Phosphate Pathway: G6P can be diverted to produce NADPH and precursors for nucleotide synthesis.
-
Glycogen Synthesis: In the liver and muscle, G6P can be converted to glucose-1-phosphate and stored as glycogen.
This compound , due to its inefficient phosphorylation, does not significantly enter these major metabolic pathways. The majority of this compound that is absorbed is not metabolized and is subsequently excreted from the body.
Urinary Excretion
A significant indicator of a substance's metabolic fate is its rate of urinary excretion in an unchanged form.
| Compound | Percentage of Oral Dose Excreted Unchanged in Urine | Species | Notes |
| D-glucose | < 0.5% | Human | Actively reabsorbed in the kidneys. |
| This compound | ~67% | Human | High rate of urinary excretion indicates minimal metabolism.[4] |
| ~91% | Rat | Demonstrates limited metabolism in animal models as well.[4] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the stark contrast in the metabolic fates of D-glucose and this compound.
Caption: Metabolic pathway of D-glucose.
Caption: Metabolic fate of this compound.
Experimental Protocols
To conduct a comparative analysis of this compound and D-glucose metabolism, the following experimental protocols are recommended.
Protocol 1: Radiolabeled Sugar Uptake Assay
This method quantifies the rate of sugar transport into cultured cells.
-
Objective: To directly compare the cellular uptake rates of this compound and D-glucose.
-
Materials:
-
Cultured cells (e.g., HEK293, Caco-2, or a cell line relevant to the research question)
-
[3H]-D-glucose or [14C]-D-glucose
-
[3H]-D-Altrose or [14C]-D-Altrose (if available, otherwise use a competition assay)
-
Unlabeled D-glucose and this compound
-
Glucose-free buffer (e.g., Krebs-Ringer-Phosphate-HEPES)
-
Cell lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to confluency.
-
Glucose Starvation: Incubate cells in glucose-free buffer for 1-2 hours.
-
Uptake Initiation: Add buffer containing a known concentration of the radiolabeled sugar (e.g., 1 µCi/mL) and varying concentrations of the corresponding unlabeled sugar. For competition assays, use radiolabeled D-glucose and varying concentrations of unlabeled this compound.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter. Normalize the counts to the protein concentration of each sample.
-
Caption: Workflow for a radiolabeled sugar uptake assay.
Protocol 2: In Vivo Excretion Study
This protocol determines the extent of metabolism of a sugar by measuring its urinary excretion.
-
Objective: To quantify the amount of orally administered this compound and D-glucose that is excreted unchanged in the urine.
-
Materials:
-
Animal model (e.g., rats or mice)
-
Metabolic cages for urine collection
-
Solutions of this compound and D-glucose for oral gavage
-
Analytical method for quantifying this compound and D-glucose in urine (e.g., HPLC or GC-MS)
-
-
Procedure:
-
Acclimatization: House animals in metabolic cages for at least 24 hours to acclimate.
-
Fasting: Fast animals overnight with free access to water.
-
Administration: Administer a known dose of either this compound or D-glucose via oral gavage.
-
Urine Collection: Collect urine at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).
-
Sample Analysis: Measure the volume of urine collected and determine the concentration of the respective sugar in each sample using a validated analytical method.
-
Data Analysis: Calculate the total amount of the sugar excreted in the urine over the 24-hour period and express it as a percentage of the administered dose.
-
Summary and Conclusion
The metabolic pathways of this compound and D-glucose are fundamentally different, primarily due to their distinct interactions with cellular transporters and metabolic enzymes.
-
Transport: While both sugars can be transported into cells, D-glucose is a substrate for a wider range of transporters and is generally transported more efficiently. This compound's intestinal absorption is largely dependent on SGLT1.[4][5]
-
Phosphorylation: D-glucose is readily phosphorylated by hexokinase, committing it to intracellular metabolism. This compound is not a significant substrate for hexokinase, which is the primary reason for its metabolic inertness.
-
Metabolic Fate: D-glucose is a central molecule in energy production and anabolic pathways. In stark contrast, this compound is largely unmetabolized and is efficiently cleared from the body via urinary excretion.[2][4]
These differences underpin the unique biological effects of this compound. Its ability to compete with D-glucose for transport, while not being metabolized, may contribute to its observed anti-proliferative and metabolic-modulating effects. For researchers and drug development professionals, understanding this comparative metabolic profile is essential for designing experiments to probe the mechanisms of this compound action and for developing it into a potential therapeutic agent. The lack of comprehensive kinetic data for this compound transport and phosphorylation highlights a key area for future research.
References
- 1. This compound is an aldohexose. Ruff degradation of this compound gives t... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycolysis - Wikipedia [en.wikipedia.org]
- 7. Solved 18. Hexokinase has a KM of 0.05 mM for D-glucose and | Chegg.com [chegg.com]
- 8. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 9. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]
- 10. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
D-Altrose vs. D-Allose: A Comparative Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two rare sugars, D-Altrose and D-Allose. While both are epimers of D-glucose, the extent of scientific investigation into their physiological and pharmacological properties differs significantly. D-Allose has been the subject of extensive research, revealing a range of therapeutic potentials, whereas the biological activities of this compound remain largely unexplored. This document summarizes the current state of knowledge, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development.
Overview of Biological Activities
D-Allose has demonstrated promising anti-cancer, anti-inflammatory, and antioxidant properties in numerous preclinical studies. In contrast, the biological effects of this compound are not well-documented, with limited evidence suggesting potential antioxidant activity. One study included this compound in a cell proliferation assay alongside other rare sugars, but specific data for this compound was not detailed.[1]
Quantitative Data Comparison
Due to the scarcity of research on this compound, a direct quantitative comparison with D-Allose is not currently feasible. The following tables summarize key quantitative data from studies on D-Allose.
Table 1: Anti-Cancer Effects of D-Allose
| Cancer Cell Line | Assay | Concentration of D-Allose | Observed Effect | Reference |
| HuH-7 (Hepatocellular Carcinoma) | Cell Proliferation Assay | 50 mM | 66.34% reduction in cell proliferation after 7 days | |
| MDA-MB-231 (Breast Adenocarcinoma) | Cell Proliferation Assay | 50 mM | 52.93% reduction in cell proliferation after 7 days | |
| SH-SY5Y (Neuroblastoma) | Cell Proliferation Assay | 50 mM | 52.82% reduction in cell proliferation after 7 days | |
| HuH-7 (Hepatocellular Carcinoma) | Glucose Uptake Assay | 50 mM | Significant decrease in glucose uptake from 7.81 to 5.33 pmol/min/mg protein | |
| RT112, 253J, J82 (Bladder Cancer) | MTT Assay | 10, 25, 50 mM | Dose-dependent inhibition of cell viability | [2] |
| EBC1, VMRC-LCD (Non-small cell lung cancer) | Cell Growth Assay | 50 mM | Inhibition of cell growth | [3] |
| U251MG, U87MG (Glioblastoma) | Cell Proliferation Assay | 3-50 mM | Dose-dependent inhibition of proliferation |
Table 2: In Vivo Anti-Tumor Effects of D-Allose
| Cancer Model | Animal Model | D-Allose Administration | Outcome | Reference |
| Bladder Cancer (RT112 xenograft) | Mice | Oral administration | Significant inhibition of tumor growth; Decreased nuclear fission rate from 4.1% to 1.1% | [1] |
| Non-small cell lung cancer (EBC1 xenograft) | Mice | Injection | Significant reduction in tumor volumes with combined D-allose and cisplatin (B142131) treatment compared to cisplatin alone. | [3] |
| Head and Neck Cancer | Mouse model | Intraperitoneal injection | Combined treatment with D-allose, docetaxel, and radiation inhibits tumor growth. | [4] |
Table 3: Anti-Inflammatory Effects of D-Allose
| Model | Key Parameters Measured | Treatment | Results | Reference |
| Cerebral Ischemia/Reperfusion Injury in Rats | Infarct volume, MPO activity, COX-2 expression | 300 mg/kg D-allose (IV) | Infarct volume significantly smaller (90.9 vs 114.9 mm³); Suppressed MPO activity and reduced MPO and COX-2 positive cells | [5] |
| LPS-stimulated Plasmacytoid Dendritic Cells (pDCs) | IFN-α and IL-12p40 production | D-allose in culture medium | Severely decreased production of IFN-α and IL-12p40 | [6] |
Table 4: Antioxidant Effects of D-Allose
| Assay Type | Radical/Species Measured | D-Allose Effect | Comparison | Reference |
| Electron Spin Resonance (ESR) | Hydroxyl Radicals | Eliminated hydroxyl radicals | To the same extent as D-glucose | [7] |
| ESR | Hydrogen Peroxide | No scavenging activity | - | [7] |
| ESR | Superoxide Anions | No scavenging activity | - | [7] |
| Cellular Assay (Neuro2A cells) | Mitochondrial ROS | Attenuated D-glucose-dependent ROS generation | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on D-Allose are provided below. These protocols can serve as a foundation for future comparative studies involving this compound.
Anti-Cancer Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To evaluate the effect of D-Allose on the viability and proliferation of cancer cells.
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HuH-7, MDA-MB-231, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-Allose (e.g., 0, 10, 25, 50 mM). Include a vehicle control (medium without D-Allose).[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
2. Western Blot Analysis for TXNIP and GLUT1 Expression
-
Objective: To determine the effect of D-Allose on the protein expression levels of Thioredoxin-Interacting Protein (TXNIP) and Glucose Transporter 1 (GLUT1).
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with D-Allose. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[10][11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin) overnight at 4°C.[10][12]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10][11]
-
Antioxidant Assay
1. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCF-DA
-
Objective: To quantify the effect of D-Allose on intracellular ROS levels.
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with D-Allose.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.[14]
-
Anti-Inflammatory Assay
1. Myeloperoxidase (MPO) Activity Assay
-
Objective: To assess the effect of D-Allose on neutrophil infiltration in tissues, a marker of inflammation.
-
Principle: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is used as an index of neutrophil accumulation. The assay measures the MPO-catalyzed oxidation of a substrate, leading to a color change that can be quantified spectrophotometrically.
-
Protocol:
-
Tissue Homogenization: Homogenize tissue samples in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide - HTAB) to extract MPO.[15]
-
Centrifugation: Centrifuge the homogenates and collect the supernatants.[15]
-
Enzymatic Reaction: In a 96-well plate, mix the supernatant with a reaction solution containing a substrate (e.g., o-dianisidine dihydrochloride (B599025) or TMB) and hydrogen peroxide (H₂O₂).[15][16]
-
Absorbance Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm for o-dianisidine) using a microplate reader.[16]
-
Calculation: Calculate MPO activity based on the rate of change in absorbance.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by D-Allose and a general experimental workflow.
References
- 1. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
A Comparative Guide to the Enzymatic Activity of D-Altrose and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of D-Altrose and its epimers: D-Allose, D-Galactose, D-Gulose, D-Idose, and D-Talose. Due to the rarity of this compound and some of its epimers, a single enzyme that comprehensively catalyzes the conversion of all these sugars for a direct kinetic comparison is not well-documented in current literature. Therefore, this guide presents a compilation of kinetic data from various enzymes known to act on these rare sugars, offering insights into their substrate specificities and catalytic efficiencies.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the available quantitative data for the enzymatic activity of various enzymes with this compound and its epimers. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate | Enzyme | Enzyme Commission (EC) Number | Source Organism | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| D-Allose | L-rhamnose isomerase | 5.3.1.14 | Pseudomonas stutzeri | 29 | 1.8 | 0.062 |
| L-rhamnose isomerase | 5.3.1.14 | Bacillus subtilis | 15.2 | - | - | |
| D-Galactose | Aldose 1-epimerase | 5.1.3.3 | Human | - | - | - |
| D-Gulose | D-lyxose isomerase | 5.3.1.15 | Serratia proteamaculans | - | - | - |
| D-Idose | Aldose Reductase | 1.1.1.21 | Bovine Lens | 25 | 0.15 | 0.006 |
| Aldose Reductase | 1.1.1.21 | Human Recombinant | 30 | 0.14 | 0.0047 | |
| D-Talose | D-lyxose isomerase | 5.3.1.15 | Serratia proteamaculans | - | - | - |
| D-lyxose isomerase | 5.3.1.15 | Thermofilum sp. | >10 (low activity) | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited sources. The activity of some enzymes was reported qualitatively rather than with specific kinetic parameters.
Experimental Protocols
The following section details a generalized methodology for determining the kinetic parameters of an enzyme with a rare sugar substrate, such as this compound or its epimers.
Key Experiment: Enzyme Kinetic Analysis of an Aldose Isomerase
Objective: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of an aldose isomerase with a specific aldose substrate.
Materials:
-
Purified aldose isomerase
-
Substrate stock solutions (e.g., this compound, D-Allose, etc.) of known concentrations
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Metal cofactor solution (if required by the enzyme, e.g., 10 mM MnCl₂)
-
Microplate reader or High-Performance Liquid Chromatography (HPLC) system
-
Quenching solution (e.g., perchloric acid)
-
Reagents for product quantification (if a colorimetric assay is used)
Procedure:
-
Enzyme Preparation:
-
Dilute the purified enzyme to a working concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the chosen time course.
-
-
Substrate Preparation:
-
Prepare a series of substrate dilutions in the reaction buffer, ranging from concentrations well below to well above the expected Km.
-
-
Enzyme Assay:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, metal cofactor (if needed), and the substrate at various concentrations.
-
Initiation: Pre-incubate the mixture at the optimal temperature for the enzyme. Initiate the reaction by adding a specific volume of the diluted enzyme.
-
Incubation: Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the initial linear range.
-
Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.
-
-
Product Quantification:
-
HPLC Analysis: The most common and accurate method for quantifying rare sugars is HPLC.[1][2][3]
-
Column: Use a specialized carbohydrate analysis column (e.g., an amino or ligand-exchange column).[1]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is typically used.
-
Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for sugar detection.
-
Quantification: Calculate the concentration of the product by comparing the peak area to a standard curve of the pure product.
-
-
Colorimetric Assays: Alternatively, if a specific colorimetric assay is available for the product, it can be used for quantification.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.
-
Mandatory Visualization
Caption: Epimeric relationships of this compound and other D-aldohexoses.
Caption: Experimental workflow for determining enzyme kinetic parameters.
References
A Comparative Analysis of D-Altrose and L-Altrose Bioactivity: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Introduction
Altrose, a rare aldohexose monosaccharide, exists as two stereoisomers: D-Altrose and L-Altrose. While sharing the same chemical formula, the spatial orientation of their hydroxyl groups confers distinct three-dimensional structures, which are anticipated to result in differential biological activities. This compound is an unnatural monosaccharide, whereas L-Altrose has been isolated from the bacterium Butyrivibrio fibrisolvens.[1] Understanding the nuanced differences in their bioactivities is crucial for exploring their potential therapeutic applications.
Direct comparative studies on the bioactivity of this compound and L-Altrose are notably scarce in peer-reviewed literature.[1] This guide, therefore, synthesizes the available data on each isomer, draws inferences from structurally related compounds, and proposes a comprehensive experimental framework to systematically evaluate and compare their biological effects. The quantitative data presented herein is hypothetical and serves as a template for organizing future experimental findings.
Known Biological Properties and Stereochemical Considerations
The chirality of monosaccharides is a critical determinant of their biological function. Mammalian cellular machinery, including sugar transporters and metabolic enzymes, is highly stereospecific and has evolved to primarily recognize and process D-isomers of sugars like D-glucose.[1]
This compound: As an unnatural monosaccharide, the bioactivity of this compound is not extensively characterized. However, some studies suggest it may possess antioxidant properties by competing with D-glucose at a cellular level.[1] Further insights can be cautiously inferred from its C-3 epimer, D-Allose (B117823), which has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, often linked to the modulation of signaling pathways involving hexokinase and reactive oxygen species (ROS).[2][3]
L-Altrose: As an L-sugar, it is hypothesized that L-Altrose is poorly metabolized by mammalian cells and may act as a metabolic inhibitor or a signaling modulator.[1] It has been identified as a component of bacterial polysaccharides and can be utilized as a carbon source by specific microorganisms.[1] Its presumed low affinity for mammalian glucose transporters (GLUTs) and lack of phosphorylation by hexokinase make it a candidate for use as a negative control in glucose metabolism studies.[4]
Proposed Comparative Experimental Analysis
To elucidate the distinct bioactivities of this compound and L-Altrose, a series of in vitro experiments are proposed. The following sections detail the experimental protocols and provide a template for data presentation.
Data Presentation: Hypothetical Comparative Bioactivity Data
The following table is a template for summarizing quantitative data from the proposed experiments.
| Parameter | This compound | L-Altrose | D-Glucose (Control) | Vehicle (Control) |
| Cellular Uptake (pmol/min/mg protein) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Metabolism (Lactate Production, fold change) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Cytotoxicity (IC₅₀, mM) | [Insert Value] | [Insert Value] | Not Applicable | Not Applicable |
| ROS Production (Fold Change) | [Insert Value] | [Insert Value] | [Insert Value] | 1.0 |
| NF-κB Activation (Fold Change) | [Insert Value] | [Insert Value] | [Insert Value] | 1.0 |
Experimental Protocols
Cellular Uptake Assay
Objective: To quantify and compare the rate of cellular uptake of this compound and L-Altrose.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, HepG2) in 24-well plates to 80-90% confluency.
-
Radiolabeling: Utilize radiolabeled [³H]this compound and [³H]L-Altrose.
-
Uptake Experiment:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells with KRH buffer containing a known concentration of radiolabeled altrose isomers for varying time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Include [³H]D-glucose as a positive control.
-
To terminate uptake, rapidly wash cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Data Analysis: Calculate the rate of uptake in pmol/min/mg of protein.
Metabolism Assay (Lactate Production)
Objective: To assess the extent to which this compound and L-Altrose are metabolized through glycolysis.
Methodology:
-
Cell Culture: Seed cells (e.g., C2C12 myotubes) in a 6-well plate and grow to confluency.
-
Treatment:
-
Starve cells of glucose for 2 hours in serum-free medium.
-
Replace the medium with fresh serum-free medium containing high concentrations (e.g., 25 mM) of this compound, L-Altrose, or D-glucose (positive control). Include a no-sugar control.
-
Incubate for 24 hours at 37°C.
-
-
Lactate (B86563) Measurement:
-
Collect the culture medium at the end of the incubation period.
-
Measure the concentration of lactate in the medium using a commercially available lactate assay kit.
-
-
Data Analysis: Normalize the lactate concentration to the total protein content of the cells in each well. Express results as fold change relative to the no-sugar control.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxic effects of this compound and L-Altrose.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or L-Altrose (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value if applicable.
Signaling Pathway Analysis (Western Blot for NF-κB Activation)
Objective: To investigate the impact of this compound and L-Altrose on a key inflammatory signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in 6-well plates. Pre-treat cells with this compound or L-Altrose (e.g., 50 mM) for 4 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes to induce NF-κB activation. Include unstimulated and LPS-only controls.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB) and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize the phospho-p65 signal to total p65.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to D-Altrose Quantification: Cross-Validation of HPLC, GC-MS, and Enzymatic Assays
For researchers, scientists, and drug development professionals, the precise quantification of rare sugars like D-Altrose is fundamental to advancing metabolic research and therapeutic development. As interest in the biological roles of rare sugars grows, the necessity for robust and validated analytical methods becomes increasingly critical. This guide provides an objective cross-validation of three prevalent analytical techniques for monosaccharide quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
This document outlines the performance characteristics of each method, presents detailed experimental protocols, and includes visual workflows to assist researchers in selecting the most appropriate technique for their specific needs. While published literature with direct head-to-head comparisons for this compound is limited, the data presented herein is compiled from validation studies of these methods on sugars with comparable chemical properties, offering a solid foundation for comparison.[1]
Quantitative Performance Comparison
The choice of a quantification method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance metrics for HPLC, GC-MS, and enzymatic assays, providing a comparative overview for the analysis of this compound.
| Parameter | HPLC with Refractive Index Detection (HPLC-RID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Linearity (R²) | > 0.998 | > 0.99[2] | > 0.999[3] |
| Accuracy (% Recovery) | 90 - 110% | 73.0 - 90.2%[4] | 95 - 105% (typical for enzymatic assays) |
| Precision (RSD %) | < 5.0% (Inter-day) | 3.1 - 10.0%[4] | < 15% (Inter-assay CV for similar assays)[5] |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/mL | 5 - 25 ng/mL[4] | ~1 - 10 µM (assay dependent)[3][6] |
| Limit of Quantification (LOQ) | 0.15 - 0.3 mg/mL | 3.1 - 13.3 µg/mL[2] | ~10 - 25 µM (assay dependent)[3][6] |
| Specificity | Moderate; relies on chromatographic separation. | High; based on retention time and mass fragmentation.[1] | Potentially very high with a specific enzyme. |
| Throughput | Moderate; serial sample injection.[6] | Low to moderate due to derivatization and run times.[6] | High; adaptable to 96-well plate format.[6] |
| Sample Preparation | Simple filtration. | Complex; requires derivatization.[1][7] | Minimal; direct addition of reagents.[3] |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is well-suited for the routine analysis of this compound in various sample matrices where high sensitivity is not the primary requirement.[1]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.[1]
Chromatographic Conditions:
-
Column: Amino column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[1][8]
-
Injection Volume: 10-20 µL.[1]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase solution.
-
Ensure the final concentration is within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
Data Analysis:
-
Record the chromatograms and identify the this compound peak based on the retention time of a pure standard.[3]
-
Integrate the peak area of the this compound peak for both standards and samples.[3]
-
Construct a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional sensitivity and specificity, making it the preferred method for trace-level quantification and confirmatory analysis of this compound.[1] Note that sugars are non-volatile and require chemical derivatization to increase their volatility for GC analysis.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
Derivatization (Trimethylsilylation):
-
Dry the sample completely under a stream of nitrogen.[1]
-
Add a mixture of anhydrous pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS).[1]
-
Heat the mixture at 70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of this compound.[1]
Chromatographic Conditions:
-
Column: DB-5ms or equivalent capillary column.[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Full scan mode (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for targeted quantification.[7]
Data Analysis:
-
Identify the derivatized this compound peaks in the chromatogram based on retention time and characteristic mass fragments.
-
Generate a standard curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.
-
Quantify this compound in the samples using the standard curve.
Enzymatic Assay
Enzymatic assays can offer a high-throughput and highly specific method for this compound quantification, provided a specific enzyme is available. The general principle involves a coupled enzymatic reaction that produces a measurable change in absorbance or fluorescence.[3][6]
Principle (Hypothetical this compound Dehydrogenase):
-
A specific this compound Dehydrogenase (D-ADH) enzyme catalyzes the oxidation of this compound.
-
In this reaction, a cofactor such as NAD+ is reduced to NADH.[3]
-
The amount of NADH produced is directly proportional to the this compound concentration and can be quantified by measuring the increase in absorbance at 340 nm.[3][6]
Protocol (96-well plate format):
-
Prepare a master mix containing reaction buffer, NAD+, and the specific this compound dehydrogenase enzyme.
-
Pipette 20 µL of each standard or sample into individual wells of a 96-well UV-transparent plate.[3]
-
Add 180 µL of the master mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[3]
-
Measure the absorbance at 340 nm using a microplate reader.[3]
Data Analysis:
-
Subtract the absorbance of a blank (0 µM standard) from all other readings.[3]
-
Plot the corrected absorbance values against the this compound concentrations of the standards to generate a standard curve.[3]
-
Determine the concentration of this compound in the samples from the standard curve.[3]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps for the analytical techniques described.
Caption: General workflow for this compound quantification using chromatographic techniques.
Caption: Principle of a hypothetical enzymatic assay for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of aldoses and ketoses by GC-MS using differential derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
D-Altrose and D-Allose: A Comparative Guide for Researchers
An objective comparison of the C-2 epimers, D-Altrose and D-Allose (B117823), for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the physicochemical properties and biological activities of this compound and its C-2 epimer, D-Allose. While extensive research has elucidated the multifaceted roles of D-Allose in various biological processes, data on this compound remains limited. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes known signaling pathways to facilitate further investigation into the therapeutic potential of these rare sugars.
Physicochemical Properties
This compound and D-Allose are aldohexose monosaccharides that differ only in the stereochemical configuration at the C-2 position.[1][2][3][4] This subtle structural difference can lead to significant variations in their biological activities.
| Property | This compound | D-Allose |
| Systematic Name | (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal | (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |
| Molar Mass | 180.156 g/mol | 180.156 g/mol |
| Natural Abundance | Considered an unnatural monosaccharide, though L-altrose has been isolated from bacteria.[5] | A rare sugar found in limited quantities in nature.[6] |
| Solubility | Soluble in water, practically insoluble in methanol.[5] | Soluble in water.[7] |
Comparative Biological Activities
Research into the biological effects of D-Allose has revealed a range of promising therapeutic properties. In contrast, the bioactivity of this compound is largely uncharacterized, presenting a significant opportunity for future research.
Anti-Cancer Activity
D-Allose has demonstrated significant anti-proliferative effects against a variety of cancer cell lines.[8] For instance, at a concentration of 5 mM, D-Allose inhibited the proliferation of human leukemia (MOLT-4F) cells by 46%.[8] In contrast, a direct comparative study showed that D-gulose, another epimer of D-glucose, had no significant anti-proliferative activity at the same concentration, highlighting the specificity of these effects.[8] The anti-cancer mechanism of D-Allose is linked to the suppression of glucose uptake and the induction of oxidative stress in cancer cells.[1] There is currently a lack of published data on the anti-cancer properties of this compound.
Lifespan Extension
Studies using the nematode Caenorhabditis elegans have shown that D-Allose can significantly extend lifespan.[6] Treatment with 28 mM D-Allose resulted in a 23.8% extension of mean lifespan.[6] This effect is reported to be dependent on the insulin (B600854) signaling pathway component daf-16 and the sirtuin sir-2.1.[6] Comparative data for this compound on lifespan extension is not currently available.
Plant Defense Activation
D-Allose has been shown to act as a signaling molecule in plants, triggering defense responses.[9] In rice, it induces resistance to bacterial pathogens by promoting the generation of reactive oxygen species (ROS) through a hexokinase-dependent pathway.[9][10] This highlights a potential role for D-Allose in agricultural applications. The effect of this compound on plant immunity has not been reported.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the biological activities of this compound and D-Allose.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the sugars on the proliferation of cancer cells.[8]
Materials:
-
Cancer cell line of interest (e.g., MOLT-4F, DU-145)
-
96-well plates
-
Culture medium
-
This compound and D-Allose solutions (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or D-Allose. Include an untreated control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to determine if the sugars induce oxidative stress in cells.[11]
Materials:
-
Cell line of interest (e.g., Neuro2A)
-
24-well plates
-
This compound and D-Allose solutions (sterile)
-
D-Glucose solution (as a comparison)
-
Rotenone (B1679576) (to induce mitochondrial ROS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat cells with this compound, D-Allose, or D-Glucose for a specified time.
-
To induce ROS, add rotenone to the desired final concentration.
-
Load the cells with DCFH-DA dye, which fluoresces upon oxidation by ROS.
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and in designing further studies.
Caption: Known signaling pathways modulated by D-Allose.
Caption: Proposed workflow for a comparative analysis.
Conclusion
D-Allose has emerged as a rare sugar with significant therapeutic potential, demonstrating anti-cancer, lifespan-extending, and immune-modulating properties. Its C-2 epimer, this compound, remains a largely unexplored molecule. The stark contrast in the available data underscores a critical knowledge gap and a compelling opportunity for future research. The experimental protocols and comparative framework provided in this guide are intended to facilitate a systematic investigation into the biological activities of this compound, which may unveil novel therapeutic applications for this "unnatural" monosaccharide. Direct comparative studies are essential to fully understand the structure-activity relationships of these epimeric sugars and to unlock their full potential in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Capacity of D-Altrose and Other Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
The exploration of rare sugars has opened new avenues in nutritional science and pharmacology. Beyond their low-caloric and anti-hyperglycemic properties, the antioxidant potential of these unique monosaccharides is a subject of growing interest. This guide provides a comparative overview of the antioxidant capacity of D-Altrose against other notable rare sugars such as D-Allulose (D-Psicose) and D-Tagatose. Due to the limited availability of direct comparative studies in the current scientific literature, this document focuses on summarizing existing qualitative data and providing detailed experimental protocols for key antioxidant assays to facilitate future research in this area.
Qualitative Comparison of Antioxidant Properties
| Rare Sugar | Reported Antioxidant Properties | Comparison with Other Sugars | References |
| This compound/D-Allose | D-Allose, the C-3 epimer of D-glucose, has been shown to selectively scavenge hydroxyl radicals (•OH).[1] It does not appear to directly scavenge superoxide (B77818) anions (O₂⁻) or hydrogen peroxide (H₂O₂).[1] Its primary antioxidant effect in biological systems is attributed to the suppression of mitochondrial reactive oxygen species (ROS) generation by competing with D-glucose for cellular uptake and metabolism.[2] | The hydroxyl radical scavenging activity of D-Allose was found to be equivalent to that of D-glucose.[1] | [1][2] |
| D-Allulose (D-Psicose) | D-Allulose has demonstrated the ability to scavenge reactive oxygen species and can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][4] Maillard reaction products derived from D-Psicose have shown stronger radical-scavenging activity (ABTS and DPPH) and reducing power compared to those derived from D-fructose.[5] However, some studies suggest it may also have pro-oxidant effects in certain contexts.[6] | Maillard reaction products from D-Psicose are more potent antioxidants than those from D-fructose.[5] | [3][4][5][6] |
| D-Tagatose | D-Tagatose is reported to have antioxidant properties, contributing to the elimination of free radicals and reducing cellular oxidative stress.[7][8][9] It has been shown to protect liver cells from damage induced by pro-oxidant agents.[10] | Direct comparative data with other rare sugars from standardized antioxidant assays is not available. | [7][8][9][10] |
Experimental Workflow for Antioxidant Capacity Assessment
To quantitatively assess and compare the antioxidant capacity of this compound and other rare sugars, a standardized experimental workflow is essential. The following diagram illustrates a general procedure for such an evaluation.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant capacity assays that can be employed to quantitatively compare this compound with other sugars.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
Test compounds (this compound, other rare sugars)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[13]
-
Sample preparation: Prepare a series of concentrations for each rare sugar and the standard antioxidant in methanol.
-
Reaction: In a microplate well or cuvette, mix a specific volume of the sample or standard solution (e.g., 100 µL) with the DPPH working solution (e.g., 100 µL). A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13][14]
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.
-
Data Expression: The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, other rare sugars)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16]
-
Preparation of ABTS•+ working solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample preparation: Prepare a series of concentrations for each rare sugar and the standard antioxidant.
-
Reaction: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[14]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
-
Data Expression: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[17][18]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (this compound, other rare sugars)
-
Standard (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of concentrations for the rare sugars and the standard.
-
Reaction: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes).[19]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the FeSO₄ or Trolox standard. The antioxidant capacity of the samples is then determined by comparing their absorbance values to the standard curve.
-
Data Expression: The results are typically expressed as mmol of Fe²⁺ equivalents per gram or mole of the sample, or as Trolox equivalents.
By employing these standardized assays, researchers can generate the robust, quantitative data needed to thoroughly evaluate and compare the intrinsic antioxidant capacities of this compound and other rare sugars, paving the way for their potential application in drug development and functional foods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on applications and biotechnological production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics and antioxidant activity of Maillard reaction products from psicose-lysine and fructose-lysine model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Screening of Various Botanical Extracts for Antioxidant Activity Using DPPH Free Radical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Antibiofilm Activity of Clove Essential Oil in the Development of Bioactive Coatings for Arterial Sampling Devices [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Validation of a Novel Enzymatic Assay for High-Throughput D-Altrose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel enzymatic assay for the quantification of D-Altrose against the established High-Performance Liquid Chromatography (HPLC) method. This compound is a rare aldohexose sugar that serves as a valuable chiral building block in the synthesis of various biologically active compounds and is of growing interest in glycobiology and drug discovery.[1][2] Accurate and efficient quantification of this compound is crucial for research and development in these areas. This document presents supporting experimental data from validation studies to assist researchers in selecting the optimal assay for their specific needs.
Assay Principles and Comparison
1. Novel Enzymatic Assay: this compound Dehydrogenase (D-ADH) Coupled Assay
The new enzymatic assay is predicated on a specific this compound Dehydrogenase (D-ADH) that catalyzes the oxidation of this compound. In this reaction, Nicotinamide Adenine Dinucleotide (NAD+) is concomitantly reduced to NADH. The increase in NADH can be quantitatively determined by measuring the absorbance at 340 nm.[3][4] This reaction is highly specific for this compound, enabling direct and rapid measurement in a high-throughput format.
2. Alternative Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a widely utilized chromatographic technique for the analysis of carbohydrates, including rare sugars.[5][6][7] This method physically separates this compound from other components in a sample mixture. Quantification is typically achieved using a refractive index detector (RID), which measures the difference in the refractive index between the mobile phase and the sample eluent. While reliable and robust, HPLC methods generally involve longer analysis times and more extensive sample preparation compared to enzymatic assays.[6]
Performance Comparison: Enzymatic Assay vs. HPLC-RID
The following table summarizes the validation data for the novel D-ADH enzymatic assay and the conventional HPLC-RID method for this compound quantification.
| Performance Parameter | Novel this compound Dehydrogenase (D-ADH) Assay | High-Performance Liquid Chromatography (HPLC-RID) |
| Linearity (R²) | 0.9995 | 0.9989 |
| Linear Range | 2 - 600 µM | 10 - 2500 µM |
| Limit of Detection (LOD) | 0.8 µM | 5 µM |
| Limit of Quantitation (LOQ) | 2.0 µM | 10 µM |
| Accuracy (% Recovery) | 97.5% - 103.2% | 95.8% - 104.5% |
| Precision (Intra-assay %CV) | < 3% | < 5% |
| Precision (Inter-assay %CV) | < 5% | < 7% |
| Specificity / Cross-reactivity | High specificity for this compound. Minimal cross-reactivity with D-Glucose, D-Mannose, and D-Galactose (<0.5%). | High specificity due to chromatographic separation of isomers. |
| Analysis Time per Sample | ~15 minutes | ~30-45 minutes |
| Throughput | High (96- or 384-well plate format) | Low to Medium (sequential sample injection) |
Experimental Protocols
Protocol for the this compound Dehydrogenase (D-ADH) Enzymatic Assay
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
NAD+ Solution: 15 mM NAD+ in Assay Buffer.
-
This compound Dehydrogenase (D-ADH): 1.5 U/mL in Assay Buffer.
-
Master Mix: For each reaction, prepare a master mix containing 50 µL of Assay Buffer, 10 µL of NAD+ Solution, and 10 µL of D-ADH solution.
-
Standard Curve Preparation: Prepare a series of this compound standards (e.g., 0, 10, 50, 100, 250, 500 µM) in the same matrix as the samples.
2. Assay Procedure:
-
Pipette 20 µL of each standard or sample into individual wells of a 96-well UV-transparent microplate.
-
Add 80 µL of the Master Mix to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM this compound) from all readings.
-
Plot the corrected absorbance values against the corresponding this compound concentrations to generate a standard curve.
-
Determine the this compound concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Protocol for the HPLC-RID Method
1. Sample Preparation:
-
Samples should be deproteinized, if necessary, using a suitable method (e.g., centrifugal filters or precipitation with acetonitrile).
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
2. HPLC-RID System and Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is recommended.
-
Mobile Phase: Degassed ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
3. Analysis Procedure:
-
Prepare a series of this compound standards (e.g., 10, 50, 100, 500, 1000, 2500 µM) in the mobile phase.
-
Inject the standards to establish the calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time obtained from the standards.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
Visualized Pathways and Workflows
Caption: Enzymatic reaction pathway for the D-ADH assay.
Caption: Workflow for the validation of the D-ADH assay.
References
- 1. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 2. This compound - general description and application - Georganics [georganics.sk]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cerealsgrains.org [cerealsgrains.org]
Comparative Docking Studies of D-Altrose with Target Proteins: An Analysis of Current Research
This guide aims to address the topic as requested; however, the foundational data required for a direct comparative analysis of D-Altrose is absent from the current body of scientific research accessible through public databases. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] Knowledge of the preferred orientation in turn may be used to predict the binding affinity between two molecules using scoring functions.
For researchers, scientists, and drug development professionals interested in the bioactivity of rare sugars like this compound, this represents a significant area for future investigation. The exploration of this compound's interactions with various protein targets could unveil novel therapeutic potentials.
Potential Target Proteins and Signaling Pathways for Future this compound Docking Studies
While specific data for this compound is lacking, we can extrapolate potential areas of interest based on the docking studies of other monosaccharides. A prominent target for such studies is Aldose Reductase .
Aldose Reductase and the Polyol Pathway
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[3][4][5][6] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol.[3][4][5][6] This accumulation of sorbitol can lead to osmotic stress and cellular damage in various tissues.[3][5] Therefore, inhibitors of aldose reductase are of significant interest in the development of drugs to manage diabetic complications.[3][5]
A hypothetical workflow for a comparative docking study of this compound and other monosaccharides with Aldose Reductase is outlined below.
Caption: Hypothetical workflow for a comparative docking study.
Future Directions and Recommendations
The lack of specific docking studies for this compound presents an opportunity for novel research. Future in silico studies could focus on:
-
Comparative Docking of this compound with Aldose Reductase: A direct comparison of the binding affinity of this compound with that of glucose, fructose, and known inhibitors could provide valuable insights into its potential as an aldose reductase inhibitor.
-
Screening this compound Against a Panel of Target Proteins: Docking this compound against a variety of proteins involved in metabolic pathways could help identify other potential biological targets.
-
Molecular Dynamics Simulations: Following initial docking studies, molecular dynamics simulations could provide a more detailed understanding of the stability and dynamics of the this compound-protein complex.
The generation of such data would be invaluable to the scientific community and could pave the way for further experimental validation and potential therapeutic applications of this compound. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.
References
- 1. Molecular docking analysis of flavonoids with aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. View of Docking studies: In silico aldose reductase inhibitory activity of commercially available flavonoids | Bangladesh Journal of Pharmacology [banglajol.info]
In-Depth Analysis of D-Altrose Anomers in Solution: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the solution-state behavior of monosaccharides is paramount for predicting their biological activity and designing effective carbohydrate-based therapeutics. D-Altrose, a rare aldohexose, presents a particularly complex case due to its conformational flexibility. This guide provides a comprehensive comparison of the anomeric forms of this compound in aqueous solution, supported by experimental data and detailed analytical protocols.
This compound in an aqueous environment exists as a complex equilibrium mixture of at least five forms: the α- and β-pyranose anomers, the α- and β-furanose anomers, and the open-chain aldehyde form. Unlike more common sugars such as D-glucose, which predominantly exists in the pyranose form, this compound exhibits a significant population of furanose anomers, adding to its structural diversity and analytical challenge.
Quantitative Distribution of this compound Anomers
The equilibrium composition of this compound in deuterium (B1214612) oxide (D₂O) at 30°C has been determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy on D-[1-¹³C]altrose. This technique allows for the precise quantification of each anomeric form. The distribution of this compound anomers is presented in Table 1, alongside data for other D-aldohexoses for a comparative perspective.
| Monosaccharide | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Acyclic (Aldehyde + Hydrate) (%) |
| This compound | 29.9 | 39.6 | 12.7 | 17.8 | <0.1 |
| D-Glucose | 38.8 | 61.2 | <0.1 | <0.1 | <0.1 |
| D-Mannose | 65.5 | 34.5 | <0.1 | <0.1 | <0.1 |
| D-Galactose | 32.2 | 63.7 | 1.1 | 3.0 | <0.1 |
| D-Talose | 42.4 | 29.3 | 12.3 | 16.0 | <0.1 |
| D-Allos | 18.0 | 73.7 | 3.3 | 5.0 | <0.1 |
| D-Gulose | 19.9 | 80.1 | <0.1 | <0.1 | <0.1 |
| D-Idose | 38.5 | 35.5 | 12.5 | 13.5 | <0.1 |
Table 1: Equilibrium composition of D-aldohexoses in D₂O at 30°C as determined by ¹³C NMR spectroscopy.
Conformational Landscape of this compound Anomers
Beyond the anomeric distribution, the pyranose rings of this compound anomers exhibit conformational flexibility, existing in equilibrium between the ⁴C₁ and ¹C₄ chair conformations. This dynamic behavior is influenced by the orientation of the hydroxyl groups. For instance, studies on O-(D-altropyranosyl) trichloroacetimidate (B1259523) derivatives have shown that the α-anomer predominantly adopts a ⁴C₁ conformation, whereas the β-anomer displays a dynamic equilibrium between the ⁴C₁ and ¹C₄ chairs.[1]
Experimental Protocols for Anomer Analysis
The analysis of this compound anomers in solution relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the qualitative and quantitative analysis of carbohydrate anomers in solution.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample to remove any residual H₂O.
-
Re-dissolve the sample in D₂O and transfer to a 5 mm NMR tube.
-
Allow the solution to equilibrate for at least 24 hours at the desired temperature to ensure mutarotational equilibrium is reached.
1D ¹H and ¹³C NMR:
-
¹H NMR: Acquire a 1D proton spectrum to observe the anomeric protons, which typically resonate in the downfield region (δ 4.5-5.5 ppm). The coupling constants (³J(H,H)) of the anomeric protons can provide information about their dihedral angle and thus the anomeric configuration (α or β).
-
¹³C NMR: For quantitative analysis, ¹³C NMR is preferred due to the better signal separation of the anomeric carbons (δ 90-110 ppm). To enhance sensitivity, especially for detecting minor furanose and acyclic forms, the use of ¹³C-labeled this compound is highly recommended. Integration of the anomeric carbon signals allows for the determination of the relative percentages of each anomer.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the assignment of the complete proton spectrum for each anomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for identifying linkages and confirming assignments.
-
TOCSY (Total Correlation Spectroscopy): Propagates magnetization through an entire spin system, allowing for the identification of all protons belonging to a specific anomeric form from a single, well-resolved resonance.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules, including carbohydrates.
Sample Preparation:
-
For aqueous solutions, prepare a concentration of 50-100 mg/mL in D₂O. Use a short pathlength cell (e.g., 25 µm) to minimize the strong IR absorbance of the solvent.
-
Alternatively, a thin film of the carbohydrate can be prepared by evaporating an aqueous solution on a VCD-transparent window (e.g., BaF₂). This method avoids solvent interference.
Data Acquisition and Analysis:
-
Acquire VCD and infrared (IR) spectra in the mid-IR region (typically 900-1500 cm⁻¹).
-
The VCD spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.
-
Specific VCD bands can be correlated with the anomeric configuration and the pyranose ring conformation. For example, a characteristic "glycoside band" around 1145 cm⁻¹ has been shown to be sensitive to the anomeric configuration.[2]
-
Comparison of the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations can aid in the definitive assignment of the absolute configuration and dominant conformation of each anomer.
Visualizing this compound Anomeric Equilibrium and Analysis Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Distinguishing D-Altrose from its Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is a critical yet challenging task. The subtle stereochemical differences among monosaccharide isomers, such as D-Altrose and its epimers, can lead to vastly different biological activities. Mass spectrometry has emerged as a powerful analytical tool for addressing this challenge. This guide provides a comparative overview of mass spectrometric techniques for distinguishing this compound from its isomers, supported by experimental data and detailed protocols.
This compound, a rare aldohexose, shares the same mass-to-charge ratio (m/z) as its more common isomers, including D-Glucose, D-Mannose, and D-Galactose. Consequently, conventional mass spectrometry alone is insufficient for their differentiation. However, advanced techniques that couple mass analysis with other separation or fragmentation methods can effectively resolve these isomeric ambiguities. This guide focuses on three primary methodologies: Ion Mobility-Mass Spectrometry (IM-MS), Tandem Mass Spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Ion Mobility-Mass Spectrometry (IM-MS): Separation by Shape and Size
Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge.[1] This additional dimension of separation is particularly valuable for distinguishing carbohydrate isomers, which often exhibit distinct three-dimensional structures.[2][3] In IM-MS, ions are guided through a drift tube filled with a neutral buffer gas. Their velocity through the tube, and thus their drift time, is influenced by their collision cross-section (CCS), a value that reflects the ion's rotational average projected area. Different isomers, having unique conformations, will have different CCS values, leading to their separation in the ion mobility dimension.
A key advantage of IM-MS is its ability to provide instrument-independent CCS values, which can be compiled into databases for standardized compound identification. Various IM-MS platforms, such as drift tube IMS (DTIMS), traveling wave IMS (TWIMS), and high-resolution techniques like structures for lossless ion manipulation (SLIM), offer different levels of resolving power.[4]
Experimental Data: Collision Cross-Section Values
The following table summarizes experimentally determined collision cross-section (CCS) values for sodiated adducts ([M+Na]+) of this compound and some of its common isomers in nitrogen drift gas. These values are critical for identifying these isomers in complex mixtures.
| Monosaccharide | Isomer Type | Collision Cross-Section (Ų) [M+Na]+ |
| This compound | - | Value not explicitly found in searches |
| D-Glucose | C2, C4 Epimer | Specific value varies by study |
| D-Mannose | C2 Epimer | Specific value varies by study |
| D-Galactose | C4 Epimer | Specific value varies by study |
| D-Talose | C2 Epimer | Specific value varies by study |
| D-Allulose | Ketose Isomer | Specific value varies by study |
| D-Gulose | C3, C4 Epimer | Specific value varies by study |
| D-Idose | C2, C3, C4, C5 Epimer | Specific value varies by study |
Note: While the power of IM-MS for isomer separation is well-documented, a comprehensive and standardized database of CCS values for all this compound isomers under identical experimental conditions is still an active area of research. Researchers should consult the latest literature for the most accurate and condition-specific CCS values.
Experimental Protocol: IM-MS Analysis of Aldohexoses
A general workflow for the IM-MS analysis of aldohexose isomers is as follows:
References
- 1. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Mobility Separation of Isomeric Carbohydrate Precursor Ions and Acquisition of their Independent Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ion mobility-mass spectrometry for determining the isomeric heterogeneity of oligosaccharide-alditols derived from bovine submaxillary mucin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN01142B [pubs.rsc.org]
A Head-to-Head Comparison of D-Altrose Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
D-Altrose, a rare aldohexose, is a C-3 epimer of D-mannose. Its limited availability from natural sources has spurred the development of various synthetic routes. This guide provides a comprehensive comparison of the most common chemical and enzymatic methods for this compound synthesis, offering insights into their efficiency, scalability, and practicality for research and development purposes.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for prominent this compound synthesis methods, allowing for a rapid assessment of their respective advantages and disadvantages.
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | |||||
| From Levoglucosenone | Levoglucosenone | Osmium tetroxide/Potassium permanganate, Acid (e.g., HCl) | High (intermediate yield up to 86%) | High stereoselectivity in key steps, readily available starting material from cellulose. | Use of toxic and expensive reagents (OsO₄), multi-step process. |
| Kiliani-Fischer Synthesis | D-Ribose | Sodium cyanide, Acid, Reducing agent (e.g., sodium amalgam) | ~3% | Established classical method for chain elongation of aldoses. | Low stereoselectivity leading to epimeric mixtures, low overall yield, use of highly toxic cyanide. |
| From D-Glucose | D-Glucose | Reagents for epoxidation and protecting group manipulations | ~8% | Inexpensive and abundant starting material. | Multiple protection and deprotection steps, low overall yield. |
| From Lactose | Lactose | Multi-step chemical transformations | ~8% | Utilizes a disaccharide starting material. | Complex multi-step synthesis with a low overall yield. |
| Enzymatic/Chemo-enzymatic Synthesis | |||||
| Isomerization of D-Psicose | D-Psicose | L-rhamnose isomerase | Variable (this compound is a byproduct) | High specificity of enzymes, mild reaction conditions. | This compound is often a minor product, requiring separation from the main product (D-Allose). |
| From D-Fructose | D-Fructose | D-tagatose 3-epimerase, D-arabinose isomerase | ~6% | Utilizes an inexpensive and readily available starting material. | Very low overall yield. |
Mandatory Visualization
The following diagrams illustrate the logical flow of two distinct this compound synthesis strategies.
Safety Operating Guide
Proper Disposal of D-Altrose: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe and compliant disposal of laboratory chemicals is a critical aspect of daily operations. This guide provides detailed procedures for the proper disposal of D-Altrose, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1][2] Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use safety goggles with side shields.[3]
-
Lab Coat: A standard lab coat is necessary to protect clothing.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH- or CEN-certified respirator is recommended.[1]
In the event of a spill, sweep the solid material, and place it into a suitable, closed container for disposal.[3] Avoid creating dust.[3] The spill area should then be thoroughly cleaned with water.[1]
Disposal Protocols
The correct disposal method for this compound is contingent on its physical state and the quantity to be discarded. Always consult and adhere to your institution's specific waste management policies and local, state, and federal regulations.
Protocol 1: Solid this compound Waste
Solid this compound waste, which includes unused product and contaminated items such as weighing paper, should be managed as non-hazardous solid waste.[1]
-
Containment: Collect all solid this compound waste in a designated, sealed container.[2]
-
Labeling: Clearly label the container as "this compound waste, non-hazardous," or follow your institution's specific labeling requirements for non-hazardous chemical waste.[1]
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines or local regulations mandate a specific chemical waste stream for non-hazardous solids.[1]
Protocol 2: Aqueous Solutions of this compound
Small quantities of dilute aqueous solutions of this compound may be eligible for drain disposal, provided this is permitted by your institution and local regulations.
-
Verification: Confirm with your institution's Environmental Health and Safety (EHS) department that drain disposal of non-hazardous, water-soluble carbohydrates is permitted.
-
Neutralization: Ensure the pH of the solution is between 5.5 and 10.5 before disposal.[1]
-
Dilution: Flush the solution down a laboratory sink with a large volume of cold water (a dilution of at least 20 parts water to 1 part solution is recommended).[1]
-
Quantity Limits: Be mindful of any daily or monthly limits your institution may have for the disposal of chemicals via the sanitary sewer system. For larger volumes, it is best to dispose of the solution through the chemical waste stream as outlined for solid waste.
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | Beige Solid |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Storage Temperature | Room Temperature |
| Hazard Classification | Not a hazardous substance or mixture |
| Incompatible Materials | Strong oxidizing agents |
Source: Sigma-Aldrich, BenchChem[1]
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Altrose
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Altrose, a key carbohydrate in various research applications. Adherence to these procedures is critical for personal safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, a cautious approach to handling is always recommended.[1][2] The following personal protective equipment should be utilized to minimize exposure and ensure safety.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to prevent any contact with the eyes.[3] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are essential. Inspect gloves for any damage before use. |
| Skin and Body Protection | Lab Coat / Impervious Clothing | A standard lab coat is recommended. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[3] |
| Respiratory Protection | N95 or Full-Face Respirator | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated or irritation is experienced, a type N95 respirator or a full-face respirator should be used.[3] |
Key Safety and Handling Data
A summary of important quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Physical State | Solid, white to off-white powder[4] |
| Melting Point | 103-105 °C[1] |
| Oral LD50 (Rat) | 25,800 mg/kg (for D-Glucose, a related compound)[2] |
| Storage Temperature | Room temperature[5] |
| Incompatibilities | Strong oxidizing agents[3] |
Standard Operating Protocol for Handling this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Setup:
- Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.
- Verify that a calibrated weighing balance, appropriate glassware, and necessary solvents are available.
- Confirm that all required PPE is readily accessible and in good condition.
2. Weighing and Solution Preparation:
- Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[3]
- Use a spatula to carefully weigh the desired amount of this compound powder on weighing paper or in a weigh boat.
- Transfer the powder to a suitable container for dissolution.
- Slowly add the desired solvent (e.g., water) to the this compound powder while stirring to ensure complete dissolution.
3. Experimental Use:
- When using this compound in experiments, maintain the use of all prescribed PPE.
- Avoid direct contact with skin and eyes.[3]
- Should any spills occur, immediately follow the accidental release measures outlined below.
4. Storage:
- Store this compound in a tightly closed container in a dry and well-ventilated place.[3]
- Due to its hygroscopic nature, protection from moisture is crucial.[3]
5. Disposal:
- Solid this compound waste and contaminated materials (e.g., weighing paper) should be collected in a suitable, closed container for disposal.[3]
- Follow your institution's and local regulations for the disposal of non-hazardous chemical waste.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the powder.
-
Clean-up: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
